2,4-Dichloro-6-(methylthio)pyrimidin-5-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4-dichloro-6-methylsulfanylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3S/c1-11-4-2(8)3(6)9-5(7)10-4/h8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRJRBSSGZKAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=NC(=N1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization protocols for 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine (CAS No: 1630906-59-0).[1][2] Pyrimidine scaffolds are of paramount importance in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[3][4] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative scientific grounding. The guide details a plausible and efficient synthesis via the reduction of a nitropyrimidine precursor and outlines a complete workflow for structural elucidation and purity confirmation using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Introduction and Strategic Rationale
The pyrimidine nucleus is a fundamental heterocyclic motif present in nucleic acids and a wide array of pharmacologically active compounds, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The target molecule, this compound, is a highly functionalized pyrimidine derivative. The presence of two reactive chlorine atoms, a nucleophilic amine, and a methylthio group makes it a versatile intermediate for constructing more complex molecular architectures through various cross-coupling and substitution reactions.[7] Its structural similarity to key intermediates used in the synthesis of drugs like Ticagrelor underscores its potential value in pharmaceutical research and development.[8][9]
This guide proposes a logical and efficient synthetic strategy based on established pyrimidine chemistry. The chosen pathway involves the reduction of a readily accessible nitro-substituted precursor, a common and high-yielding transformation in heterocyclic chemistry. The subsequent characterization workflow is designed to provide unambiguous structural confirmation and ensure the high purity required for downstream applications.
Synthetic Strategy and Pathway
The most logical approach to introducing the C5-amine group onto the pyrimidine ring is through the reduction of a corresponding nitro group. This retrosynthetic analysis identifies 4,6-dichloro-2-(methylthio)-5-nitropyrimidine as the key immediate precursor. This nitro-compound can be synthesized in a multi-step sequence starting from diethyl malonate, as documented in patent literature.[10] The final, critical step is the selective reduction of the nitro group, which can be achieved effectively using metal-based reducing agents like iron powder in an acidic medium. This method is favored for its cost-effectiveness, operational simplicity, and high efficiency in reducing aromatic nitro groups without affecting other sensitive functionalities like the chloro- and methylthio-substituents.[11]
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis
This protocol describes the reduction of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine to the target amine. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[1]
Materials and Reagents:
-
4,6-dichloro-2-(methylthio)-5-nitropyrimidine (1.0 eq)
-
Iron powder (<100 mesh) (5.0 eq)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 4,6-dichloro-2-(methylthio)-5-nitropyrimidine (1.0 eq) and glacial acetic acid (10 mL per gram of starting material).
-
Addition of Reducing Agent: Stir the mixture to form a suspension. While stirring vigorously, add iron powder (5.0 eq) portion-wise over 15-20 minutes. The addition is exothermic; maintain the internal temperature below 60°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-85°C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up and Extraction: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove excess iron and iron salts, washing the filter cake with ethyl acetate.
-
Neutralization: Transfer the filtrate to a separatory funnel. Carefully add saturated NaHCO₃ solution until the effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound as a solid.
Characterization Workflow and Protocols
Unambiguous characterization is critical to confirm the identity and purity of the synthesized compound. The workflow below outlines a systematic approach to structural validation.
Caption: Systematic workflow for the characterization and validation of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Protocol:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[12]
Expected Data:
| Analysis | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~ 5.0 - 5.5 | Broad Singlet | 2H, -NH₂ |
| ~ 2.5 - 2.6 | Singlet | 3H, -S-CH₃ | |
| ¹³C NMR | ~ 170 | Singlet | C6 (attached to -SCH₃) |
| ~ 160 | Singlet | C2 or C4 (attached to Cl) | |
| ~ 158 | Singlet | C4 or C2 (attached to Cl) | |
| ~ 145 | Singlet | C5 (attached to -NH₂) | |
| ~ 15 | Singlet | -S-CH₃ |
Note: Chemical shifts are predictive and may vary based on solvent and concentration.
Mass Spectrometry (MS)
MS provides the molecular weight and elemental composition information. An LC-MS system is ideal for this analysis.
Protocol:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Acquire the spectrum in positive ion mode.
Expected Data:
| Parameter | Expected Value | Interpretation |
| Molecular Formula | C₅H₅Cl₂N₃S | |
| Exact Mass | 208.9636 | Calculated for [M+H]⁺ |
| Observed m/z | ~ 208.96 | Molecular Ion Peak [M]⁺ |
| Isotopic Pattern | Peaks at m/z ~209, 211, 213 | Confirms the presence of two chlorine atoms (Cl₂ pattern) |
The characteristic isotopic cluster for two chlorine atoms is a critical diagnostic feature for confirming the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Protocol:
-
Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Place a small amount of the solid sample directly on the ATR crystal and record the spectrum from 4000 to 400 cm⁻¹.
Expected Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 1640 - 1590 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| 1580 - 1540 | C=N, C=C Ring Stretching | Pyrimidine Ring |
| 850 - 750 | C-Cl Stretch | Aryl-Chloride |
| 700 - 600 | C-S Stretch | Thioether (-S-CH₃) |
Note: These ranges are based on typical values for similar functional groups.[13][14]
Elemental Analysis
This technique provides the mass percentages of each element in the compound, offering final confirmation of the empirical formula.
Expected Data for C₅H₅Cl₂N₃S:
-
Carbon (C): 28.59%
-
Hydrogen (H): 2.40%
-
Chlorine (Cl): 33.75%
-
Nitrogen (N): 20.00%
-
Sulfur (S): 15.26%
Experimental values should be within ±0.4% of the calculated values.
Safety and Handling
-
Hazards: While specific data for this compound is limited, structurally related dichloropyrimidines are known to be irritants. Assume the compound may cause skin and serious eye irritation and may cause respiratory irritation.[15][16]
-
Precautions: Handle with care in a chemical fume hood. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, or vapors.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
References
- 1. This compound 97% | CAS: 1630906-59-0 | AChemBlock [achemblock.com]
- 2. This compound | CAS:1630906-59-0 | 郑州阿尔法化工有限公司 [alfachem.cn]
- 3. bu.edu.eg [bu.edu.eg]
- 4. orientjchem.org [orientjchem.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 9. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]
- 10. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 11. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 12. chem.washington.edu [chem.washington.edu]
- 13. Buy 4-Amino-6-chloro-2-(methylthio)pyrimidine (EVT-460879) | 1005-38-5 [evitachem.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. 2,4-Dichloro-6-methylpyrimidin-5-amine | C5H5Cl2N3 | CID 14665971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 4-Amino-6-chloro-2-(methylthio)pyrimidine 97 1005-38-5 [sigmaaldrich.com]
An In-depth Technical Guide to 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-(methylthio)pyrimidin-5-amine is a highly functionalized heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique arrangement of reactive sites—two electrophilic chlorine atoms, a nucleophilic amine, and a methylthio group—makes it a versatile intermediate for the synthesis of a wide array of complex molecules, particularly kinase inhibitors and other targeted therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and handling, and an in-depth analysis of its reactivity, grounded in established principles of heterocyclic chemistry.
Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 1630906-59-0 | [2] |
| Molecular Formula | C₅H₅Cl₂N₃S | [2] |
| Molecular Weight | 210.09 g/mol | [2] |
| Appearance | Light yellow solid | [1] |
| Melting Point | Estimated: 115-116.5 °C (based on 2,4-dichloro-5-amino-6-methylpyrimidine) | [3] |
| Boiling Point | Predicted: 281.6 ± 35.0 °C (based on 2,4-dichloro-5-amino-6-methylpyrimidine) | [3] |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, and ether; insoluble in water. | [4] |
| SMILES | CSC1=C(N)C(Cl)=NC(Cl)=N1 | [2] |
Spectral Data Analysis
Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. Below is a summary of the expected spectral data based on the analysis of closely related compounds and established principles of spectroscopy.
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | A singlet for the methylthio (S-CH₃) protons, a broad singlet for the amine (NH₂) protons, and a singlet for the pyrimidine ring proton. Predicted shifts for a propylthio analog suggest the S-CH₂ protons appear around 2.97 ppm, the adjacent CH₂ around 1.63 ppm, and the terminal CH₃ around 0.94 ppm. The NH₂ protons are predicted to appear as a broad singlet around 5.85 ppm.[5] |
| ¹³C NMR | Resonances for the five carbon atoms of the pyrimidine ring and the methylthio group. The carbon atoms attached to chlorine will be significantly downfield. Aromatic carbons typically appear in the 125-150 ppm range.[6] The methylthio carbon would be expected in the aliphatic region. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-Cl stretching (around 600-800 cm⁻¹), and C=N and C=C stretching of the pyrimidine ring (in the 1400-1600 cm⁻¹ region). |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be expected at m/z 209 and 211 in an approximate 3:1 ratio due to the presence of two chlorine atoms.[7] Fragmentation would likely involve the loss of chlorine atoms, the methyl group, and potentially the entire methylthio group. |
Chemical Reactivity and Stability
The reactivity of this compound is dominated by the two chlorine substituents, which are susceptible to nucleophilic aromatic substitution (SₙAr). The pyrimidine ring is electron-deficient, which activates the chlorine atoms towards displacement by a variety of nucleophiles, including amines, alcohols, and thiols.
Generally, in 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophilic attack than the C2 position. However, the regioselectivity can be influenced by the nature of the nucleophile, the solvent, and the presence of other substituents on the pyrimidine ring. The amino group at the C5 position and the methylthio group at the C6 position can modulate the electronic properties of the ring and thus influence the reactivity of the chloro substituents.
The compound is expected to be stable under standard laboratory conditions. For long-term storage, it is recommended to keep it in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[8]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, drawing from established methods for the synthesis of related substituted pyrimidines.[9][10] A plausible synthetic route is outlined below.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthetic route for this compound.
Step-by-Step Methodology:
-
Nitration of Diethyl Malonate: Diethyl malonate is nitrated using a suitable nitrating agent, such as fuming nitric acid, to introduce a nitro group at the central carbon. This reaction is typically carried out at low temperatures to control the exothermicity.
-
Cyclization with Thiourea: The resulting nitro-diethyl malonate is then cyclized with thiourea in the presence of a base, such as sodium ethoxide. This reaction forms the pyrimidine ring, yielding a dihydroxynitropyrimidine derivative.
-
Methylation: The dihydroxy intermediate is then methylated at the sulfur atom using a methylating agent like dimethyl sulfate. This step introduces the methylthio group.[10]
-
Chlorination: The final step involves the conversion of the hydroxyl groups to chlorine atoms using a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction is often performed at elevated temperatures and yields the desired this compound.[9]
Causality Behind Experimental Choices:
-
The choice of a strong nitrating agent is necessary to activate the diethyl malonate for subsequent cyclization.
-
Thiourea is used as the source of the N-C-N fragment required to form the pyrimidine ring.
-
Dimethyl sulfate is an effective and common reagent for the S-methylation of thio-substituted heterocycles.
-
Phosphorus oxychloride is a powerful and widely used reagent for converting hydroxyl groups on heterocyclic rings to chlorine atoms.
Nucleophilic Substitution Reaction: An Exemplary Protocol
The following is a general protocol for a nucleophilic substitution reaction at one of the chloro positions, which is a common application of this compound in drug discovery.
Diagram of a Typical Nucleophilic Substitution Workflow:
Caption: General workflow for a nucleophilic substitution reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF, or dioxane).
-
Addition of Reagents: Add the desired nucleophile (1-1.2 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate, 1.5-2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as necessary, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Trustworthiness of the Protocol: This protocol is based on well-established procedures for nucleophilic aromatic substitution on dichloropyrimidine systems. The inclusion of monitoring steps (TLC or LC-MS) allows for real-time assessment of the reaction's progress, ensuring that the reaction is driven to completion and minimizing the formation of byproducts. The purification and characterization steps provide a self-validating system to confirm the identity and purity of the final product.
Applications in Drug Development
This compound is a valuable scaffold for the synthesis of kinase inhibitors. The two chloro substituents allow for sequential and regioselective introduction of different functionalities, enabling the generation of diverse chemical libraries for screening against various kinase targets. The amino group can be further functionalized or can participate in hydrogen bonding interactions with the target protein. The methylthio group can also be modified or serve as a key binding element.
Safety and Handling
As with any chlorinated organic compound, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[2] In case of contact, rinse the affected area with copious amounts of water.
Conclusion
This compound is a key chemical intermediate with significant potential in the field of drug discovery. Its well-defined physicochemical properties, predictable reactivity, and versatile synthetic handles make it an attractive starting material for the development of novel therapeutic agents. This guide provides a solid foundation of technical information to enable researchers and scientists to effectively utilize this compound in their research and development endeavors.
References
- 1. kgroup.du.edu [kgroup.du.edu]
- 2. This compound 97% | CAS: 1630906-59-0 | AChemBlock [achemblock.com]
- 3. 13162-27-1 CAS MSDS (2,4-DICHLORO-5-AMINO-6-METHYLPYRIMIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2,4-DICHLORO-6-METHYL-PYRIMIDIN-5-YLAMINE [chembk.com]
- 5. 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine, CAS No. 145783-15-9 - iChemical [ichemical.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Page loading... [guidechem.com]
- 9. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
An In-depth Technical Guide to 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine (CAS: 1630906-59-0): Properties, Synthesis, and Applications in Drug Discovery
Introduction: 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine is a highly functionalized heterocyclic compound belonging to the pyrimidine class of molecules. As a scaffold, the pyrimidine ring is a cornerstone in medicinal chemistry, famously forming the basis of nucleobases in DNA and RNA and appearing in numerous approved therapeutic agents. The specific substitution pattern of this molecule—featuring two reactive chlorine atoms, a nucleophilic amine, and an oxidizable methylthio group—makes it an exceptionally versatile building block for the synthesis of complex molecular architectures.
While not as widely documented as some commodity intermediates, its structural similarity to key precursors of blockbuster drugs like Ticagrelor highlights its potential value in modern drug discovery.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering insights into its physicochemical properties, a plausible and detailed synthetic route based on established pyrimidine chemistry, its reactivity, and robust analytical methods for quality control.
Section 1: Core Characteristics and Safety Profile
A precise understanding of a compound's physical properties and safety requirements is the foundation of effective laboratory practice. This compound is typically supplied as a light-yellow solid and requires controlled storage conditions to ensure its stability.[2]
Physicochemical Data
The fundamental properties of this molecule are summarized in the table below, providing at-a-glance information for experimental planning.
| Property | Value | Source |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 1630906-59-0 | [2][3][4][5] |
| Molecular Formula | C₅H₅Cl₂N₃S | [2][3][4] |
| Molecular Weight | 210.09 g/mol | [2][3] |
| Appearance | Light yellow solid | [2] |
| Typical Purity | ≥97% | [2][3] |
| SMILES | CSC1=C(N)C(Cl)=NC(Cl)=N1 | [2][3] |
| Storage | Store at 0-8 °C, tightly closed, in a dry environment | [2] |
Safety and Handling
Based on data for structurally related aminopyrimidines, this compound should be handled with appropriate precautions. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
| Hazard Class | GHS Statement | Precautionary Codes (Examples) |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 |
Handling Protocol:
-
Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust.[6][7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[3][6]
-
First Aid: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[7][8] If inhaled, move the individual to fresh air.[8]
-
Spill Management: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for proper disposal.[6]
Section 2: Synthesis and Mechanistic Rationale
While a dedicated publication for the synthesis of CAS 1630906-59-0 is not prominent, a robust and logical synthetic pathway can be constructed from well-established precedents in pyrimidine chemistry. The proposed route begins with simple precursors and builds complexity through a sequence of nitration, cyclization, methylation, chlorination, and reduction steps. This approach is analogous to methods used for preparing similar pharmaceutical intermediates.[9][10]
Step-by-Step Synthetic Protocol (Hypothetical)
Step 1: Nitration of Diethyl Malonate
-
Rationale: The initial step activates the malonate scaffold by introducing an electron-withdrawing nitro group at the central carbon, making it a suitable precursor for cyclization.
-
Procedure: Diethyl malonate is carefully added to a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (0-5 °C). After the reaction, the mixture is quenched on ice, and the resulting diethyl 2-nitromalonate is extracted.
Step 2: Cyclization with Thiourea
-
Rationale: This is the key ring-forming step. The activated nitromalonate undergoes condensation with thiourea in the presence of a strong base like sodium ethoxide to form the pyrimidine ring, specifically yielding 4,6-dihydroxy-2-mercapto-5-nitropyrimidine.[9]
-
Procedure: To a solution of sodium ethoxide in ethanol, thiourea is added, followed by the dropwise addition of diethyl 2-nitromalonate. The mixture is refluxed, then cooled and acidified to precipitate the cyclic product.
Step 3: S-Methylation
-
Rationale: The mercapto group is alkylated to the more stable methylthio ether. Dimethyl sulfate is an effective and common reagent for this transformation.
-
Procedure: The product from Step 2 is dissolved in an aqueous base (e.g., 10% NaOH), and dimethyl sulfate is added dropwise while maintaining a cool temperature (10-20 °C). Acidification precipitates the 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine.[9]
Step 4: Chlorination
-
Rationale: The hydroxyl groups (existing in their tautomeric keto form) are converted to reactive chloro groups using a powerful chlorinating/dehydrating agent. Phosphorus oxychloride (POCl₃) is the standard reagent for this conversion on pyrimidine rings, rendering the 4 and 6 positions highly susceptible to nucleophilic attack in subsequent steps.[9][11]
-
Procedure: The methylated product is heated under reflux in excess phosphorus oxychloride, often with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to facilitate the reaction. The excess POCl₃ is removed under vacuum, and the residue is carefully quenched with ice water to yield 4,6-dichloro-2-(methylthio)-5-nitropyrimidine.
Step 5: Nitro Group Reduction
-
Rationale: The final step is the reduction of the C5-nitro group to the target C5-amine. This is a standard transformation in aromatic chemistry. Metal-acid systems like iron in acetic acid are cost-effective and efficient for this purpose.[10] Alternatively, catalytic hydrogenation offers a cleaner, albeit more costly, method.
-
Procedure: The dichloro-nitro-pyrimidine is dissolved in a solvent like acetic acid or ethanol. Iron powder is added portion-wise, and the mixture is heated. Upon completion, the iron salts are filtered off, and the solvent is removed. The crude product is then purified, typically by recrystallization or column chromatography, to yield This compound .
Section 3: Chemical Reactivity and Application in Drug Discovery
The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively to build molecular diversity.
-
C2 and C4-Chlorine Atoms: These are the most valuable positions for diversification. They are electrophilic sites highly activated towards Nucleophilic Aromatic Substitution (SNAr). They can be displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, allowing for the introduction of varied side chains. The regioselectivity of substitution can often be controlled by temperature.[12]
-
C5-Amine Group: This nucleophilic group can undergo standard amine reactions such as acylation, sulfonylation, or reductive amination. It is the key handle used in the synthesis of Ticagrelor's triazolopyrimidine core.[1]
-
C6-Methylthio Group: This group is relatively stable but can be oxidized to a methylsulfinyl or methylsulfonyl group using reagents like m-CPBA.[11] This transformation turns the sulfur moiety into an excellent leaving group, enabling its displacement by other nucleophiles and offering another layer of synthetic strategy.
Application as a Scaffold: This molecule is an ideal starting point for generating libraries of compounds for high-throughput screening. Its pre-installed functionalities allow for rapid parallel synthesis. Given that the closely related 4,6-dichloro-2-(propylthio)-5-aminopyrimidine is a direct precursor to the P2Y12 antagonist Ticagrelor,[1] it is highly probable that this methylthio analog is used to explore structure-activity relationships (SAR) for similar targets or other ATP-binding proteins like kinases. The general pyrimidine scaffold is a well-known "privileged structure" found in countless kinase inhibitors.
Section 4: Quality Control and Analytical Workflow
Ensuring the identity and purity of a key starting material is non-negotiable in drug development. A multi-pronged analytical approach is required for comprehensive quality control.
Recommended Analytical Protocol: LC-MS/MS
A robust method for both identification and quantification of aromatic amines utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[13]
-
Objective: To confirm the molecular weight and determine the purity of this compound.
-
Instrumentation: HPLC system with a UV detector coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of a suitable solvent like acetonitrile or methanol to create a 100 µg/mL stock solution. Further dilute to a working concentration of 1-5 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
MS Scan: Scan for the protonated molecule [M+H]⁺. The expected m/z would be approximately 210.9 (accounting for chlorine isotopes).
-
Purity Determination: Integrate the peak area from the UV chromatogram (e.g., at 254 nm). Purity is calculated as the main peak area divided by the total peak area.
-
-
Validation: The method's reliability is ensured by analyzing a blank, followed by a standard of known concentration to establish retention time and MS response. The linearity of the detector response should be confirmed with a calibration curve if precise quantification is needed.[13]
Conclusion
This compound (CAS: 1630906-59-0) represents a potent and versatile chemical tool for the modern medicinal chemist. While it may appear to be a simple intermediate, its dense and strategically placed functionalities provide multiple avenues for rapid and divergent synthesis. A thorough understanding of its properties, a well-reasoned synthetic approach, and robust analytical validation are paramount to leveraging its full potential. As the demand for novel therapeutics continues, such richly decorated building blocks will remain essential for the efficient discovery and development of next-generation medicines.
References
- 1. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 2. This compound 97% | CAS: 1630906-59-0 | AChemBlock [try.achemblock.com]
- 3. This compound 97% | CAS: 1630906-59-0 | AChemBlock [achemblock.com]
- 4. parchem.com [parchem.com]
- 5. This compound | CAS:1630906-59-0 | 郑州阿尔法化工有限公司 [alfachem.cn]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 10. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. mdpi.com [mdpi.com]
- 13. lcms.cz [lcms.cz]
An In-depth Technical Guide to the Molecular Structure of 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and significance of 2,4-dichloro-6-(methylthio)pyrimidin-5-amine. This compound, identified by CAS number 1630906-59-0, is a critical intermediate in the synthesis of the P2Y12 platelet inhibitor, Ticagrelor.[1] This guide will delve into the structural attributes, a detailed synthetic protocol, and the pivotal role of this molecule in pharmaceutical manufacturing. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.
Introduction
This compound is a highly functionalized pyrimidine derivative. Its structure, featuring two reactive chlorine atoms, an amine group, and a methylthio substituent, makes it a versatile building block in organic synthesis. The strategic placement of these functional groups allows for sequential and regioselective reactions, a property that has been effectively exploited in the construction of more complex molecules.
Most notably, this pyrimidine derivative has gained significant attention as a key starting material in the multi-step synthesis of Ticagrelor, a widely prescribed antiplatelet medication used to prevent thrombotic events in patients with acute coronary syndrome.[2][3] The molecular architecture of this compound provides the core scaffold upon which the intricate structure of Ticagrelor is assembled.
Molecular Structure and Properties
The molecular structure of this compound is defined by a central pyrimidine ring substituted with two chlorine atoms at the C2 and C4 positions, an amine group at the C5 position, and a methylthio group at the C6 position.
Structural Confirmation
While a public domain X-ray crystal structure is not currently available, the structural connectivity is unequivocally confirmed by its synthesis from known precursors and its conversion to well-characterized downstream products like Ticagrelor. The IUPAC name, CAS number, molecular formula, and SMILES string further corroborate the assigned structure.[4]
Key Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1630906-59-0 | [4] |
| Molecular Formula | C₅H₅Cl₂N₃S | [4] |
| Molecular Weight | 210.09 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| SMILES | CSC1=C(N)C(Cl)=NC(Cl)=N1 | [4] |
| Purity | Typically ≥97% | [4] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum would be expected to show a singlet for the methyl protons of the methylthio group and a broad singlet for the amine protons.
-
¹³C NMR: The spectrum would display five distinct carbon signals corresponding to the five carbon atoms in the molecule. The chemical shifts would be influenced by the electronegative chlorine and nitrogen atoms and the sulfur atom.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns due to the presence of two chlorine atoms.
-
FTIR: The infrared spectrum would exhibit characteristic absorption bands for N-H stretching of the amine group, C-Cl stretching, and C-S stretching, as well as aromatic C=N and C=C stretching vibrations of the pyrimidine ring.
Synthesis and Reaction Pathways
The synthesis of this compound is a multi-step process that begins with readily available starting materials. The key final step involves the reduction of a nitro-substituted precursor.
Synthesis of the Precursor: 2,4-Dichloro-6-(methylthio)-5-nitropyrimidine
The synthesis of the nitro precursor is a crucial first stage. A common route starts from diethyl malonate and involves nitration, cyclization with thiourea, methylation, and finally chlorination.[5]
References
- 1. This compound 97% | CAS: 1630906-59-0 | AChemBlock [try.achemblock.com]
- 2. jocpr.com [jocpr.com]
- 3. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 97% | CAS: 1630906-59-0 | AChemBlock [achemblock.com]
- 5. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound, 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine. The CAS number for this compound is 1630906-59-0, and its chemical formula is C5H5Cl2N3S.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development who are working with or synthesizing similar heterocyclic compounds. By detailing the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a valuable resource for structural elucidation and quality control.
While a complete set of experimentally-derived spectra for this specific molecule is not yet publicly available in peer-reviewed literature, this guide will leverage established spectroscopic principles and data from analogous structures to predict and interpret the expected spectral features. This predictive approach, grounded in extensive experience, provides a robust framework for researchers encountering this or structurally related molecules.
Molecular Structure and Expected Spectroscopic Features
The structure of this compound, with its distinct functional groups—a pyrimidine core, two chlorine substituents, a methylthio group, and an amine group—gives rise to a unique spectroscopic fingerprint. Understanding the contribution of each of these components is key to a thorough interpretation of the analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3][4][5][6] For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two distinct signals corresponding to the protons of the amine (NH₂) and the methylthio (SCH₃) groups.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Amine Protons | 5.0 - 6.0 | Broad Singlet | 2H | NH₂ |
| Methyl Protons | 2.5 - 2.8 | Singlet | 3H | SCH₃ |
The broadness of the amine signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift of the methylthio group is influenced by the electron-withdrawing nature of the pyrimidine ring.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the five carbon atoms in the molecule. The chemical shifts are predicted based on the electronic environment of each carbon.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| C4/C6 | 160 - 165 | C-Cl |
| C2 | 155 - 160 | C-Cl |
| C5 | 110 - 115 | C-NH₂ |
| C(methylthio) | 12 - 15 | SCH₃ |
The carbons attached to the electronegative chlorine and nitrogen atoms are expected to be the most downfield.
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to avoid signal broadening.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
¹H NMR Acquisition:
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon, which simplifies the spectrum.
-
Use a sufficient number of scans and a suitable relaxation delay to ensure accurate integration of all carbon signals.
-
NMR Workflow Diagram
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by measuring the vibrations of bonds.[7][8][9][10][11][12][13]
Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, C-Cl, and C-S bonds.
| Predicted Absorption Band (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H Stretch | Amine (NH₂) |
| 1550 - 1650 | C=N Stretch | Pyrimidine Ring |
| 1400 - 1450 | C-H Bend | Methyl (CH₃) |
| 1000 - 1200 | C-N Stretch | Amine |
| 600 - 800 | C-Cl Stretch | Chloroalkane |
| 600 - 700 | C-S Stretch | Thioether |
The N-H stretching vibration will likely appear as a medium to strong doublet, characteristic of a primary amine.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Place the sample on the crystal and apply pressure to ensure good contact.
-
Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
IR Spectroscopy Workflow Diagram
Caption: Workflow for IR data acquisition and analysis using ATR.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.[4][14][15][16][17][18][19][20][21][22][23]
Predicted Mass Spectrum
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z corresponding to the molecular weight of the compound (210.09 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M+2 peak will have an intensity of approximately 65% of the M⁺ peak, and the M+4 peak will be about 10% of the M⁺ peak.
Expected Fragmentation Pathways:
-
Loss of a chlorine atom: [M - Cl]⁺
-
Loss of the methyl group: [M - CH₃]⁺
-
Loss of the methylthio group: [M - SCH₃]⁺
-
Cleavage of the pyrimidine ring: This can lead to various smaller fragments.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: For a solid sample, a direct insertion probe can be used. For a more volatile sample or for coupling with a separation technique, gas chromatography-mass spectrometry (GC-MS) would be appropriate.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and creating a library-searchable spectrum.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Detection: An electron multiplier is typically used to detect the ions.
Mass Spectrometry Workflow Diagram
Caption: Workflow for mass spectrometry data acquisition and analysis.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. This guide provides a comprehensive, albeit predictive, framework for researchers to approach the structural elucidation of this and related compounds. The detailed protocols and expected spectral features outlined herein are designed to empower scientists with the knowledge to confidently acquire and interpret their own experimental data. As with any scientific endeavor, the careful and methodical application of these techniques, coupled with a sound understanding of the underlying principles, will ultimately lead to a successful and unambiguous structural determination.
References
- 1. This compound 97% | CAS: 1630906-59-0 | AChemBlock [achemblock.com]
- 2. This compound 97% | CAS: 1630906-59-0 | AChemBlock [try.achemblock.com]
- 3. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 4. microbenotes.com [microbenotes.com]
- 5. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]
- 6. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 9. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]
- 10. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 11. jasco-global.com [jasco-global.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. microbenotes.com [microbenotes.com]
- 14. article.sapub.org [article.sapub.org]
- 15. sphinxsai.com [sphinxsai.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. longdom.org [longdom.org]
- 20. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 21. books.rsc.org [books.rsc.org]
- 22. microbenotes.com [microbenotes.com]
- 23. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
A Technical Guide to Determining the Solubility of 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine in Organic Solvents
Introduction
2,4-Dichloro-6-(methylthio)pyrimidin-5-amine is a critical intermediate in the synthesis of various pharmacologically active compounds, most notably the antiplatelet agent Ticagrelor. The efficiency of synthesis, purification, and formulation of the final active pharmaceutical ingredient (API) is profoundly influenced by the physicochemical properties of its intermediates. Among these, solubility is a paramount parameter.
Understanding the solubility of this compound in a range of organic solvents is essential for researchers and process chemists to optimize reaction conditions, select appropriate crystallization solvents, and ensure high-yield, high-purity production. Poor solubility can lead to challenges in reaction kinetics, mass transfer limitations, and difficulties in downstream processing.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1630906-59-0 | [1] |
| Molecular Formula | C₅H₅Cl₂N₃S | [1] |
| Formula Weight | 210.09 g/mol | [1] |
| Chemical Structure | Smiles: CSC1=C(N)C(Cl)=NC(Cl)=N1 | [1] |
Theoretical Considerations & Physicochemical Principles
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and solvent molecules.[2] The key factors influencing the solubility of this compound include polarity, hydrogen bonding, and molecular size.[3][4]
-
Polarity : The molecule possesses both polar and non-polar characteristics. The pyrimidine ring, amino group (-NH₂), and chloro groups (-Cl) contribute to its polarity. The methylthio group (-SCH₃) is less polar. Therefore, its solubility will be significant in solvents of moderate to high polarity.
-
Hydrogen Bonding : The primary amine group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols, protic solvents) are likely to be effective at solvating the molecule.
-
Temperature : For most solid solutes, solubility increases with temperature because the dissolution process is endothermic.[2] Higher temperatures provide the necessary energy to overcome the crystal lattice energy of the solid and the intermolecular forces within the solvent.
Based on these principles, a rational selection of solvents for experimental determination should include a variety of classes, such as:
-
Polar Protic Solvents : Methanol, Ethanol, Isopropanol
-
Polar Aprotic Solvents : Acetonitrile, Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Non-Polar Solvents : Toluene, Heptane (solubility is expected to be low)
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure. It represents the true, stable solubility of the compound. The most widely accepted and robust method for determining thermodynamic solubility is the Shake-Flask Method .[5][6][7] This method involves agitating an excess amount of the solid compound in the chosen solvent until equilibrium is achieved.
The Shake-Flask Method: A Step-by-Step Protocol
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Objective: To determine the equilibrium solubility of this compound in various organic solvents at a controlled temperature.
Materials:
-
This compound (solid, purity >97%)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC system with a UV detector
Protocol:
-
Preparation of Saturated Solutions:
-
For each selected solvent, add an excess amount of solid this compound to a vial. An excess is critical; ensure undissolved solid remains visible throughout the experiment. A starting point of ~20-50 mg of solid in 2 mL of solvent is typically sufficient.
-
Prepare each solvent system in triplicate to assess reproducibility.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).
-
Agitate the suspensions for a sufficient duration to reach equilibrium. A period of 24 hours is standard for thermodynamic solubility, though it's recommended to test multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached.[7]
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand undisturbed at the experimental temperature for at least 30 minutes to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
To ensure complete removal of all solid particles, which could falsely elevate the measured concentration, perform one of the following:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter compatible with the organic solvent. Discard the first few drops of the filtrate to avoid any adsorption effects from the filter membrane.
-
-
-
Sample Dilution and Analysis:
-
Accurately dilute the clear, saturated solution with the same solvent used for dissolution to bring the concentration within the linear range of the analytical method (see Section 3). The dilution factor must be recorded precisely.
-
Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Workflow for Solubility Determination
The following diagram illustrates the logical flow of the Shake-Flask method.
References
- 1. This compound 97% | CAS: 1630906-59-0 | AChemBlock [achemblock.com]
- 2. byjus.com [byjus.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 5. enamine.net [enamine.net]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing - PubMed [pubmed.ncbi.nlm.nih.gov]
"potential biological activities of substituted pyrimidine derivatives"
An In-depth Technical Guide to the Biological Activities of Substituted Pyrimidine Derivatives
Introduction: The Enduring Significance of the Pyrimidine Nucleus
The pyrimidine ring, a simple six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a fundamental building block of life. Its presence at the heart of the nucleobases cytosine, thymine, and uracil underscores its critical role in the structure and function of DNA and RNA.[1] This inherent biocompatibility has made the pyrimidine scaffold a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.[2] The synthetic tractability of the pyrimidine ring allows for the creation of vast libraries of substituted derivatives, each with the potential for unique and potent biological activities. This guide provides a comprehensive technical overview of the diverse pharmacological landscape of substituted pyrimidine derivatives, intended for researchers, scientists, and professionals in the field of drug development.
A Spectrum of Biological Activities: From Infection to Inflammation
The versatility of the pyrimidine core has been harnessed to develop a wide array of therapeutic agents. Substitutions on the pyrimidine ring can dramatically alter its physicochemical properties, leading to specific interactions with a multitude of biological targets. This section will delve into the major biological activities of substituted pyrimidine derivatives, exploring their mechanisms of action and providing examples of key compounds.
Antimicrobial Activity: A Continuing Battle
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have a long and successful history in this area, targeting various essential microbial pathways.
1. Antibacterial Action:
A primary mechanism of action for many antibacterial pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway of bacteria. By mimicking the natural substrate, these compounds block the production of tetrahydrofolate, a precursor for nucleotide synthesis, ultimately halting bacterial growth. A classic example is Trimethoprim , which selectively inhibits bacterial DHFR over its mammalian counterpart.
More recent research has identified other bacterial targets. For instance, certain thiophenyl-substituted pyrimidines have been shown to inhibit FtsZ, a protein essential for bacterial cell division, demonstrating a novel mechanism to combat drug-resistant strains.[3]
2. Antifungal Properties:
A key pyrimidine-based antifungal is Flucytosine (5-fluorocytosine). Inside fungal cells, it is converted to 5-fluorouracil, which then disrupts both DNA and RNA synthesis, leading to fungal cell death. Its selective toxicity is due to the presence of cytosine deaminase in fungi, an enzyme largely absent in mammalian cells.
3. Antiviral Efficacy:
Many antiviral drugs are nucleoside analogs, and pyrimidine derivatives are no exception. These compounds are typically phosphorylated by viral or cellular kinases to their active triphosphate form, which then inhibits viral DNA or RNA polymerases. For example, Zidovudine (AZT) , a thymidine analog, was a cornerstone of early HIV therapy, acting as a reverse transcriptase inhibitor.[4] More recently, pyrimidine derivatives have been investigated for their activity against a broad range of RNA viruses by inhibiting host pyrimidine biosynthesis, thereby depleting the pool of nucleotides available for viral replication.[5]
Anticancer Activity: Targeting the Hallmarks of Cancer
The fight against cancer has seen the development of numerous pyrimidine-based drugs that interfere with various aspects of tumor growth and progression.
1. Kinase Inhibition:
Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Many pyrimidine derivatives have been designed as potent kinase inhibitors, competing with ATP for the binding site on the enzyme. The 2,4-disubstituted pyrimidine scaffold is a common feature in many kinase inhibitors. For example, Gefitinib and Erlotinib are pyrimidine derivatives that target the epidermal growth factor receptor (EGFR) tyrosine kinase, which is overexpressed in several cancers.
2. Antimetabolites:
As analogs of natural pyrimidines, some derivatives can be incorporated into DNA or RNA, or they can inhibit enzymes involved in nucleotide synthesis, leading to cell cycle arrest and apoptosis. 5-Fluorouracil (5-FU) is a classic example of a pyrimidine antimetabolite. It is converted in the body to metabolites that inhibit thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.
Quantitative Data: Anticancer Activity of Representative Pyrimidine Derivatives
| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Gefitinib | EGFR | A549 (Lung) | 0.015 | [6] |
| Erlotinib | EGFR | NCI-H358 (Lung) | 0.04 | [6] |
| 5-Fluorouracil | Thymidylate Synthase | MCF-7 (Breast) | 5.2 | [7] |
Anti-inflammatory and Analgesic Activity
Chronic inflammation is a key driver of many diseases. Pyrimidine derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[2] Certain substituted pyrimidines have demonstrated selective inhibition of COX-2 over the constitutively expressed COX-1, which is involved in maintaining the integrity of the stomach lining. This selectivity is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[8]
Central Nervous System (CNS) Activity
The pyrimidine scaffold has also been explored for its potential to treat various CNS disorders.[9][10] Substituted pyrimidines have been designed as agonists or antagonists for various CNS receptors, including serotonin (5-HT), adenosine, and cannabinoid receptors.[3][9][11] Additionally, some pyrimidine derivatives have shown anticonvulsant activity in animal models, suggesting their potential in the treatment of epilepsy.[11]
The Chemist's Toolkit: Synthesis of Substituted Pyrimidine Derivatives
The biological activity of a pyrimidine derivative is intrinsically linked to its substitution pattern. Medicinal chemists employ a variety of synthetic strategies to create diverse libraries of these compounds for biological screening. A common and versatile method is the Prins reaction , which involves the condensation of an aldehyde, a β-dicarbonyl compound, and a nitrogen source like urea or thiourea.
Other synthetic routes include the reaction of amidines with α,β-unsaturated carbonyl compounds and multicomponent reactions catalyzed by various metals.[12] These methods allow for the systematic variation of substituents at different positions of the pyrimidine ring, which is crucial for establishing structure-activity relationships (SAR).
Experimental Protocols for Evaluating Biological Activity
The discovery and development of new pyrimidine-based drugs rely on a robust pipeline of in vitro and in vivo assays to assess their biological activity.
In Vitro Assays
1. Antimicrobial Susceptibility Testing (Agar Well Diffusion Method):
-
Principle: This method assesses the ability of a compound to inhibit the growth of a microorganism.
-
Procedure:
-
A standardized inoculum of the test microorganism is spread evenly over the surface of an agar plate.
-
Wells are punched into the agar, and a known concentration of the pyrimidine derivative is added to each well.
-
The plate is incubated under conditions suitable for microbial growth.
-
The diameter of the zone of inhibition (the clear area around the well where no growth occurs) is measured. A larger zone of inhibition indicates greater antimicrobial activity.
-
2. Anticancer Cytotoxicity Assay (MTT Assay):
-
Principle: This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxicity of a compound.
-
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the pyrimidine derivative for a specified period (e.g., 48 or 72 hours).
-
The MTT reagent is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. A decrease in absorbance indicates a reduction in cell viability.
-
3. Anti-inflammatory Assay (COX Inhibition Assay):
-
Principle: This assay measures the ability of a compound to inhibit the activity of COX enzymes.
-
Procedure:
-
The pyrimidine derivative is incubated with purified COX-1 or COX-2 enzyme.
-
The substrate, arachidonic acid, is added to initiate the enzymatic reaction.
-
The production of prostaglandins is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or by monitoring the consumption of a co-substrate.
-
The percentage of enzyme inhibition is calculated by comparing the activity in the presence and absence of the test compound.
-
In Vivo Models
1. Animal Models for Antiviral Testing:
-
Principle: In vivo models are essential for evaluating the efficacy, pharmacokinetics, and safety of antiviral compounds in a whole-organism context.
-
Procedure:
-
Suitable animal models (e.g., mice, ferrets, non-human primates) are infected with the target virus.[6]
-
The animals are then treated with the pyrimidine derivative at various doses and schedules.
-
The efficacy of the compound is assessed by monitoring viral load, disease symptoms, and survival rates.[13]
-
Pharmacokinetic and toxicological studies are also conducted to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile and to identify any potential side effects.
-
2. Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory Activity):
-
Principle: This is a classic in vivo model for screening acute anti-inflammatory agents.
-
Procedure:
-
A solution of carrageenan, an inflammatory agent, is injected into the paw of a rat.
-
The pyrimidine derivative is administered to the rat, typically before the carrageenan injection.
-
The volume of the paw is measured at regular intervals to quantify the extent of edema (swelling).
-
The anti-inflammatory activity of the compound is determined by its ability to reduce the carrageenan-induced paw edema compared to a control group.
-
Future Perspectives and Conclusion
The pyrimidine scaffold continues to be a rich source of inspiration for the development of new therapeutic agents.[14] Ongoing research is focused on the design of novel pyrimidine derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of fused pyrimidine systems, where the pyrimidine ring is part of a larger polycyclic structure, is also a promising avenue for discovering new biological activities. Furthermore, the use of computational methods, such as molecular docking and virtual screening, is accelerating the identification of promising pyrimidine-based drug candidates. The remarkable versatility of the pyrimidine core, coupled with the ever-expanding toolkit of synthetic and screening methodologies, ensures that this privileged scaffold will remain at the forefront of drug discovery for years to come.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. youtube.com [youtube.com]
- 5. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical animal models to evaluate therapeutic antiviral antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in the Development of Pyrimidine-based CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. jchemrev.com [jchemrev.com]
- 13. Animal Modeling Services for Antiviral Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine for Advanced Drug Discovery
An In-Depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Potential of a Key Heterocycle
In the landscape of medicinal chemistry, the pyrimidine core stands as a cornerstone of therapeutic innovation. Its derivatives are integral to a wide array of pharmaceuticals, demonstrating activities from antimicrobial to anticancer agents.[1] Within this vital class of heterocycles, 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine emerges as a highly functionalized and versatile building block, ripe with potential for the synthesis of novel and complex bioactive molecules.[2] This guide, intended for the discerning eye of researchers and drug development professionals, delves into the synthesis, reactivity, and untapped potential of this key intermediate. We will explore the causal logic behind its synthetic pathways and its strategic application in the design of next-generation therapeutics, moving beyond a mere recitation of protocols to a deeper understanding of its chemical utility.
Core Molecular Attributes
Before delving into the synthetic and applicative aspects, a foundational understanding of the molecule's properties is essential.
| Property | Value | Source |
| CAS Number | 1630906-59-0 | [2] |
| Molecular Formula | C5H5Cl2N3S | [2] |
| Molecular Weight | 210.09 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | CSC1=C(N)C(Cl)=NC(Cl)=N1 | [2] |
A Strategic Approach to Synthesis: A Multi-Step Pathway
The synthesis of this compound is a multi-step process that leverages common starting materials and well-established chemical transformations. The most probable synthetic route, inferred from the synthesis of analogous compounds, begins with diethyl malonate and proceeds through nitration, cyclization, methylation, chlorination, and a final reduction.[3] This strategic sequence is designed to introduce the required functional groups in a controlled manner, culminating in the desired highly functionalized pyrimidine.
Visualizing the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocols
The following protocols are based on established procedures for analogous compounds and serve as a robust starting point for laboratory synthesis.
Step 1: Nitration of Diethyl Malonate This initial step introduces the nitro group, which is a precursor to the final amine functionality.
-
Procedure: Diethyl malonate is treated with a nitrating agent, such as concentrated or fuming nitric acid, to yield diethyl 2-nitromalonate.[3] The reaction is typically performed at low temperatures to control the exothermic reaction.
Step 2: Cyclization to form the Pyrimidine Ring This key step constructs the core heterocyclic scaffold.
-
Reagents: Diethyl 2-nitromalonate, thiourea, and a strong base like sodium ethoxide.
-
Procedure: The reagents are reacted in an alcoholic solvent. The base facilitates the condensation reaction between the dicarbonyl compound and thiourea to form 4,6-dihydroxy-2-mercapto-5-nitropyrimidine.[3]
Step 3: Methylation of the Thiol Group This step introduces the methylthio moiety.
-
Reagent: Dimethyl sulfate is a common and effective methylating agent for this transformation.
-
Procedure: The dihydroxy-mercapto-nitropyrimidine is dissolved in an aqueous alkaline solution (e.g., 10% NaOH), and dimethyl sulfate is added dropwise while maintaining a controlled temperature (10-20°C).[3] The reaction yields 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine.
Step 4: Chlorination of the Hydroxyl Groups This transformation activates the pyrimidine ring for subsequent nucleophilic substitution reactions.
-
Reagent: Phosphorus oxychloride (POCl₃) is the standard reagent for converting hydroxyl groups on a pyrimidine ring to chloro groups.
-
Procedure: The dihydroxy-methylthio-nitropyrimidine is heated in an excess of phosphorus oxychloride, often with a catalytic amount of a tertiary amine like N,N-dimethylaniline, to produce 2,4-Dichloro-6-(methylthio)-5-nitropyrimidine.[3]
Step 5: Reduction of the Nitro Group The final step in the synthesis is the reduction of the nitro group to the desired amine.
-
Reagents: Common reducing agents for this transformation include iron powder in acetic acid or sodium dithionite (Na₂S₂O₄).[4] The choice of reagent can be influenced by factors such as scale, cost, and environmental considerations.
-
Procedure (Illustrative, based on propylthio analog): The nitro-pyrimidine derivative is dissolved in a suitable solvent system (e.g., a mixture of water and an organic solvent like tetrahydrofuran). Sodium dithionite is then added, and the reaction is stirred until completion.[4] This method is often preferred for its mild conditions and suitability for industrial production.
Chemical Reactivity and Strategic Applications in Medicinal Chemistry
The strategic placement of two chloro substituents, an amino group, and a methylthio group makes this compound a highly versatile scaffold for chemical modification. The two chlorine atoms are particularly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups.
Nucleophilic Aromatic Substitution: The Gateway to Diversity
The reactivity of the chloro groups on the pyrimidine ring is a key feature for medicinal chemists. The C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position.[5] This differential reactivity can be exploited for selective functionalization.
Common nucleophiles used in reactions with dichloropyrimidines include:
-
Amines: Reaction with primary or secondary amines leads to the formation of amino-pyrimidines.
-
Alkoxides: Treatment with sodium alkoxides (e.g., sodium ethoxide) results in the formation of alkoxy-pyrimidines.[5]
-
Thiols: Thiolates can displace the chloro groups to form thioether linkages.
The Lability of the Methylthio Group
While the chloro groups are the primary sites for nucleophilic attack, the methylthio group at the C6 position can also be displaced under certain conditions, particularly with strong nucleophiles or at elevated temperatures.[6] This provides an additional handle for chemical modification, further expanding the diversity of accessible derivatives.
Application as a Key Intermediate: The Ticagrelor Analogy
The propylthio analog of the title compound, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, is a well-documented key intermediate in the synthesis of the antiplatelet drug Ticagrelor.[4] This underscores the importance of this class of compounds in the development of clinically relevant therapeutics. The synthesis of Ticagrelor involves the sequential displacement of the chloro groups and subsequent elaboration of the amine functionality to construct the final complex molecule.
Envisioning Future Applications: A Scaffold for Kinase Inhibitors and Beyond
The substituted pyrimidine scaffold is a common feature in many kinase inhibitors. The ability to readily introduce diverse substituents at the C2, C4, and C6 positions of the pyrimidine ring makes this compound an attractive starting point for the design of novel kinase inhibitors and other targeted therapies. The amino group at the C5 position can also be further functionalized to explore additional chemical space and interactions with biological targets.
Conclusion: A Building Block of Strategic Importance
This compound represents more than just a chemical intermediate; it is a strategic tool for the medicinal chemist. Its multi-step synthesis, while requiring careful execution, yields a highly versatile scaffold with multiple points for chemical diversification. The demonstrated utility of its analogs in the synthesis of blockbuster drugs like Ticagrelor highlights the immense potential held within this molecule. As the demand for novel and effective therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the future of drug discovery. This guide serves as a testament to its potential and a call to the scientific community to further explore its utility in the quest for new medicines.
References
- 1. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. This compound 97% | CAS: 1630906-59-0 | AChemBlock [achemblock.com]
- 3. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 4. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
An In-depth Technical Guide to the Discovery and History of Dichloromethylthiopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus stands as a cornerstone in the architecture of life and the landscape of medicinal chemistry. As a fundamental component of nucleic acids, its biological significance is profound.[1] This versatile scaffold has also given rise to a vast array of therapeutic agents, tackling diseases from microbial infections to cancer.[2][3] This technical guide navigates the historical milestones and pivotal synthetic discoveries that have established dichloromethylthiopyrimidines as a significant subclass of these vital heterocycles. We will delve into the evolution of their synthesis, from foundational principles to modern, sophisticated methodologies, and explore their burgeoning role in drug discovery, supported by detailed experimental protocols and quantitative biological data.
Introduction: The Pyrimidine Scaffold - A Privileged Structure in Chemistry and Biology
The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a recurring motif in a multitude of biologically active molecules.[3] Its presence in the nucleobases cytosine, thymine, and uracil underscores its central role in the storage and transfer of genetic information.[1] Beyond this fundamental role, the structural and electronic properties of the pyrimidine ring have made it a "privileged structure" in the field of drug discovery, amenable to a wide range of chemical modifications that can modulate its pharmacological profile.[2] The introduction of chloro and methylthio substituents onto this core structure gives rise to dichloromethylthiopyrimidines, a class of compounds with unique reactivity and significant potential in the development of novel therapeutic agents.
A Historical Voyage: The Dawn of Pyrimidine Chemistry and the Emergence of Dichloromethylthiopyrimidines
The journey into the world of pyrimidines began not with their synthesis, but with their isolation from natural sources. In 1818, Brugnatelli isolated alloxan, a pyrimidine derivative, through the oxidation of uric acid.[2] However, the systematic exploration of pyrimidine chemistry through laboratory synthesis would not commence for several more decades.
A significant breakthrough occurred in 1879 when Grimaux reported the first synthesis of a pyrimidine, barbituric acid, by reacting urea and malonic acid in the presence of phosphorus oxychloride.[2] This foundational work paved the way for more extensive investigations. The systematic study of pyrimidines is largely credited to Adolf Pinner, who, starting in 1884, developed methods for synthesizing pyrimidine derivatives by condensing amidines with ethyl acetoacetate.[4] The parent, unsubstituted pyrimidine was first prepared in 1900 by Gabriel and Colman through the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust.[4]
While the precise first synthesis of a dichloromethylthiopyrimidine is not prominently documented as a singular landmark discovery, the groundwork for their creation was laid by these early pioneers in pyrimidine chemistry. The development of methods to introduce chloro and thioether functionalities onto the pyrimidine ring was a gradual process, evolving from the broader study of pyrimidine reactivity.
The Art of Synthesis: From Foundational Reactions to Modern Methodologies
The synthesis of dichloromethylthiopyrimidines has evolved significantly, driven by the need for efficient and versatile routes to access a diverse range of derivatives for biological screening.
Foundational Principles: The Building Blocks of the Pyrimidine Ring
The principal synthesis of the pyrimidine ring involves the cyclization of a β-dicarbonyl compound with a molecule containing an N-C-N fragment.[4] Variations of this fundamental approach, such as the Biginelli and Hantzsch reactions, have become staples in heterocyclic chemistry, providing access to a wide array of substituted pyrimidines.[2]
Key Synthetic Intermediates: The Gateway to Dichloromethylthiopyrimidines
A common and crucial starting material for many dichloromethylthiopyrimidines is 4,6-dichloro-2-(methylthio)pyrimidine . This versatile intermediate can be prepared from thiobarbituric acid in a two-step process with a high overall yield.[5] The reactivity of the chloro and methylthio groups allows for a wide range of subsequent chemical transformations.
Experimental Protocol: Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine from Thiobarbituric Acid [5]
This protocol outlines a common laboratory-scale synthesis.
Step 1: Chlorination of Thiobarbituric Acid
-
To a stirred suspension of thiobarbituric acid in an excess of phosphorus oxychloride (POCl₃), slowly add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The crude product, 2,4,6-trichloro-pyrimidine, will precipitate. Collect the solid by filtration, wash with cold water, and dry.
Step 2: Introduction of the Methylthio Group
-
Dissolve the 2,4,6-trichloropyrimidine in a suitable solvent such as ethanol.
-
Add a solution of sodium thiomethoxide (NaSMe) in ethanol dropwise at a controlled temperature (e.g., 0 °C to room temperature). The thiomethoxide will selectively displace one of the chlorine atoms.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude 4,6-dichloro-2-(methylthio)pyrimidine by recrystallization or column chromatography.
Modern Synthetic Strategies: A Multi-step Approach to Functionalized Derivatives
Modern synthetic chemistry offers more sophisticated and controlled methods for constructing highly functionalized dichloromethylthiopyrimidines. A prime example is the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine , a valuable intermediate for further chemical elaboration.[6]
dot
Caption: Synthetic pathway for 4,6-dichloro-2-methylthio-5-nitropyrimidine.
Experimental Protocol: Synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine [6]
This multi-step synthesis demonstrates the controlled construction of a highly functionalized pyrimidine.
Step 1: Nitration of Diethyl Malonate
-
Cool diethyl malonate in an ice bath.
-
Slowly add fuming nitric acid dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time.
-
Carefully pour the reaction mixture into ice water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain diethyl 2-nitromalonate.
Step 2: Cyclization with Thiourea
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add thiourea to the sodium ethoxide solution and stir until dissolved.
-
Add the diethyl 2-nitromalonate dropwise to the reaction mixture.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 4,6-dihydroxy-2-mercapto-5-nitropyrimidine.
Step 3: Methylation
-
Dissolve the product from Step 2 in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath and add dimethyl sulfate dropwise.
-
Stir the reaction at a low temperature for several hours.
-
Acidify the solution with hydrochloric acid to precipitate the methylated product.
-
Filter, wash with water, and dry to obtain 4,6-dihydroxy-2-methylthio-5-nitropyrimidine.
Step 4: Chlorination
-
Suspend the methylated pyrimidine in an excess of phosphorus oxychloride.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction and carefully pour it onto crushed ice.
-
Extract the product with an organic solvent, wash the organic layer, and dry it.
-
Remove the solvent and purify the final product, 4,6-dichloro-2-methylthio-5-nitropyrimidine, by chromatography or recrystallization.
The Role of Dichloromethylthiopyrimidines in Drug Discovery and Development
The unique chemical reactivity of dichloromethylthiopyrimidines makes them valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications. The two chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups at the 4 and 6 positions. The methylthio group can also be modified, for example, by oxidation to a sulfoxide or sulfone, which can then act as a leaving group for further substitution.
Biological Activities of Dichloromethylthiopyrimidine Derivatives
Derivatives of dichloromethylthiopyrimidines have been investigated for a range of biological activities, including as anticancer and antimicrobial agents. The specific substitutions on the pyrimidine ring play a crucial role in determining the biological target and potency of the compound.
For example, certain 2,4-diamino-5-(dichlorophenyl)-6-methylpyrimidine derivatives have been studied as enzyme inhibitors.[7]
Table 1: Reported Biological Activities of Selected Dichlorophenyl-Substituted Pyrimidine Derivatives
| Compound Class | Specific Derivative | Biological Target/Activity | Reported Potency (IC₅₀/MIC) | Reference(s) |
| Diaminopyrimidines | 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine | Dihydrofolate Reductase (DHFR) Inhibition | Enzyme inhibition assay developed for clinical monitoring | [7] |
| Imidazo[1,2-c]pyrimidines | 3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazole | Antibacterial (S. aureus) | MIC: 4.61 ± 0.22 µg/mL (MRSA) | [8] |
Dichloromethylthiopyrimidines as Scaffolds for Kinase Inhibitors
The pyrimidine scaffold is a common feature in many kinase inhibitors used in cancer therapy. The ability to readily functionalize the dichloromethylthiopyrimidine core makes it an attractive starting point for the design and synthesis of novel kinase inhibitors. For instance, 4,6-dichloro-2-methylpyrimidine is a key intermediate in the synthesis of Dasatinib, a tyrosine kinase inhibitor used to treat certain types of cancer.[7]
dot
Caption: General workflow for developing kinase inhibitors from a dichloromethylthiopyrimidine scaffold.
Conclusion and Future Perspectives
From their historical roots in the foundational work of early organic chemists to their current role as versatile building blocks in modern drug discovery, dichloromethylthiopyrimidines have carved out a significant niche in the vast landscape of heterocyclic chemistry. The journey of their discovery and the evolution of their synthesis reflect the broader progress of chemical sciences. The ability to precisely and efficiently construct these molecules has empowered medicinal chemists to explore a wide chemical space in the quest for novel therapeutics.
The future of dichloromethylthiopyrimidines in drug development appears promising. As our understanding of the molecular basis of diseases deepens, the demand for novel chemical scaffolds that can be readily diversified will continue to grow. The inherent reactivity and tunability of dichloromethylthiopyrimidines make them ideal candidates for the development of next-generation targeted therapies, particularly in the areas of oncology and infectious diseases. Further exploration of their synthetic utility and biological activities will undoubtedly lead to the discovery of new and potent therapeutic agents.
References
- 1. irjmets.com [irjmets.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 7. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4,6-dichloro-2-(methylthio)pyrimidin-5-amine
Introduction
4,6-dichloro-2-(methylthio)pyrimidin-5-amine is a pivotal intermediate in the synthesis of various pharmacologically active compounds, most notably the antiplatelet agent Ticagrelor.[1][2][3] The strategic placement of its functional groups—two reactive chlorine atoms, a methylthio group, and an amino group—on the pyrimidine core makes it a versatile building block for creating complex molecular architectures. This document provides a comprehensive, in-depth guide for the multi-step synthesis of this key intermediate, commencing from the readily available starting material, diethyl malonate.
This guide is designed for researchers, scientists, and professionals in drug development. It goes beyond a mere recitation of procedural steps, offering insights into the underlying reaction mechanisms, the rationale for specific reagents and conditions, and critical safety considerations. The protocols described herein are designed to be self-validating, with clear benchmarks for success at each stage.
Overall Synthetic Strategy
The synthesis of 4,6-dichloro-2-(methylthio)pyrimidin-5-amine from diethyl malonate is a multi-step process that can be logically divided into five key stages. This strategy is designed to build the pyrimidine core and then sequentially introduce the required functional groups.
Caption: Overall synthetic workflow from diethyl malonate to the target compound.
Part 1: Synthesis of the Pyrimidine Core
The initial phase of the synthesis focuses on constructing the fundamental pyrimidine ring system from acyclic precursors.
Step 1: Cyclocondensation of Diethyl Malonate with Thiourea
This foundational step involves a base-catalyzed condensation reaction to form the heterocyclic core. Diethyl malonate serves as the three-carbon component, while thiourea provides the N-C-N backbone.
Mechanism Insight: The reaction proceeds via a classical cyclocondensation mechanism. A strong base, such as sodium ethoxide, deprotonates the active methylene group of diethyl malonate, generating a nucleophilic enolate. This enolate then attacks one of the electrophilic thiocarbonyl carbons of thiourea. A series of intramolecular condensation and elimination steps ensue, ultimately leading to the formation of the stable pyrimidine ring.[4][5]
Protocol 1: Synthesis of 2-Thiobarbituric Acid
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. US9359366B2 - Intermediate of Ticagrelor and preparation method therefor, and preparation method for Ticagrelor - Google Patents [patents.google.com]
- 3. caod.oriprobe.com [caod.oriprobe.com]
- 4. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104892528A - A preparing method of 2-thiobarbituric acid derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: The Reaction of 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine with Nucleophiles
Introduction: A Versatile Scaffold in Medicinal Chemistry
2,4-Dichloro-6-(methylthio)pyrimidin-5-amine (CAS: 1630906-59-0, Formula: C₅H₅Cl₂N₃S) is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development.[1][2] Its pyrimidine core is a privileged structure found in numerous bioactive molecules, including kinase inhibitors and antiviral agents.[3][4] The strategic placement of two reactive chlorine atoms, an electron-donating amino group, and a methylthio group makes this molecule an exceptionally versatile building block for constructing complex molecular architectures, particularly purine analogs and other substituted heterocycles.[5][6]
The reactivity of this scaffold is dominated by nucleophilic aromatic substitution (SₙAr), a powerful reaction for introducing diverse functional groups.[3] Understanding the principles that govern the regioselectivity of these reactions—specifically, which of the two chlorine atoms is preferentially displaced—is paramount for the rational design and efficient synthesis of target molecules. This guide provides an in-depth analysis of the molecule's reactivity, field-proven protocols for its derivatization, and the mechanistic rationale behind the observed outcomes.
Pillar 1: The Principle of Regioselective Nucleophilic Aromatic Substitution (SₙAr)
The pyrimidine ring is inherently electron-deficient, which facilitates the attack of nucleophiles. This effect is amplified by the presence of two electronegative chlorine atoms, which serve as excellent leaving groups. The central question in the chemistry of 2,4-dichloropyrimidines is the site of the initial nucleophilic attack: the C2 or C4 position.
For a simple 2,4-dichloropyrimidine, substitution generally favors the C4 position.[4][7] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during C4 attack. However, the substituents on our target molecule, this compound, profoundly alter this landscape.
-
Electronic Effects: The amino (-NH₂) group at C5 and the methylthio (-SCH₃) group at C6 are both electron-donating groups. Quantum mechanics (QM) analyses on substituted 2,4-dichloropyrimidines have shown that electron-donating substituents can significantly influence the energy and distribution of the Lowest Unoccupied Molecular Orbital (LUMO).[8] Specifically, an electron-donating group at the C6 position can increase the LUMO lobe size at the C2 position, making it a more favorable site for nucleophilic attack and potentially reversing the typical C4 selectivity.[8]
-
Steric Hindrance: The presence of the amino group at the C5 position can introduce steric hindrance around the C4 position, potentially directing incoming nucleophiles towards the more accessible C2 position.[8]
Therefore, the regioselectivity of SₙAr reactions on this substrate is a delicate balance of electronic and steric factors, and it can be highly sensitive to the nature of the nucleophile, solvent, and reaction temperature.[8][9]
Figure 1. Competing SₙAr pathways for nucleophilic attack on the dichloropyrimidine core.
Pillar 2: Reactions with Common Nucleophile Classes
The versatility of this compound allows for its reaction with a broad spectrum of nucleophiles, enabling the synthesis of diverse compound libraries.
A. Reactions with N-Nucleophiles (Amines)
The amination of dichloropyrimidines is a cornerstone reaction for building scaffolds analogous to purine bases like adenine and guanine.[5][10] The reaction with primary or secondary amines typically proceeds smoothly, often in the presence of a non-nucleophilic base to neutralize the HCl generated.
-
Significance: This reaction is the primary route to 2,4-disubstituted 5-amino-6-(methylthio)pyrimidines, which are direct precursors for cyclization into 9H-purine analogs. The differential reactivity of the remaining chlorine atom allows for subsequent, distinct substitutions.
-
Regioselectivity: While C4 substitution is common in many dichloropyrimidine systems, reactions with tertiary amines have been shown to give excellent C2 selectivity.[4][11] For primary and secondary amines, the outcome can be a mixture, often requiring careful optimization of conditions to favor one regioisomer.[4]
B. Reactions with O-Nucleophiles (Alcohols & Alkoxides)
The introduction of alkoxy groups is achieved by reacting the substrate with an alcohol in the presence of a strong base, or more commonly, a pre-formed metal alkoxide.
-
Significance: This Williamson ether-type synthesis produces alkoxypyrimidines, which are valuable intermediates. The resulting ether linkage is generally stable, allowing for further modification at the other positions.
-
Regioselectivity: Reactions with alkoxides are often highly regioselective. For the related 4,6-dichloro-2-(methylthio)pyrimidine, reaction with sodium ethoxide in ethanol at room temperature gives exclusive mono-substitution at the C4/C6 position.[12][13] This high degree of control is synthetically valuable.
C. Reactions with S-Nucleophiles (Thiols & Thiolates)
Thiolates are potent nucleophiles that readily displace the chlorine atoms to form new thioether linkages.
-
Significance: This reaction allows for the introduction of diverse sulfur-containing moieties. The methylthio group at the C2 position can also be labile under certain conditions or can be oxidized to a sulfoxide or sulfone, further increasing the molecular complexity.[14][15]
-
Regioselectivity: Thiophenols tend to react preferentially at the C4 position under both basic and weakly acidic conditions.[7] However, palladium-catalyzed C-S coupling conditions have been developed that can invert this selectivity, favoring the C2 product.[7]
Pillar 3: Experimental Protocols & Data
The following protocols are designed to be self-validating, incorporating steps for reaction monitoring and product characterization. They represent robust starting points for research and development.
Protocol 1: Regioselective C4-Amination with a Primary Amine
Objective: To synthesize 2-chloro-N-benzyl-6-(methylthio)pyrimidin-4,5-diamine via a regioselective SₙAr reaction.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Diisopropylethylamine (DIPEA, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Add DIPEA (1.5 eq) to the solution. The use of a non-nucleophilic base like DIPEA is critical to prevent it from competing with the amine nucleophile.
-
Add benzylamine (1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the THF.
-
Redissolve the residue in EtOAc and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This removes the DIPEA-HCl salt and any unreacted amine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and EtOAc as the eluent.
-
Combine the product-containing fractions and remove the solvent under reduced pressure to yield the purified product. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm the structure and regiochemistry.
Figure 2. Experimental workflow for the regioselective C4-amination protocol.
Protocol 2: Synthesis of a 6-Chloropurine Analog
Objective: To synthesize 6-chloro-2-(methylthio)-9H-purin-7-amine, a key purine analog intermediate, from the product of a C4-amination reaction.[6][16]
Materials:
-
Product from Protocol 1 (or analogous 4-amino-2-chloro-pyrimidine) (1.0 eq)
-
Triethyl orthoformate (10-20 eq, serves as reagent and solvent)
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the 4-amino-2-chloropyrimidine derivative (1.0 eq) and triethyl orthoformate (10-20 eq).
-
Add one drop of concentrated HCl as a catalyst.
-
Heat the mixture to reflux (approx. 145-150 °C) for 2-4 hours. The progress can be monitored by observing the consumption of the starting material via TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure (high vacuum may be required).
-
The crude product often crystallizes upon cooling or after removal of the solvent. It can be triturated with a non-polar solvent like hexanes or diethyl ether to induce precipitation and wash away impurities.
-
Collect the solid product by filtration, wash with cold hexanes, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Characterize the final purine analog by ¹H NMR, ¹³C NMR, and HRMS.
Figure 3. Two-step synthetic pathway from the pyrimidine substrate to a purine analog.
Summary of Representative Reaction Data
The regioselectivity of nucleophilic substitution on dichloropyrimidines is highly dependent on the substrate and reaction conditions. The table below summarizes general trends observed in the literature for related systems, which provide a predictive framework for the title compound.
| Nucleophile Class | Typical Conditions | Preferential Position of Attack | Causality & Notes | Reference(s) |
| Primary/Secondary Amines | Base (e.g., DIPEA), Solvent (THF, EtOH), 25-80 °C | C4 | Generally favored electronically, but can yield mixtures.[4] | [4] |
| Tertiary Amines | CH₂Cl₂ or ClCH₂CH₂Cl, 25-90 °C | C2 | Excellent C2 selectivity reported for 5-substituted dichloropyrimidines.[11] | [11] |
| Alkoxides (e.g., EtONa) | Alcohol (e.g., EtOH), 20 °C | C4/C6 | Often highly regioselective for a single mono-substitution.[12] | [12] |
| Thiolates (e.g., PhSNa) | Base (e.g., K₂CO₃), Solvent (DMF) | C4 | Favored under standard SₙAr conditions.[7] | [7] |
| Thiolates (Pd-catalyzed) | Pd catalyst, ligand, base | C2 | Selectivity can be inverted from SₙAr conditions with catalysis.[7] | [7] |
Conclusion
This compound is a powerful and versatile intermediate for chemical synthesis. Its reactivity is governed by the principles of nucleophilic aromatic substitution, with the regiochemical outcome being a tunable parameter dependent on the interplay of electronic and steric effects. By carefully selecting the nucleophile and reaction conditions, researchers can selectively functionalize the C2 or C4 positions, providing access to a wide array of complex heterocyclic structures. The protocols and data presented herein offer a robust foundation for scientists and drug development professionals to harness the synthetic potential of this valuable building block.
References
- 1. This compound 97% | CAS: 1630906-59-0 | AChemBlock [achemblock.com]
- 2. This compound 97% | CAS: 1630906-59-0 | AChemBlock [try.achemblock.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. THE CHEMISTRY AND BIOCHEMISTRY OF PURINE ANALOGS | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Buy 4-Amino-6-chloro-2-(methylthio)pyrimidine (EVT-460879) | 1005-38-5 [evitachem.com]
- 15. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
The Versatile Building Block: Application Notes for 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, the pyrimidine core stands as a "privileged scaffold," a foundational structure consistently found in a multitude of biologically active compounds and functional materials. Within this class of heterocycles, 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine (CAS: 1630906-59-0) has emerged as a highly versatile and valuable building block. Its unique arrangement of functional groups—two reactive chlorine atoms at the C2 and C4 positions, a nucleophilic amino group at C5, and a modifiable methylthio group at C6—offers a rich platform for the strategic and regioselective introduction of molecular diversity.
This guide, intended for researchers and professionals in organic synthesis and drug development, provides an in-depth exploration of the synthetic utility of this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key transformations, and offer insights into the expected reactivity, empowering you to leverage this building block in your synthetic endeavors.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization.
| Property | Value | Source |
| CAS Number | 1630906-59-0 | [1] |
| Molecular Formula | C₅H₅Cl₂N₃S | [1] |
| Molecular Weight | 210.09 g/mol | [1] |
| Appearance | Off-white to white crystalline solid | [2] |
| Melting Point | 38 - 42 °C | [2] |
| Boiling Point | 135 - 136 °C at 14 mmHg |
Safety and Handling:
This compound, like many halogenated heterocyclic compounds, requires careful handling to ensure laboratory safety.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Some sources also indicate it causes severe skin burns and eye damage (H314).[2]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2]
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[2]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2]
-
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of two electron-withdrawing chlorine atoms, makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr). A key consideration in the reaction of dichloropyrimidines is regioselectivity —the preferential substitution at one reactive site over another.
The general order of reactivity for nucleophilic substitution on a dichloropyrimidine ring is C4(6) > C2.[3] This is primarily due to the greater stabilization of the negative charge in the Meisenheimer intermediate when the nucleophile attacks the C4 or C6 position. However, the substituents on the ring play a crucial role in modulating this reactivity. In the case of this compound, the C5-amino and C6-methylthio groups will influence the electronic distribution and steric accessibility of the C2 and C4 positions.
Based on the reactivity of analogous systems, nucleophilic attack is anticipated to occur preferentially at the C4 position .
Caption: Generalized SNAr mechanism at the C4 position.
Application Protocol: Regioselective Amination at the C4 Position
This protocol provides a representative method for the regioselective substitution of the C4-chloro group with an amine nucleophile. This transformation is fundamental for the synthesis of various kinase inhibitors and other biologically active molecules.
Materials:
-
This compound
-
Aniline (or other primary/secondary amine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Ethanol, Acetonitrile, or N,N-Dimethylformamide)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., ethanol).
-
Addition of Base and Nucleophile: To the stirred solution, add the amine nucleophile (1.1 eq) followed by the base (e.g., TEA, 2.0 eq). The base is crucial to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time will vary depending on the nucleophilicity of the amine and the solvent used, but a typical duration is 3-12 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the amine hydrochloride salt and any remaining base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired 4-amino-2-chloro-6-(methylthio)pyrimidin-5-amine derivative.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or acetonitrile can accelerate SNAr reactions. However, alcohols like ethanol are often sufficient and can be easier to remove.[4]
-
Base: A non-nucleophilic organic base like TEA or DIPEA is used to prevent competition with the desired amine nucleophile.
-
Temperature: Heating is typically required to overcome the activation energy for the disruption of the aromatic system.
Advanced Transformations: Palladium-Catalyzed Cross-Coupling Reactions
Beyond SNAr, the chloro-substituents on the pyrimidine ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of C-C bonds, enabling the introduction of aryl and heteroaryl moieties, a common strategy in drug discovery.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Application Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound. The reaction is expected to be regioselective for the more reactive C4 position.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate - K₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane and water)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction Conditions: Heat the mixture to a temperature of 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Other palladium sources and ligands can be screened for optimal results.[5]
-
Base: The base is essential for the transmetalation step of the catalytic cycle. Carbonates and phosphates are commonly used.
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvents is crucial to prevent oxidation of the palladium(0) catalyst.
Conclusion
This compound is a powerful and versatile building block for organic synthesis. Its well-defined reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the controlled and regioselective synthesis of a wide array of complex molecules. By understanding the principles that govern its reactivity and by employing the robust protocols outlined in this guide, researchers can effectively harness the synthetic potential of this valuable intermediate in their pursuit of novel pharmaceuticals and functional materials.
References
- 1. This compound 97% | CAS: 1630906-59-0 | AChemBlock [achemblock.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"protocols for the N-arylation of 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine"
An Application Guide: Protocols for the Selective N-Arylation of 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine
Introduction: Unlocking a Privileged Scaffold
N-aryl pyrimidine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly in oncology as kinase inhibitors. The this compound scaffold is a highly valuable and versatile starting material, offering multiple distinct reaction sites for controlled, stepwise functionalization. The presence of two different chloro-substituents, an amino group, and a methylthio group allows for the strategic construction of complex molecular architectures.
This application note provides a detailed, field-proven guide for the selective mono-N-arylation of this compound. We will focus on the principles and practical execution of the Palladium-catalyzed Buchwald-Hartwig amination, a robust and widely adopted method for the formation of carbon-nitrogen bonds.[1] The protocols herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to reliably synthesize N-aryl-2,4-dichloro-6-(methylthio)pyrimidin-5-amine derivatives, crucial intermediates for downstream diversification in drug discovery programs.
The Chemistry: Mechanism, Regioselectivity, and Rationale
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a C-N bond between an aryl halide and an amine, mediated by a palladium catalyst.[1] Understanding the underlying principles is paramount for successful execution and troubleshooting.
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle. The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, most critically, the phosphine ligand, dictates the efficiency and scope of the transformation. The ligand stabilizes the palladium center, facilitates key steps, and prevents catalyst decomposition.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Causality Behind Experimental Choices
-
Regioselectivity: The pyrimidine ring possesses two chloro-substituents at the C2 and C4 positions. In dihalopyrimidines, the C4/C6 positions are generally more electrophilic and thus more susceptible to nucleophilic substitution than the C2 position, which is in turn more reactive than the C5 position.[2][3] Therefore, under carefully controlled conditions, the N-arylation is expected to occur selectively at the C4 position, displacing the chloride at that site. The electron-donating amino group at C5 further influences the electronic properties of the ring, reinforcing the higher reactivity of the adjacent C4 position.
-
Catalyst & Ligand Selection: The combination of a palladium source (e.g., Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand is critical. Ligands like Xantphos or various biarylphosphines (e.g., BrettPhos, X-Phos) are frequently employed.[4][5][6] These ligands promote the crucial reductive elimination step and help prevent the formation of undesired side products.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, forming the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common and effective choice, although other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, particularly for more sensitive substrates.[7]
-
Solvent: The reaction must be conducted in an anhydrous, aprotic solvent to prevent quenching of the base and deactivation of the catalyst. Toluene and 1,4-dioxane are standard choices. It is imperative to degas the solvent to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[7]
Detailed Experimental Protocol: Mono-N-Arylation
This protocol provides a general procedure for the selective mono-N-arylation of this compound with an aryl bromide.
Materials and Reagents
| Reagent | CAS Number | Recommended Purity |
| This compound | 1630906-59-0 | >97% |
| Aryl Bromide (Ar-Br) | Varies | >98% |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | >97% |
| Xantphos | 161265-03-8 | >98% |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | >97% |
| Anhydrous Toluene | 108-88-3 | Anhydrous, <50 ppm H₂O |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade |
| Hexanes | 110-54-3 | ACS Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Anhydrous |
| Celite® | 61790-53-2 | N/A |
| Silica Gel | 112926-00-8 | 230-400 mesh |
Step-by-Step Methodology
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. benchchem.com [benchchem.com]
Development of Kinase Inhibitors Utilizing a Pyrimidine Scaffold: Application Notes and Protocols
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The pyrimidine ring is a privileged scaffold in medicinal chemistry due to its ability to mimic the adenine base of ATP and form key hydrogen bond interactions within the kinase hinge region.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of kinase inhibitors based on a pyrimidine scaffold. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and biological evaluation, and offer insights into structure-activity relationship (SAR) optimization.
Introduction: The Pyrimidine Scaffold as a Cornerstone of Kinase Inhibition
The pyrimidine nucleus is a fundamental building block in numerous biologically active molecules, including nucleic acids.[5] This inherent biocompatibility, coupled with its synthetic tractability, has made it an attractive starting point for the design of small molecule kinase inhibitors.[4][6] A significant number of FDA-approved kinase inhibitors, such as Imatinib and Gefitinib, feature a pyrimidine core, underscoring the scaffold's clinical relevance.[4][7]
The primary mechanism by which pyrimidine-based inhibitors function is through competitive inhibition at the ATP-binding site of the kinase.[8][9] The nitrogen atoms at positions 1 and 3 of the pyrimidine ring act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP with the kinase hinge region.[4] This interaction anchors the inhibitor in the active site, providing a foundation for further modifications to enhance potency and selectivity.
Signaling Pathway Context: The Role of Kinases in Cancer
To appreciate the significance of kinase inhibition, it is crucial to understand their role in cellular signaling. The diagram below illustrates a simplified kinase signaling cascade often dysregulated in cancer.
Caption: Simplified Kinase Signaling Pathway in Cancer.
Synthesis of Pyrimidine-Based Kinase Inhibitors
The synthetic versatility of the pyrimidine core allows for the introduction of a wide array of substituents to explore the chemical space and optimize for potency and selectivity.[6] A common and effective strategy involves the construction of a 2,4-disubstituted pyrimidine scaffold.
General Synthetic Scheme
The following scheme outlines a representative synthesis of a 2,4-diaminopyrimidine derivative, a common core in many kinase inhibitors.[10][11]
Caption: General workflow for synthesis and purification.
Detailed Protocol: Synthesis of a Model 2,4-Diaminopyrimidine Inhibitor
This protocol describes the synthesis of a generic 2,4-diaminopyrimidine derivative, which can be adapted for various target kinases by modifying the amine substituents.
Materials:
-
Uracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Amine 1 (R¹-NH₂)
-
Amine 2 (R²-NH₂)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dichlorination of Uracil:
-
In a round-bottom flask equipped with a reflux condenser, suspend uracil in an excess of phosphorus oxychloride.
-
Add a catalytic amount of DIPEA.
-
Heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichloropyrimidine.
-
-
First Nucleophilic Aromatic Substitution (SNA_r):
-
Dissolve 2,4-dichloropyrimidine in DCM in a round-bottom flask.
-
Add 1.1 equivalents of Amine 1 (R¹-NH₂) and 1.2 equivalents of DIPEA.
-
Stir the reaction at room temperature for 2-4 hours. The C4 position is generally more reactive than the C2 position.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate to yield the crude 2-chloro-4-amino-pyrimidine intermediate.
-
-
Second Nucleophilic Aromatic Substitution (SNA_r):
-
Dissolve the crude intermediate from the previous step in a suitable solvent such as isopropanol or dioxane.
-
Add 1.5 equivalents of Amine 2 (R²-NH₂) and 2.0 equivalents of DIPEA.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Biological Evaluation: From In Vitro Activity to Cellular Efficacy
A multi-tiered approach is essential for the comprehensive evaluation of newly synthesized kinase inhibitors.[12] This typically begins with biochemical assays to determine the direct inhibitory effect on the target kinase, followed by cellular assays to assess target engagement and functional consequences in a more physiologically relevant context.[12][13]
Biochemical Assays for Kinase Activity
Several formats are available for measuring kinase activity, with radiometric and fluorescence-based assays being the most common.[14][15]
3.1.1. Radiometric Kinase Assay (Gold Standard)
This assay directly measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a substrate.[16] It is considered the gold standard due to its high sensitivity and low incidence of false positives.[14]
Protocol: Radiometric Kinase Assay
-
Reaction Setup:
-
Prepare a reaction buffer containing the kinase, substrate (peptide or protein), and varying concentrations of the test compound.
-
Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.
-
Incubate the reaction at 30 °C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding a solution of phosphoric acid.
-
Spot the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
-
Detection:
-
Measure the radioactivity retained on the filter paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
3.1.2. Fluorescence-Based Kinase Assays
These assays offer a non-radioactive alternative and are well-suited for high-throughput screening.[15][] Common formats include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).[][18]
Table 1: Comparison of Biochemical Kinase Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric | Measures transfer of radiolabeled phosphate | Gold standard, high sensitivity, direct measurement[14] | Requires handling of radioactive materials, lower throughput |
| TR-FRET | FRET signal generated upon substrate phosphorylation | Homogeneous, high throughput, non-radioactive[18] | Potential for compound interference, requires specific antibodies |
| Fluorescence Polarization | Change in polarization of a fluorescently labeled substrate upon phosphorylation | Homogeneous, rapid, cost-effective[] | Lower sensitivity for some kinases, requires small substrates |
| Luminescence | Measures ATP consumption via a luciferase-luciferin reaction | High sensitivity, broad applicability[15] | Indirect measurement of kinase activity |
Cellular Assays for Target Engagement and Functional Effects
While biochemical assays are crucial for determining direct enzyme inhibition, cellular assays are necessary to confirm that the compound can enter cells, engage its target, and elicit a biological response.[13]
3.2.1. Cellular Target Engagement Assays
The NanoBRET™ Target Engagement Assay is a widely used method to quantify compound binding to a specific kinase in living cells.[1][19]
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Plate the cells in a suitable microplate.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound.
-
-
Tracer Addition:
-
Add a cell-permeable fluorescent tracer that binds to the active site of the kinase.
-
-
Detection:
-
Add the NanoBRET™ substrate to measure both the donor (NanoLuc®) and acceptor (tracer) signals.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Determine the IC₅₀ value, which represents the concentration of the compound that displaces 50% of the tracer.
-
3.2.2. Cell Viability and Proliferation Assays
These assays measure the downstream functional consequences of kinase inhibition, such as a reduction in cancer cell proliferation.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the pyrimidine-based inhibitor for 48-72 hours.
-
-
Lysis and Luminescence Measurement:
-
Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to a vehicle-treated control.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against the inhibitor concentration.
-
Structure-Activity Relationship (SAR) and Lead Optimization
The initial screening will identify "hit" compounds with promising activity. The next crucial step is to systematically modify the structure of these hits to improve their potency, selectivity, and drug-like properties.[8][9]
Table 2: Representative SAR Data for a Pyrimidine Kinase Inhibitor Series
| Compound | R¹ Substituent | R² Substituent | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Cell Viability GI₅₀ (µM) |
| 1 | Phenyl | Methyl | 500 | >10,000 | 15.2 |
| 2 | 3-chloro-phenyl | Methyl | 150 | >10,000 | 8.5 |
| 3 | 3-chloro-phenyl | Cyclopropyl | 80 | 8,500 | 2.1 |
| 4 | 3-chloro-4-fluoro-phenyl | Cyclopropyl | 25 | 9,200 | 0.8 |
Data is hypothetical for illustrative purposes.
Key SAR Insights from Table 2:
-
R¹ Position: Introduction of a chlorine atom at the meta-position of the phenyl ring (Compound 2 vs. 1) improves potency, likely through favorable interactions in a specific pocket of the active site. Further substitution with a fluorine atom (Compound 4) enhances activity further.
-
R² Position: Replacing the small methyl group with a larger cyclopropyl group (Compound 3 vs. 2) leads to a significant increase in both biochemical and cellular potency. This suggests that the R² substituent may be exploring a hydrophobic region of the ATP-binding site.
The iterative process of designing, synthesizing, and testing new analogs based on emerging SAR is the cornerstone of successful lead optimization.
Conclusion
The pyrimidine scaffold remains a highly valuable and versatile platform for the development of potent and selective kinase inhibitors. By combining rational design, efficient synthetic strategies, and a comprehensive suite of biochemical and cellular assays, researchers can effectively navigate the complex process of kinase inhibitor discovery. The protocols and insights provided in this document serve as a foundational guide to empower scientists in their pursuit of novel therapeutics targeting the human kinome.
References
- 1. Kinase Inhibitor Discovery - Discovery On Target [discoveryontarget.com]
- 2. Discovery Platform | Deciphera [deciphera.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. reactionbiology.com [reactionbiology.com]
Synthesis of Novel Heterocyclic Compounds from 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of synthetic pathways to novel heterocyclic compounds, starting from the versatile building block, 2,4-dichloro-6-(methylthio)pyrimidin-5-amine. The inherent reactivity of this starting material, with its multiple electrophilic and nucleophilic sites, allows for the construction of a diverse range of fused heterocyclic systems of significant interest in medicinal chemistry and drug discovery. The protocols outlined herein are designed to be a practical resource for researchers in these fields.
Introduction: The Versatility of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of numerous biologically active molecules, including the nucleobases of DNA and RNA.[1][2] Its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The strategic functionalization of the pyrimidine core allows for the synthesis of fused heterocyclic systems that can interact with a variety of biological targets. This compound is a particularly useful starting material due to the differential reactivity of its two chloro substituents and the presence of a nucleophilic amino group, which can participate in cyclization reactions.
This document outlines three primary synthetic strategies for the elaboration of this compound into more complex heterocyclic frameworks: the synthesis of purine analogs, pyrazolo[3,4-d]pyrimidines, and triazolo[4,5-d]pyrimidines. Each section provides a detailed experimental protocol, a summary of the reaction, and a visual representation of the workflow.
I. Synthesis of Purine Analogs: The Traube Synthesis Adaptation
The synthesis of purine analogs from 4,5-diaminopyrimidines, known as the Traube purine synthesis, is a well-established and versatile method.[2] By adapting this approach, this compound can be cyclized with a one-carbon synthon, such as triethyl orthoformate, to construct the imidazole ring, yielding a dichloropurine intermediate. This intermediate can then undergo selective nucleophilic aromatic substitution at the C2 and C6 positions to generate a library of substituted purine analogs.
A. Protocol: Synthesis of 2,6-Dichloro-8-methylthio-9H-purine
This protocol is adapted from the general Traube synthesis of purines from diaminopyrimidines.[4]
Materials:
-
This compound
-
Triethyl orthoformate
-
Anhydrous Acetonitrile
-
Methanesulfonic acid (catalytic amount)
-
Ethanol
-
Activated charcoal
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous acetonitrile.
-
To this suspension, add triethyl orthoformate (3.0 eq).
-
Carefully add a catalytic amount of methanesulfonic acid to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C) and maintain this temperature with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in hot ethanol.
-
Add a small amount of activated charcoal and heat the solution at reflux for 15 minutes.
-
Filter the hot solution through a pad of celite to remove the activated charcoal.
-
Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization of the 2,6-dichloro-8-methylthio-9H-purine product.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
B. Data Presentation
| Parameter | Details |
| Starting Material | This compound |
| Key Reagent | Triethyl orthoformate |
| Product | 2,6-Dichloro-8-methylthio-9H-purine |
| Reaction Type | Cyclization (Traube Synthesis Adaptation) |
| Catalyst | Methanesulfonic acid |
| Solvent | Acetonitrile |
| Temperature | Reflux (~82°C) |
| Typical Reaction Time | 4-6 hours |
C. Experimental Workflow
II. Synthesis of Pyrazolo[3,4-d]pyrimidines: A Gateway to Kinase Inhibitors
Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry, particularly as kinase inhibitors.[5][6] The synthesis of these compounds from this compound can be readily achieved through a cyclocondensation reaction with hydrazine or its derivatives. This reaction proceeds via an initial nucleophilic substitution of one of the chloro groups by hydrazine, followed by an intramolecular cyclization to form the pyrazole ring.
A. Protocol: Synthesis of 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-5-amine
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Triethylamine
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add triethylamine (2.2 eq) to the solution to act as a base.
-
Slowly add hydrazine hydrate (1.1 eq) to the reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC. The formation of a new, more polar spot should be observed.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, reduce the volume of the solvent in vacuo and add water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
B. Data Presentation
| Parameter | Details |
| Starting Material | This compound |
| Key Reagent | Hydrazine hydrate |
| Product | 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-5-amine |
| Reaction Type | Cyclocondensation |
| Base | Triethylamine |
| Solvent | Ethanol |
| Temperature | Reflux |
| Typical Reaction Time | 2-4 hours |
C. Experimental Workflow
III. Synthesis of Triazolo[4,5-d]pyrimidines (8-Azapurines)
Triazolo[4,5-d]pyrimidines, also known as 8-azapurines, are another important class of heterocyclic compounds with diverse biological activities.[4] A common method for their synthesis involves the diazotization of a 5-aminopyrimidine followed by intramolecular cyclization. This approach can be applied to this compound to generate a 5,7-dichloro-3H-[1][2][4]triazolo[4,5-d]pyrimidine intermediate, which can be further functionalized.
A. Protocol: Synthesis of 5,7-Dichloro-3-(methylthio)-3H-[1][2][4]triazolo[4,5-d]pyrimidine
Materials:
-
This compound
-
Sodium nitrite
-
Hydrochloric acid (concentrated)
-
Water
-
Ice
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a beaker, prepare a solution of this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5°C, with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the solution of the aminopyrimidine, maintaining the temperature between 0°C and 5°C. The formation of a diazonium salt intermediate will occur.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for 30-60 minutes to allow for complete diazotization and subsequent intramolecular cyclization.
-
The triazolopyrimidine product is expected to precipitate from the reaction mixture.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with copious amounts of cold water to remove any residual acid and inorganic salts.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
B. Data Presentation
| Parameter | Details |
| Starting Material | This compound |
| Key Reagent | Sodium nitrite |
| Product | 5,7-Dichloro-3-(methylthio)-3H-[1][2][4]triazolo[4,5-d]pyrimidine |
| Reaction Type | Diazotization and Cyclization |
| Acid | Hydrochloric acid |
| Solvent | Water |
| Temperature | 0-5°C |
| Typical Reaction Time | 30-60 minutes |
C. Experimental Workflow
References
- 1. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. v-Triazolo[4,5-d]pyrimidines (8-azapurines). Part VIII. Synthesis, from 1,2,3-triazoles, of 1- and 2-methyl derivatives of 5,7-disubstituted v-triazolo[4,5-d]pyrimidines (7- and 8-methyl 2,6-disubstituted 8-azapurines) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Quantification of Pyrimidine Derivatives in Biological Matrices
Abstract
This application note presents a detailed, validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of pyrimidine derivatives in complex biological matrices such as plasma and urine. Pyrimidine derivatives are a cornerstone in pharmaceutical development, forming the structural basis for a wide range of therapeutics, including anticancer and antiviral agents.[1][2][3] The accurate measurement of these compounds and their metabolites is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering every stage from sample preparation to final data analysis, with an emphasis on the scientific rationale behind each procedural step.
Introduction: The Significance of Pyrimidine Analysis
The pyrimidine scaffold is a privileged structure in medicinal chemistry, integral to numerous FDA-approved drugs.[1] Its derivatives are involved in essential biological processes, including DNA and RNA synthesis, and are targets for therapeutic intervention in various diseases.[4][5] Consequently, the ability to reliably quantify these molecules in biological fluids is paramount for evaluating drug efficacy and safety. LC-MS/MS has become the gold standard for this type of bioanalysis due to its high sensitivity, selectivity, and wide dynamic range.[6][7] This note describes a robust method designed to overcome common challenges in pyrimidine analysis, such as matrix effects and the separation of structurally similar, polar analytes.
Method Overview: A Logic-Driven Workflow
The developed method follows a systematic workflow designed to ensure data integrity and reproducibility at each stage. The causality behind this workflow is to progressively purify the analyte from a complex matrix, achieve optimal chromatographic separation, and ensure specific and sensitive detection.
Caption: High-level workflow for LC-MS/MS analysis of pyrimidine derivatives.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standards (IS): Reference standards for pyrimidine derivatives and a stable isotope-labeled internal standard (SIL-IS) are required. A SIL-IS is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction.[8]
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (LC-MS grade), ammonium formate.
-
Biological Matrix: Drug-free human plasma and urine for calibration standards and quality controls (QCs).
Protocol 1: Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for removing the majority of proteinaceous interferences from plasma samples.[9] Cold acetonitrile is used to enhance the precipitation efficiency.
Step-by-Step Procedure:
-
Thaw biological samples (plasma, urine) and QC samples to room temperature.
-
Aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the SIL-IS working solution (e.g., 100 ng/mL) to all samples except for the double blank. This early addition corrects for variability throughout the entire process.[8]
-
Add 300 µL of cold (4°C) acetonitrile to precipitate proteins.[10]
-
Vortex vigorously for 30 seconds to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A). This step ensures the sample solvent is compatible with the LC conditions, preventing peak distortion.
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS System Configuration and Analysis
The chromatographic separation of polar pyrimidine derivatives is often achieved using reversed-phase chromatography.[11] A C18 column is a robust choice, and the use of a gradient elution allows for the separation of analytes with varying polarities.[10]
Instrumentation:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S Triple Quadrupole Mass Spectrometer or equivalent.
Table 1: Optimized Liquid Chromatography Conditions
| Parameter | Value | Rationale |
| Column | ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)[12] | Excellent retention for polar compounds and stable at low pH. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of analytes for positive ion mode ESI.[13] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes from the reversed-phase column. |
| Flow Rate | 0.4 mL/min | Optimal for the column dimensions, providing good efficiency and peak shape. |
| Column Temp. | 40°C[14][15] | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
| Gradient Elution | See Table 2 below | Provides separation of analytes from matrix components and each other. |
Table 2: Gradient Elution Program
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.00 | 0.4 | 95.0 | 5.0 |
| 1.00 | 0.4 | 95.0 | 5.0 |
| 5.00 | 0.4 | 5.0 | 95.0 |
| 6.00 | 0.4 | 5.0 | 95.0 |
| 6.10 | 0.4 | 95.0 | 5.0 |
| 8.00 | 0.4 | 95.0 | 5.0 |
Table 3: Optimized Mass Spectrometry Conditions
| Parameter | Value | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] | ESI is effective for polar, ionizable molecules; positive mode is suitable for basic pyrimidine nitrogens.[16] |
| Capillary Voltage | 2.5 - 3.0 kV[7] | Optimized to maximize ion formation and signal intensity. |
| Source Temp. | 150°C[7] | Aids in desolvation without causing thermal degradation. |
| Desolvation Temp. | 550 - 650°C[7][14] | Crucial for efficient solvent evaporation and ion generation. |
| Cone Gas Flow | 150 L/hr[7] | Helps in desolvation and prevents solvent clusters from entering the mass analyzer. |
| Desolvation Gas Flow | 800 L/hr[7] | High flow of nitrogen gas to facilitate efficient desolvation of droplets. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides exceptional selectivity and sensitivity by monitoring specific precursor-product ion transitions.[4] |
MRM Transitions: MRM transitions must be empirically determined for each pyrimidine derivative and its SIL-IS by infusing a standard solution and optimizing the precursor ion, product ion, and collision energy.[17]
Example MRM Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Pyrimidine Drug X | 250.1 | 150.2 | 30 | 25 |
| SIL-IS of Drug X | 254.1 | 154.2 | 30 | 25 |
Method Validation
The analytical method must be validated according to regulatory guidelines to ensure it is fit for its intended purpose.[18] The International Council for Harmonisation (ICH) M10 guideline, adopted by both the FDA and EMA, provides a unified framework for bioanalytical method validation.[19]
Caption: Key parameters for bioanalytical method validation.
Summary of Validation Parameters and Acceptance Criteria:
| Parameter | Purpose | Acceptance Criteria (ICH M10)[19] |
| Selectivity | Ensure no interference from endogenous matrix components. | Response in blank samples < 20% of the Lower Limit of Quantification (LLOQ). |
| Calibration Curve | Define the relationship between concentration and response. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Determine the closeness of measured values to the true value and their variability. | Within ±15% of nominal value (±20% at LLOQ); Precision (CV) ≤ 15% (≤ 20% at LLOQ). |
| Matrix Effect | Assess the ion suppression or enhancement from the biological matrix. | CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Measure the efficiency of the extraction process. | Should be consistent, precise, and reproducible. |
| Stability | Evaluate analyte stability under various storage and handling conditions. | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of pyrimidine derivatives in biological matrices. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are grounded in established scientific principles to ensure high-quality, reproducible data. By following the described method and adhering to rigorous validation standards as outlined by regulatory bodies like the FDA and EMA, researchers can confidently generate accurate data for critical drug development studies.[19][20]
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elearning.unite.it [elearning.unite.it]
- 7. journals.plos.org [journals.plos.org]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine
Welcome to the technical support center for the synthesis of 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this multi-step synthesis, optimize your reaction conditions, and ultimately improve the yield and purity of this critical chemical intermediate.
Overview of the Synthetic Pathway
The synthesis of this compound is a sequential process that typically involves the nitration of a pyrimidine precursor followed by the reduction of the nitro group. The efficiency of each step is crucial for the overall yield of the final product.
Technical Support Center: Purification of 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine
Welcome to the dedicated technical support guide for the purification of 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine (CAS: 1630906-59-0). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key chemical intermediate. Here, we provide field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the highest purity of your compound for downstream applications.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. Each solution is grounded in chemical principles to explain the "why" behind the "how."
Question 1: My crude product is an oil and won't solidify. How can I proceed with purification?
Answer: Oiling out during precipitation or crystallization is a common issue. This typically occurs when the melting point of the solid is lower than the temperature of the solution or when impurities are present that depress the melting point.
-
Immediate Steps:
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single crystal to the oiled-out mixture. This will act as a template for crystallization.
-
Lowering the Temperature: Slowly cool the mixture in an ice bath or refrigerator. Avoid rapid cooling, as this can also promote oiling.
-
-
If Oiling Persists:
-
Solvent Modification: The issue may be with your solvent system. The compound may be too soluble. Gradually add a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise while vigorously stirring. For pyrimidine-based compounds, combinations like dichloromethane/hexane or ethyl acetate/heptane can be effective.
-
Purification as an Oil: If the oil is persistent, you may need to proceed with column chromatography. Dissolve the oil in a minimal amount of a suitable solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry, silica-adsorbed compound can be loaded onto the column.
-
Question 2: I'm seeing multiple spots on my TLC plate after initial purification. How do I identify the impurities and select the right purification strategy?
Answer: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities. Identifying these impurities is key to selecting an effective purification method.
-
Potential Impurities: Based on common synthetic routes, impurities could include:
-
Unreacted Starting Materials: Such as precursors used in the synthesis.[1][2][3]
-
Isomeric Byproducts: Depending on reaction conditions, isomers may form.[4]
-
Over-chlorinated or Under-chlorinated Species: If the chlorination step is not well-controlled.[5]
-
Hydrolyzed Products: Where a chloro group is replaced by a hydroxyl group.
-
-
Troubleshooting and Purification Strategy:
-
Co-spotting: Run a TLC with your crude product alongside the starting materials. If a spot in your crude product has the same Rf value as a starting material, you have identified one of your impurities.
-
Column Chromatography: This is the most effective method for separating compounds with different polarities.[4][6]
-
Solvent System Selection: Use TLC to determine the optimal solvent system (eluent). Aim for an Rf value of 0.2-0.4 for your target compound. A good starting point for many pyrimidine derivatives is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.
-
Column Packing: Ensure the silica gel is packed uniformly to prevent channeling, which leads to poor separation. Gently tap the column as you add the silica slurry and allow it to settle without letting the solvent level drop below the top of the silica.[6]
-
-
Recrystallization: If the impurities have significantly different solubilities from your product, recrystallization can be highly effective.[4] Experiment with different solvents. Given that related compounds are soluble in methanol, this could be a starting point.[7] For compounds soluble only in high-boiling point solvents like DMF or DMSO, diffusion crystallization can be an effective technique.[8]
-
Question 3: My final product has a persistent color, even after column chromatography. What could be the cause and how can I remove it?
Answer: A persistent color often indicates the presence of highly conjugated or trace metallic impurities that are difficult to remove by standard chromatography.
-
Possible Causes:
-
Oxidation: Amine-containing compounds can be susceptible to air oxidation, leading to colored byproducts.
-
Residual Palladium or other Metal Catalysts: If your synthesis involved a cross-coupling reaction or catalytic reduction, trace metals can remain.[9]
-
-
Decolorization Techniques:
-
Activated Charcoal Treatment: Dissolve the colored product in a suitable organic solvent. Add a small amount of activated charcoal (typically 1-5% by weight), heat the mixture gently for a short period, and then filter the hot solution through a pad of celite to remove the charcoal. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Washing with a Chelating Agent: If metallic impurities are suspected, washing a solution of your compound with a dilute aqueous solution of a chelating agent like EDTA can help remove them. This would require an extraction-based workup.
-
Recrystallization: A final recrystallization step after charcoal treatment can often yield a colorless product.
-
Experimental Workflow: Column Chromatography Purification
Caption: Workflow for Column Chromatography Purification.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and purity of this compound? A1: Commercially available this compound is typically an off-white to tan or light yellow crystalline powder with a purity of 97% or higher.[10][11]
Q2: What are the recommended storage conditions for this compound? A2: It is recommended to keep the compound in a dark place, sealed in a dry environment at room temperature to maintain its stability.[7][9]
Q3: What are some suitable solvents for recrystallizing this compound? A3: While specific data for this exact compound is limited, related pyrimidine compounds show solubility in methanol.[7] A mixed solvent system, such as ethanol-water or glacial acetic acid-methanol, has been used for crystallization of similar compounds in synthesis.[12] It is advisable to perform small-scale solubility tests with solvents like ethanol, methanol, ethyl acetate, and acetonitrile, and consider using anti-solvents like water or hexane to induce crystallization.
Q4: Are there any specific safety precautions I should take when handling this compound? A4: Yes, you should avoid breathing dust, fume, gas, mist, vapors, or spray. Always wear protective gloves, protective clothing, eye protection, and face protection when handling the compound.[10][11]
Q5: Can I use reverse-phase chromatography for purification? A5: Yes, reverse-phase chromatography using a C18 column is a viable alternative, especially for polar impurities that are not well-separated on normal-phase silica gel. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a small amount of formic acid (0.1%) to improve peak shape.[13]
Quantitative Data Summary
| Parameter | Recommended Value/System | Source |
| TLC Rf Target | 0.2 - 0.4 | General Chromatographic Principles |
| Column Chromatography Eluent (Starting Point) | Hexane/Ethyl Acetate Gradient | [4] |
| Recrystallization Solvents (to test) | Methanol, Ethanol, Acetonitrile | [7] |
| Purity (Commercial Grade) | ≥ 97% | [10][11] |
References
- 1. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 3. CN103923020A - Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. youtube.com [youtube.com]
- 7. 4-Amino-6-chloro-2-(methylthio)pyrimidine CAS#: 1005-38-5 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [guidechem.com]
- 10. This compound 97% | CAS: 1630906-59-0 | AChemBlock [achemblock.com]
- 11. This compound 97% | CAS: 1630906-59-0 | AChemBlock [try.achemblock.com]
- 12. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Navigating Side Reactions in the Synthesis of Substituted Pyrimidines
Welcome to the Technical Support Center for the synthesis of substituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic strategies. Pyrimidines are a cornerstone in medicinal chemistry, and their successful synthesis is often pivotal.[1][2] This resource provides in-depth, field-proven insights to help you navigate the complexities of their synthesis and achieve higher yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols.
The Biginelli Reaction: Unexpected Byproducts and Low Yields
The Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, is a powerful tool for creating 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[3] However, it is not without its challenges.
Question 1: My Biginelli reaction mixture has a strong yellow fluorescence, and the yield of my desired dihydropyrimidinone is low. What is happening?
Answer: You are likely observing the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) as a major byproduct.[4][5] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea at elevated temperatures, leading to a competing reaction pathway.[4][5]
Causality and Mitigation Strategies:
-
Temperature Control: The Hantzsch pathway is favored at higher temperatures. Reducing the reaction temperature can significantly suppress the formation of the DHP byproduct.[4]
-
Catalyst Selection: The choice of catalyst can influence the selectivity. While strong Brønsted acids like HCl are traditional, Lewis acids such as Yb(OTf)₃ or InCl₃ can offer better selectivity and milder conditions.[6][7]
-
Order of Addition: Adding the urea to the reaction mixture last may help minimize its decomposition into ammonia, thereby disfavoring the Hantzsch pathway.[4]
Experimental Protocol: Minimizing Hantzsch Byproduct Formation
-
Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and a suitable Lewis acid catalyst (e.g., sulfated zirconia, 50 mg).
-
Temperature Control: Stir the mixture at a controlled temperature, for instance, 60°C.[5]
-
Reactant Addition: Add urea (1.5 mmol) portion-wise over 10 minutes.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture, add cold ethanol, and filter the solid product.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure DHPM.[5]
Question 2: My reaction has a low conversion rate, with a significant amount of unreacted starting materials. How can I improve the yield?
Answer: Low conversion can stem from several factors, including catalyst inefficiency, suboptimal reaction conditions, or impure reactants.[4][5]
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may need regeneration, and the concentration of acid catalysts should be verified.[4]
-
Reaction Time and Temperature: Some substrates may require longer reaction times or a moderate increase in temperature to achieve full conversion. Monitor the reaction progress by TLC to determine the optimal conditions.[4]
-
Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate. While ethanol is common, exploring other polar solvents or even solvent-free conditions can improve yields.[4][6]
-
Purity of Reagents: Use high-purity starting materials, as impurities can inhibit the reaction or lead to side products.[5]
Question 3: I am having difficulty purifying my crude product, and I suspect the presence of N-acylurea byproducts. How can I confirm and prevent their formation?
Answer: N-acylureas are common byproducts that arise from a competing reaction between the β-ketoester and urea.[4][5]
Identification and Prevention:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[5]
-
Reaction Conditions: Careful control of reactant stoichiometry and catalyst choice can suppress N-acylurea formation.[5]
-
Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired DHPM product.[5][8] Careful selection of the recrystallization solvent is critical.[8]
Troubleshooting Workflow for the Biginelli Reaction
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Suzuki Coupling Reactions for Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions with dichloropyrimidine substrates. This guide is designed to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of these reactions. As your Senior Application Scientist, my goal is to blend technical precision with practical field insights to ensure your success.
The pyrimidine core is a vital scaffold in numerous pharmaceuticals, making its efficient functionalization a critical task in medicinal chemistry and drug development. Dichloropyrimidines offer two reactive sites for diversification, but achieving selective and high-yielding couplings can be challenging. This guide will address common issues, explain the underlying chemical principles, and provide robust protocols to streamline your research.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Problem 1: Low to No Yield of the Desired Coupled Product
Q: My Suzuki coupling reaction with a dichloropyrimidine is giving me a very low yield or no product at all. What are the likely causes and how can I fix this?
A: This is a common issue that can often be traced back to a few key areas: the catalyst's activity, the quality of your reagents, or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen.[1] Catalyst decomposition is a frequent culprit for failed reactions.
-
Solution: Always use a fresh bottle of palladium catalyst or a reliable pre-catalyst. Ensure your entire reaction setup is under a strictly inert atmosphere (Argon or Nitrogen). This involves thoroughly degassing all solvents and reagents before use. A brief 5-minute purge of the reaction mixture with argon can significantly improve reproducibility.[2]
-
-
Poor Reagent Quality: Boronic acids can degrade over time through protodeboronation, and impurities in your dichloropyrimidine starting material can inhibit the catalyst.[1][3]
-
Solution: Use fresh, high-purity boronic acid. If degradation is suspected, using a slight excess (1.2–1.5 equivalents) can sometimes compensate.[1] Always verify the purity of your dichloropyrimidine starting material.
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly substrate-dependent.
Problem 2: Poor Regioselectivity or Formation of Multiple Products
Q: I'm getting a mixture of mono-arylated products (e.g., at the C4 and C2 positions) or even di-arylated products when I'm targeting mono-substitution. How can I control the regioselectivity?
A: Achieving high regioselectivity with dichloropyrimidines is a well-documented challenge. The inherent electronic properties of the pyrimidine ring and the reaction conditions both play a significant role.
Causality and Strategic Solutions:
-
Inherent Reactivity: For 2,4-dichloropyrimidines, the C4 position is generally more reactive and favored for the initial oxidative addition of the palladium catalyst.[2][5] This is the conventional and most commonly observed selectivity.[6]
-
Leveraging Inherent Selectivity: To favor mono-arylation at the C4 position, you can carefully control the stoichiometry, using the dichloropyrimidine as the limiting reagent. Monitoring the reaction closely and stopping it once the starting material is consumed can prevent the second coupling from occurring.[1]
-
-
Ligand-Controlled Selectivity: While C4 is the usual site of reaction, specific ligands can invert this selectivity. However, for Suzuki couplings, even under conditions optimized for C2-selective C-S coupling, the reaction tends to favor the conventional C4 arylation.[6] More advanced strategies involving highly sterically hindered N-heterocyclic carbene (NHC) ligands have shown promise in controlling selectivity in related dichloropyridine systems.[7]
-
"Ligand-Free" Conditions for Unconventional Selectivity: Interestingly, "ligand-free" conditions, often referred to as Jeffery conditions, can provide remarkable and unconventional C4-selectivity for 2,4-dichloropyrimidines.[1][7] These conditions typically involve a simple palladium salt like Pd(OAc)₂ and a phase-transfer catalyst such as tetrabutylammonium bromide (NBu₄Br).[1]
Problem 3: Significant Formation of Side Products
Q: My reaction is messy, with significant amounts of homocoupled boronic acid and/or dehalogenated starting material. What causes these side reactions and how can I minimize them?
A: The formation of side products like biphenyls (from boronic acid homocoupling) and chloropyrimidines (from dehalogenation) points to specific imbalances in the catalytic cycle.
Mechanistic Insights and Mitigation Strategies:
-
Homocoupling of Boronic Acid: This side reaction becomes significant when the transmetalation step (transfer of the aryl group from boron to palladium) is slow compared to other pathways.[1] It can also be exacerbated by the presence of oxygen.
-
Protodeboronation: This is the hydrolysis of the boronic acid's C-B bond, replacing it with a C-H bond, and is a common pathway for boronic acid decomposition, especially at higher temperatures.[3][8]
-
Solution: Use fresh boronic acid and consider anhydrous conditions if protodeboronation is severe. If aqueous bases are necessary, carefully screen bases and reaction temperatures to find a balance.
-
-
Dehalogenation: The replacement of a chlorine atom with hydrogen on the pyrimidine ring can occur under certain conditions, particularly with strong reducing agents or highly reactive organoboron compounds.[8]
-
Solution: Re-evaluate your reaction conditions. If you are using a particularly reactive boronic acid, you may need to use a less active catalyst or milder conditions to temper the reactivity.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is the best starting point for the Suzuki coupling of dichloropyrimidines?
A1: For 2,4-dichloropyrimidines, Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is a reliable and frequently used catalyst that serves as an excellent starting point.[2][9][10] It is commercially available and has a proven track record for these substrates. While other catalysts and ligands can be effective, Pd(PPh₃)₄ provides a solid baseline for initial screening.[4][11]
Q2: What is the role of water in the solvent mixture for these reactions?
A2: Water often plays a crucial, multifaceted role. It can help to dissolve inorganic bases like K₂CO₃ or K₃PO₄, which is essential for the transmetalation step. Additionally, in microwave-assisted reactions, water's high dielectric constant makes it very effective for rapid heating.[10] However, an excess of water can promote the undesirable protodeboronation of the boronic acid.[3] The optimal ratio of organic solvent to water must often be determined empirically.
Q3: My reaction is sluggish. What are the first things I should try to increase the reaction rate?
A3: If your reaction is slow, consider the following adjustments in order:
-
Increase Temperature: This is often the most effective way to accelerate the reaction. For dichloropyrimidines, temperatures around 80-100°C are common.[9][10]
-
Use a Stronger Base: Switching from a weaker base like Na₂CO₃ to a stronger one like K₃PO₄ or Cs₂CO₃ can significantly speed up the transmetalation step.[1][3]
-
Switch to a More Polar Solvent: Solvents like 1,4-dioxane, DMF, or a mixture including an alcohol can improve the solubility of reagents and accelerate the reaction.[2][9]
-
Consider Microwave Irradiation: Microwave-assisted procedures can dramatically shorten reaction times, often from many hours to as little as 15 minutes, and can improve yields.[4][10][11]
Q4: Can I perform a one-pot double Suzuki coupling on a dichloropyrimidine?
A4: Yes, one-pot, regioselective double Suzuki couplings have been successfully developed for substrates like 2,4-dichloropyrimidine.[2] This efficient method involves performing the first coupling at the more reactive C4 position under milder conditions (e.g., 55°C). Then, a second boronic acid and more base are added, and the temperature is increased (e.g., to 90°C) to drive the second coupling at the C2 position.[2] This approach avoids a separate isolation step, saving time and resources.
Q5: Why do electron-withdrawing groups on the boronic acid sometimes give poor yields?
A5: The electronic nature of the boronic acid directly impacts the transmetalation step. Boronic acids with electron-withdrawing groups are less nucleophilic, which can slow down the transfer of the aryl group from the boron to the palladium center.[9][12] This sluggishness can allow side reactions, such as protodeboronation, to become more competitive, ultimately leading to lower yields of the desired product.[12]
Data Presentation: Condition Screening
Systematic screening is key to optimization. The tables below provide a starting point based on literature precedents for the Suzuki coupling of 2,4-dichloropyrimidine.
Table 1: Effect of Solvent on Mono-Coupling Yield
| Solvent | Temperature | Time | Yield (%) | Reference |
| Methanol | Room Temp | 3 h | 37% | [2] |
| Ethanol | Room Temp | Overnight | 47% | [2] |
| Ethanol | 55 °C | Overnight | 51% | [2] |
| 1,4-Dioxane/H₂O (2:1) | 100 °C | 20 min (MW) | 80% | [10] |
| Toluene | 70-80 °C | 18-22 h | Moderate | [9] |
Reaction Conditions: 2,4-dichloropyrimidine, phenylboronic acid, K₂CO₃ or K₃PO₄, Pd(PPh₃)₄ catalyst.
Table 2: Effect of Base on Coupling Yield
| Base | Relative Efficacy | Rationale | Reference |
| Cs₂CO₃ | Superior | High solubility and basicity promote efficient transmetalation. | [3] |
| K₃PO₄ | Good | A strong base that is very effective in many Suzuki couplings. | [1][3][9] |
| K₂CO₃ | Moderate | A common and cost-effective choice, often sufficient for reactive substrates. | [2][3] |
Experimental Protocols
Protocol 1: Standard Thermal Suzuki Coupling (Mono-arylation)
This protocol is a robust starting point for the selective mono-arylation of 2,4-dichloropyrimidine at the C4 position.
Materials:
-
2,4-Dichloropyrimidine (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane and Water (e.g., 4:1 mixture, 5 mL total)
-
Schlenk flask or sealed vial, magnetic stirrer, heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2,4-dichloropyrimidine, arylboronic acid, and K₂CO₃.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][9]
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol leverages microwave irradiation to dramatically reduce reaction times and potentially improve yields.
Materials:
-
2,4-Dichloropyrimidine (0.5 mmol)
-
Arylboronic acid (0.5 mmol)
-
Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%)
-
K₂CO₃ (1.5 mmol)
-
1,4-Dioxane and Water (2:1 mixture, 6 mL total)
-
Microwave reaction vial
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine 2,4-dichloropyrimidine, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.[10]
-
Solvent Addition: Add the 1,4-dioxane/water mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes.[10][11]
-
Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.[1]
Visualization of Key Processes
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. Each step presents a potential bottleneck that can be addressed by modifying reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13]
Troubleshooting Decision Tree
When a reaction fails, a logical progression of troubleshooting steps can efficiently identify the root cause.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Reactivity of the C-5 Amino Group
Welcome, researchers and chemists, to your dedicated resource for overcoming challenges associated with the C5-amino group. As a senior application scientist, I understand that unreactive functional groups can be a significant bottleneck in a synthesis campaign. This guide is structured to help you diagnose the root cause of low C5-amino reactivity and provide actionable, field-tested solutions to move your project forward.
The nucleophilicity of an amino group is the cornerstone of its reactivity, particularly in common reactions like acylation, alkylation, and amide bond formation. When this reactivity is diminished, it's typically due to a combination of electronic and steric factors. This guide will walk you through a logical troubleshooting process to identify and solve these issues.
Core Principles: Why is My C5-Amino Group Unreactive?
The reactivity of a C5-amino group, particularly on heterocyclic systems like pyrimidines or purines, is a delicate balance of several factors. Low reactivity almost always stems from reduced nucleophilicity, which is the ability of the amine's lone pair of electrons to attack an electrophile.[1][2]
Here are the primary culprits:
-
Electronic Effects: The C5-amino group's nucleophilicity is significantly influenced by the electronic environment of the ring it's attached to. Electron-withdrawing groups (EWGs) on the ring can pull electron density away from the amino group through resonance or inductive effects.[1][3] This delocalization makes the lone pair on the nitrogen less available to participate in a reaction.[3]
-
Steric Hindrance: The accessibility of the amino group is crucial.[1][4][5] Bulky neighboring groups can physically block the approach of reagents, making it difficult for the reaction to occur, even if the amine is electronically poised to react.[1][5]
-
Reaction Conditions: The choice of solvent, base, temperature, and activating agent can make or break a reaction. Suboptimal conditions may fail to sufficiently activate either the amino group or the electrophile.
Let's visualize how these factors interrelate:
subgraph "cluster_factors" { label="Key Factors Affecting C5-Amino Reactivity"; bgcolor="#F1F3F4"; "Low_Reactivity" [label="Low Reactivity\n(Observed Problem)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Electronic_Effects" [label="Adverse Electronic Effects\n(e.g., EWGs)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Steric_Hindrance" [label="Steric Hindrance\n(Bulky Neighbors)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction_Conditions" [label="Suboptimal Conditions\n(Solvent, Temp, Base)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_causes" { label="Underlying Causes"; bgcolor="#F1F3F4"; "Reduced_Nucleophilicity" [label="Reduced Nucleophilicity", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
"Electronic_Effects" -> "Reduced_Nucleophilicity"; "Steric_Hindrance" -> "Low_Reactivity" [label="Physical Blockage"]; "Reaction_Conditions" -> "Low_Reactivity" [label="Insufficient Activation"]; "Reduced_Nucleophilicity" -> "Low_Reactivity" [label="Leads to"]; }
Frequently Asked Questions & Troubleshooting Guide
Q1: My amide coupling reaction with a C5-amino pyrimidine is failing. I see my starting materials unchanged. What's the first thing I should check?
A: When a standard amide coupling (e.g., using HATU, HBTU, or EDC/HOBt) fails, the issue is often twofold: either the amine is not nucleophilic enough, or the carboxylic acid isn't sufficiently activated.[6][7]
Troubleshooting Workflow:
-
Confirm Reagent Integrity: Before blaming the substrate, ensure your coupling reagents and solvents are anhydrous and not degraded. A simple control experiment with a more reactive amine (like benzylamine) and your carboxylic acid can quickly validate your reagents.
-
Assess the Electronic Landscape: Look at the other substituents on your pyrimidine ring. Are there strong electron-withdrawing groups (e.g., -NO2, -CN, -CF3) present? These groups can severely decrease the nucleophilicity of the C5-amino group.[1] The acidity of amino groups in pyrimidines is influenced by these substituents, which in turn affects their reactivity.[8]
-
Boost the Activation: If the amine is electronically poor, a more potent activating strategy for the carboxylic acid is needed.
-
Switch to an Acyl Fluoride: Acyl fluorides are more reactive than the active esters formed by standard coupling reagents and are particularly effective for coupling with electron-deficient amines.[7] You can generate them in situ using reagents like Cyanuric Fluoride or XtalFluor-E.[7]
-
Use a Stronger Coupling Agent: Consider more modern and powerful uronium salt coupling reagents like COMU or T3P.[6]
-
Protocol 1: In Situ Acyl Fluoride Formation for Difficult Couplings [7]
-
Setup: In a dry flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.2 eq.) and a suitable base like DIPEA (2.5 eq.) in anhydrous DMF or acetonitrile.
-
Activation: Cool the mixture to 0 °C and add the fluorinating agent (e.g., BTFFH, 1.3 eq.) portion-wise. Stir for 20-30 minutes at 0 °C.
-
Coupling: Add the C5-amino compound (1.0 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. For particularly stubborn couplings, gentle heating (40-60 °C) may be necessary.[7]
-
Workup: Monitor by LC-MS. Upon completion, quench with water and extract the product.
"Start" [label="Amide Coupling Fails", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Reagents" [label="Step 1: Run Control Rxn\n(e.g., with Benzylamine)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Reagents_OK" [label="Control Works?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Replace_Reagents" [label="Replace/Purify\nReagents & Solvents", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Assess_Substrate" [label="Step 2: Analyze Substrate\n(Sterics & Electronics)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Is_Hindered" [label="Sterically Hindered?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Is_EWG" [label="Electron Withdrawing\nGroups Present?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Optimize_Conditions" [label="Step 3: Change Conditions\n(Higher Temp, Different Solvent)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Stronger_Activation" [label="Step 4: Use Stronger Activation\n(Acyl Fluoride, COMU, T3P)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Success" [label="Reaction Succeeds", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Check_Reagents"; "Check_Reagents" -> "Reagents_OK"; "Reagents_OK" -> "Replace_Reagents" [label="No"]; "Reagents_OK" -> "Assess_Substrate" [label="Yes"]; "Assess_Substrate" -> "Is_Hindered"; "Is_Hindered" -> "Optimize_Conditions" [label="Yes"]; "Is_Hindered" -> "Is_EWG" [label="No"]; "Is_EWG" -> "Stronger_Activation" [label="Yes"]; "Is_EWG" -> "Optimize_Conditions" [label="No"]; "Optimize_Conditions" -> "Success"; "Stronger_Activation" -> "Success"; }
Q2: I'm attempting a direct acylation with an acyl chloride, but the reaction is sluggish and gives low yields. What can I do?
A: Direct acylation with highly reactive acyl chlorides can still be challenging with a deactivated amine. The key is often to ensure the amine remains deprotonated and nucleophilic throughout the reaction.
Key Considerations:
-
Acid Scavenging: The reaction of an amine with an acyl chloride produces one equivalent of HCl.[9][10] This acid can protonate your starting amine, rendering it non-nucleophilic and effectively stopping the reaction. You must include a non-nucleophilic base to scavenge this acid as it forms.
-
Base Selection: Pyridine is a classic choice, acting as both a base and a nucleophilic catalyst. For more sensitive substrates, a hindered base like 2,6-lutidine or a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is preferable.
-
Catalysis: For particularly difficult acylations, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP is a hyper-nucleophilic catalyst that forms a highly reactive acylpyridinium intermediate.
Comparative Table of Common Bases for Acylation:
| Base | pKa of Conjugate Acid | Role | Key Considerations |
| Pyridine | ~5.2 | Acid Scavenger & Catalyst | Can sometimes be difficult to remove. |
| Triethylamine (TEA) | ~10.7 | Acid Scavenger | Readily available, but can be nucleophilic itself. |
| DIPEA (Hünig's Base) | ~10.7 | Hindered Acid Scavenger | Steric bulk prevents it from acting as a nucleophile. |
| 2,6-Lutidine | ~6.7 | Hindered Acid Scavenger | Less basic than TEA/DIPEA, useful for sensitive substrates. |
| Potassium Carbonate | N/A (Heterogeneous) | Acid Scavenger | A solid base, useful in some solvent systems (e.g., acetone). |
Q3: My C5-amino group is adjacent to a bulky substituent, and I suspect steric hindrance is the problem. How can I overcome this?
A: Steric hindrance is a common issue that reduces reactivity by physically impeding the approach of the electrophile.[1][5] Nucleophilicity is known to be much more sensitive to steric effects than basicity.[1]
Strategies to Overcome Steric Hindrance:
-
Reduce Reagent Size: Switch to a smaller, more reactive electrophile if possible. For example, instead of using a bulky acid anhydride, convert the corresponding acid to its acyl fluoride.[7] Acyl fluorides are less sterically demanding than many activated ester intermediates.[7][11]
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric repulsion. Use a higher-boiling solvent (e.g., switch from DCM to toluene or xylene) and heat the reaction. Monitor carefully for potential decomposition.
-
Prolonged Reaction Time: Hindered reactions are often simply slow. If you see some product formation, extending the reaction time to 48-72 hours may be sufficient to achieve a reasonable yield.
-
High Concentration: Running the reaction at a higher concentration can increase the frequency of molecular collisions, potentially favoring the desired, albeit slow, reaction pathway.[7]
Summary and Key Takeaways
Troubleshooting the low reactivity of a C5-amino group is a systematic process of elimination.
-
First, rule out external factors: Always verify the quality of your reagents and solvents with a control reaction.
-
Next, analyze your substrate: Identify potential electronic deactivation by electron-withdrawing groups or steric hindrance from bulky neighbors.
-
Finally, adapt your strategy:
-
For electronically poor amines , use more powerful activating agents (e.g., for acyl fluoride formation).[7]
-
For sterically hindered amines , use smaller reagents, higher temperatures, and longer reaction times.[7][11]
-
In all cases, ensure proper reaction conditions , especially the use of an appropriate base to scavenge acid byproducts in acylation reactions.[12]
-
By methodically addressing these points, you can develop a robust strategy to overcome the challenges posed by unreactive C5-amino groups and successfully advance your synthetic goals.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: Basicity of Aromatic Amines [jove.com]
- 4. Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. reddit.com [reddit.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Amine - Wikipedia [en.wikipedia.org]
- 11. amphoteros.com [amphoteros.com]
- 12. benchchem.com [benchchem.com]
"stability issues of 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine under acidic conditions"
Welcome to the technical support guide for 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine (CAS: 1630906-59-0).[1] This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile pyrimidine intermediate. We will address common stability challenges, particularly under acidic conditions, providing troubleshooting advice and preventative protocols to ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of this compound.
Q1: My experiment in an acidic medium is showing poor yield and multiple unknown impurities. Could this compound be degrading?
A1: Yes, this is highly probable. The pyrimidine core, particularly one substituted with electron-withdrawing chloro groups, is susceptible to degradation under acidic conditions. The primary mechanism of instability is acid-catalyzed hydrolysis. The nitrogen atoms in the pyrimidine ring can become protonated in an acidic environment. This protonation acts as an activating step, making the electron-deficient carbon atoms at positions 2 and 4 highly susceptible to nucleophilic attack by water (hydrolysis) or other nucleophiles present in the medium. This leads to the displacement of the chloride ions, which are good leaving groups, forming hydroxylated or other substituted byproducts. A similar phenomenon of solvolysis (reaction with the solvent) has been observed as a competing reaction in acid-promoted aminations of related chloropyrimidines.[2]
Q2: What are the typical signs of degradation for this compound?
A2: Degradation can manifest in several ways:
-
Visual Changes: A freshly prepared solution should be clear and colorless to pale yellow. The appearance of cloudiness, precipitation, or a significant color change upon acidification or over time can indicate the formation of less soluble degradation products.
-
Analytical Changes: When analyzing your reaction by techniques like HPLC or LC-MS, you may observe:
-
A decrease in the peak area of the starting material over time.
-
The appearance of new, more polar peaks corresponding to the hydrolyzed byproducts.
-
Mass spectra showing ions consistent with the replacement of one or both chlorine atoms with hydroxyl groups.
-
Q3: What is the recommended pH range for working with this compound?
A3: While precise quantitative data for this specific molecule is not extensively published, based on the general reactivity of dichloropyrimidines, it is strongly recommended to maintain neutral to slightly basic conditions (pH 7-9) for maximum stability in aqueous or protic solvents.[3] If acidic conditions are unavoidable for your reaction, they should be as mild as possible (pH 4-6) and used for the shortest duration necessary, preferably at low temperatures to minimize the rate of hydrolysis.[2]
Q4: How should I properly store the solid compound and its solutions?
A4: Proper storage is critical to ensure long-term stability. Recommendations are derived from best practices for halogenated heterocyclic compounds.[3][4][5]
| Condition | Solid Compound | Solutions in Organic Solvents |
| Temperature | 2-8°C is recommended.[4] | Store at -20°C for long-term use. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[4] | Degas solvent and store under inert gas. |
| Container | Keep in a tightly sealed container.[3] | Use vials with tight-fitting, chemically resistant caps. |
| Light | Protect from light.[3] | Use amber vials or store in the dark. |
| Incompatibilities | Avoid strong oxidizing agents and strong acids.[4] | Avoid protic or acidic solvents for storage. |
Troubleshooting Guide for Common Experimental Issues
Use this guide to diagnose and resolve problems encountered during your experiments.
Issue 1: Multiple Unexpected Peaks Observed in HPLC/LC-MS Analysis
-
Symptoms: Your chromatogram shows the starting material peak diminishing and one or more new, typically earlier-eluting (more polar), peaks appearing after exposure to acidic conditions.
-
Probable Cause: Acid-catalyzed hydrolysis of the C-Cl bonds at the 2- and/or 4-positions of the pyrimidine ring.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying degradation.
-
Verification Steps:
-
Analyze Mass Spectra: Check the mass-to-charge ratio (m/z) of the new peaks. Compare them against the expected molecular weights of potential hydrolysis products.
-
Controlled Experiment: Prepare two samples of the compound in your reaction solvent. To one, add the acid used in your experiment. To the other, add a neutral buffer. Monitor both by HPLC over time to confirm that the degradation is acid-dependent.
-
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Parent Compound | This compound | C₅H₅Cl₂N₃S | 210.09[6] |
| Mono-hydrolyzed Product (Position 4) | 2-Chloro-4-hydroxy-6-(methylthio)pyrimidin-5-amine | C₅H₆ClN₃OS | 191.64 |
| Mono-hydrolyzed Product (Position 2) | 4-Chloro-2-hydroxy-6-(methylthio)pyrimidin-5-amine | C₅H₆ClN₃OS | 191.64 |
| Di-hydrolyzed Product | 2,4-Dihydroxy-6-(methylthio)pyrimidin-5-amine | C₅H₇N₃O₂S | 173.19 |
Issue 2: Low Reaction Yield in an Acid-Catalyzed Synthesis
-
Symptoms: Your desired reaction, which requires an acid catalyst, proceeds poorly or stalls, and the recovery of starting material is low.
-
Probable Cause: The rate of acid-catalyzed degradation of your starting material is competitive with or faster than the rate of your desired reaction.
-
Solutions & Mitigations:
-
Minimize Acid Concentration: Use the lowest possible catalytic amount of acid that still promotes your reaction. Titrate the acid carefully to find an optimal balance.[2]
-
Use Anhydrous Conditions: If water is not a reactant, switch to a rigorously dried, aprotic solvent (e.g., Dichloromethane, THF, Acetonitrile) to eliminate the primary nucleophile responsible for hydrolysis.
-
Lower the Temperature: Perform the reaction at a lower temperature. This will decrease the rate of all reactions, but it often disproportionately slows the degradation pathway more than the desired synthetic pathway.
-
Choose a Milder Acid: If possible, substitute a strong mineral acid (like HCl) with a weaker organic acid (like acetic acid) or a Lewis acid that is less prone to protonating the pyrimidine ring.
-
Proposed Degradation Pathway & Experimental Protocols
Proposed Mechanism of Acid-Catalyzed Hydrolysis
The degradation is proposed to occur via a nucleophilic aromatic substitution (SₙAr) mechanism, activated by the initial protonation of the pyrimidine ring.
Caption: Proposed pathway for acid-catalyzed hydrolysis.
Protocol 1: Recommended Procedure for Solution Preparation
-
Select Solvent: Choose a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, DCM) for stock solutions whenever possible.
-
Weighing: Weigh the solid compound quickly in a low-humidity environment to prevent moisture absorption.
-
Dissolution: Add the solvent to the solid and vortex or sonicate gently until fully dissolved. For a 10 mM stock solution in DMSO, sonication for 5-10 minutes is typically sufficient.
-
pH Adjustment (If Necessary): If you must work in a protic or aqueous solvent and need to adjust the pH, perform this step immediately before use. Add your acid or buffer dropwise to the solution at 0-4°C with rapid stirring.
-
Use Immediately: Use solutions prepared in acidic protic media immediately. Do not store them.
Protocol 2: Experimental Protocol for Assessing Stability
This protocol uses HPLC to monitor the stability of the compound under your specific acidic conditions.
-
Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in Acetonitrile.
-
Prepare your acidic mobile phase or reaction buffer (the "test condition").
-
Prepare a neutral buffer (e.g., pH 7.4 phosphate buffer) as a control.
-
-
Initiate Experiment:
-
At time t=0, dilute the stock solution 1:100 into both the "test condition" buffer and the "control" buffer. Maintain both solutions at your desired experimental temperature.
-
-
Time-Point Analysis:
-
Immediately inject an aliquot of the t=0 sample from the "test condition" onto a suitable C18 HPLC column.
-
Acquire chromatograms at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr).
-
Inject the "control" sample at the final time point for comparison.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Plot the percentage of the parent compound remaining versus time. A rapid decrease in the peak area in the "test condition" relative to the "control" confirms instability.
-
References
Technical Support Center: Dechlorination of Pyrimidine Rings During Hydrogenation
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of chloropyrimidines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success in these sensitive reactions. Our aim is to empower you with the expertise to diagnose issues, optimize your conditions, and achieve selective dechlorination with confidence.
I. Frequently Asked Questions (FAQs)
Here we address common queries and challenges encountered during the hydrodechlorination of pyrimidine rings.
FAQ 1: My primary goal is selective removal of a chlorine atom, but I'm observing over-reduction of the pyrimidine ring. How can I prevent this?
This is a classic selectivity challenge. Over-hydrogenation occurs when the catalyst is too active or the reaction conditions are too harsh, leading to the saturation of the aromatic pyrimidine ring in addition to the desired C-Cl bond cleavage.
Root Causes & Solutions:
-
Catalyst Activity: Standard Palladium on Carbon (Pd/C) can be highly active.[1] Consider using a less active catalyst or modifying your existing one.
-
Catalyst Choice: While Pd/C is common, catalysts like Platinum on carbon (Pt/C) may offer different selectivity profiles.[2]
-
Catalyst Poisoning: Introducing a catalyst poison can selectively inhibit the hydrogenation of the aromatic ring while still allowing for dechlorination. While not specific to pyrimidines in the provided literature, diphenyl sulphide has been used for chemoselective hydrogenation of olefins and could be a starting point for investigation.[1]
-
-
Reaction Conditions:
-
Hydrogen Pressure: High hydrogen pressure can favor over-reduction.[3] Operate at the lowest effective hydrogen pressure. Typical ranges can be from 1.2 to 25 bar, with a preference for 1.5 to 15 bar for better selectivity.[4]
-
Temperature: Elevated temperatures increase reaction rates but can decrease selectivity. Aim for the lowest temperature that allows for a reasonable reaction time, often between 20°C and 100°C.[4]
-
FAQ 2: The dechlorination is stalled or incomplete. What are the likely causes and how can I drive the reaction to completion?
Incomplete conversion is a frequent issue that can often be traced back to catalyst deactivation or suboptimal reaction parameters.
Root Causes & Solutions:
-
Catalyst Deactivation:
-
Acid Poisoning: The hydrodechlorination reaction produces hydrogen chloride (HCl) as a byproduct. This acid can poison the palladium catalyst. The use of a hydrogen chloride acceptor (a base) is crucial.[4]
-
Recommended Bases: Tertiary amines like triethylamine or inorganic bases such as sodium carbonate, potassium carbonate, or calcium carbonate are effective.[4] The base neutralizes the generated HCl, protecting the catalyst.
-
-
Impurity Poisoning: Ensure your starting materials and solvents are free from impurities that can poison the catalyst (e.g., sulfur compounds).
-
-
Insufficient Catalyst Loading: The amount of catalyst can be critical. A typical range is 0.05 to 2.5 wt% of the hydrogen-transferring substance relative to the total reaction weight.[4] If the reaction stalls, a small, careful addition of fresh catalyst may be beneficial.
-
Poor Mass Transfer:
-
Agitation: Ensure vigorous stirring to maintain good contact between the solid catalyst, the liquid phase, and the hydrogen gas.
-
Solvent Choice: The substrate must be soluble in the chosen solvent. A solvent system like ether-water can be effective.[5]
-
FAQ 3: I am observing side products other than the desired dechlorinated pyrimidine and over-reduced products. What could they be and how do I avoid them?
Side product formation often points to competing reaction pathways, which can be influenced by the solvent, base, and the specific substituents on the pyrimidine ring.
Root Causes & Solutions:
-
Solvolysis: If using a nucleophilic solvent (e.g., alcohols, water) in the absence of a strong base, the chloro-substituent can be displaced by the solvent molecule, leading to hydroxylated or alkoxylated pyrimidines.[5]
-
Hydrolysis of Other Functional Groups: If your pyrimidine contains other sensitive functional groups (e.g., esters, nitriles), the reaction conditions (particularly the presence of base or acid) could lead to their hydrolysis. Careful selection of a non-interfering base is important.
II. Troubleshooting Guide: A Deeper Dive
This section provides a more granular approach to troubleshooting specific experimental observations.
Problem 1: Inconsistent reaction rates or yields between batches.
-
Underlying Issue: This often points to variability in catalyst activity or subtle changes in substrate quality.
-
Troubleshooting Steps:
-
Catalyst Pre-treatment: Ensure your catalyst is from the same batch and has been stored correctly (i.e., not exposed to air and moisture).
-
Substrate Purity: Analyze your starting chloropyrimidine for impurities that might be poisoning the catalyst.
-
Solvent Purity: Use fresh, anhydrous solvents if water is suspected to be an issue, or consistently use solvents with a specific water content if running in a biphasic system.
-
Inert Atmosphere: Ensure the reaction vessel is properly purged of air before introducing hydrogen, as oxygen can affect the catalyst.[6]
-
Problem 2: Difficulty in isolating the product from the reaction mixture.
-
Underlying Issue: The product may be volatile, or byproducts may complicate purification.
-
Troubleshooting Steps:
-
Work-up Procedure: After filtration of the catalyst, a standard aqueous work-up is common. Be mindful of the product's solubility.
-
Product Volatility: For volatile products like unsubstituted pyrimidine, a "chaser" solvent (a high-boiling point, inert liquid like quinoline or naphthalene) can be used during distillation to help drive the lower-boiling product over.[5]
-
Byproduct Removal: If basic or acidic byproducts are present, an appropriate aqueous wash (e.g., dilute acid or base) during the work-up can remove them.
-
III. Experimental Protocols & Data
Protocol 1: General Procedure for Selective Dechlorination of a Chloropyrimidine
This protocol is a starting point and should be optimized for your specific substrate.
-
Reaction Setup:
-
To a hydrogenation vessel, add the chloropyrimidine substrate (1.0 eq).
-
Add a suitable solvent (e.g., ethanol, ethyl acetate, or a biphasic ether/water system).[5]
-
Add a hydrogen chloride acceptor (e.g., triethylamine (1.1 eq) or sodium carbonate (1.5 eq)).[4]
-
Add the Pd/C catalyst (typically 5-10 mol% Pd).
-
-
Hydrogenation:
-
Seal the vessel and purge thoroughly with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (start with a lower pressure, e.g., 2-5 bar).[4]
-
Stir the reaction mixture vigorously at the desired temperature (start at room temperature).
-
-
Monitoring:
-
Monitor the reaction progress by hydrogen uptake and/or by analytical methods such as TLC or LC-MS.[6]
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization, or distillation).
-
Table 1: Key Parameters Influencing Dechlorination Selectivity
| Parameter | Recommended Range | Rationale & Potential Issues |
| Catalyst | Pd/C, Pt/C | Pd/C is standard; other metals may offer different selectivity.[1][2] |
| Catalyst Loading | 0.1 - 1.0 wt% metal | Higher loading can increase rate but may reduce selectivity.[4] |
| Hydrogen Pressure | 1.5 - 10 bar | Lower pressures generally favor selectivity over ring saturation.[3][4] |
| Temperature | 20 - 80 °C | Lower temperatures improve selectivity but may slow the reaction rate.[4] |
| Solvent | Alcohols, Ethers, Esters | Solvent choice affects substrate solubility and can influence side reactions.[5][7][8] |
| Base (HCl Acceptor) | Triethylamine, Na₂CO₃, K₂CO₃ | Essential for neutralizing HCl byproduct and preventing catalyst poisoning.[4] |
IV. Mechanistic & Workflow Diagrams
Diagram 1: Troubleshooting Logic for Dechlorination Issues
This diagram outlines a systematic approach to diagnosing and solving common problems.
Caption: Troubleshooting workflow for pyrimidine dechlorination.
Diagram 2: Experimental Workflow for Selective Dechlorination
This diagram illustrates the key steps from reaction setup to product analysis.
Caption: Standard experimental workflow for hydrodechlorination.
V. References
-
Method for the selective hydrogenation of pyrimidines containing chlorine. Google Patents. --INVALID-LINK--
-
Application Notes and Protocols for the Functionalization of the Pyrimidine Ring. Benchchem. --INVALID-LINK--
-
Protonation of the Pyrimidine Ring at the C(5) Position: Formation of a Stable Cationic σ-Complex. ResearchGate. --INVALID-LINK--
-
Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions. RSC Publishing. --INVALID-LINK--
-
The investigations of the methods for the reduction of chloroyrimidines. Oregon State University. --INVALID-LINK--
-
Modeling H-bonding and solvent effects in the alkylation of pyrimidine bases by a prototype quinone methide: a DFT study. PubMed. --INVALID-LINK--
-
Protonation of the pyrimidine ring at the C(5) position: formation of a stable cationic sigma-complex. PubMed. --INVALID-LINK--
-
Individual and competitive liquid-phase hydrodechlorination of chlorinated pyridines over alkali-modified Pd/ZrO2. ResearchGate. --INVALID-LINK--
-
Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. PMC - PubMed Central. --INVALID-LINK--
-
Recent Advances of Pd/C-Catalyzed Reactions. MDPI. --INVALID-LINK--
-
Pyrimidine Biosynthesis Analysis Service. Creative Proteomics. --INVALID-LINK--
-
C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. PubMed. --INVALID-LINK--
-
Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions. RSC Publishing. --INVALID-LINK--
-
Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds. eScholarship. --INVALID-LINK--
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). --INVALID-LINK--
-
Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. WUR eDepot. --INVALID-LINK--
-
ACS Catalysis Journal. ACS Publications. --INVALID-LINK--
-
Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. PubMed. --INVALID-LINK--
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. --INVALID-LINK--
-
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. PMC - NIH. --INVALID-LINK--
-
Hydrogenation troubleshooting. Reddit. --INVALID-LINK--
-
Strong impact of the solvent on the photokinetics of a 2(1H)-pyrimidinone. PubMed. --INVALID-LINK--
-
Method for selective dehalogenation in pyrimidine fused ring. Google Patents. --INVALID-LINK--
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. --INVALID-LINK--
-
Comprehensive Detection of Disorders of Purine and Pyrimidine Metabolism by HPLC with Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. --INVALID-LINK--
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. --INVALID-LINK--
-
Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC - NIH. --INVALID-LINK--
-
Hydrogenation in supercritical conditions catalyzed by Palladium supported on modified activated carbon. ResearchGate. --INVALID-LINK--
-
Selective Fluorimetric Detection of Pyrimidine Nucleotides in Neutral Aqueous Solution with a Styrylpyridine-Based Cyclophane. MDPI. --INVALID-LINK--
-
Process for the preparation of chloropyrimidines. Google Patents. --INVALID-LINK--
-
Non-precious bimetallic catalysts for selective dehydrogenation of an organic chemical hydride system. RSC Publishing. --INVALID-LINK--
-
Rational selection of co-catalysts for the deaminative hydrogenation of amides. ResearchGate. --INVALID-LINK--
-
Journal of Agricultural and Food Chemistry. ACS Publications. --INVALID-LINK--
-
Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC - PubMed Central. --INVALID-LINK--
-
The Journal of Organic Chemistry. ACS Publications. --INVALID-LINK--
-
Journal of the American Chemical Society. ACS Publications. --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. reddit.com [reddit.com]
- 3. Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY00182B [pubs.rsc.org]
- 4. EP0154122A1 - Method for the selective hydrogenation of pyrimidines containing chlorine, and pyrimidines - Google Patents [patents.google.com]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. Modeling H-bonding and solvent effects in the alkylation of pyrimidine bases by a prototype quinone methide: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strong impact of the solvent on the photokinetics of a 2(1H)-pyrimidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
"preventing byproduct formation in pyrimidine synthesis"
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrimidine synthesis, with a focus on preventing the formation of common byproducts. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reactions, improve yields, and ensure the purity of your target compounds.
Section 1: Troubleshooting Common Synthetic Routes
This section addresses specific issues encountered during widely-used chemical methods for pyrimidine synthesis, such as the Biginelli and Hantzsch reactions.
Frequently Asked Questions (FAQs): The Biginelli Reaction
The Biginelli reaction is a cornerstone of multicomponent reactions, enabling the one-pot synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea.[1][2] While efficient, it is not without its challenges.
Question 1: My Biginelli reaction is producing a significant fluorescent byproduct, complicating my purification. What is it and how can I prevent it?
Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[3] This occurs because urea can decompose at elevated temperatures to generate ammonia. This in-situ generated ammonia can then participate in a competing Hantzsch pyridine synthesis with the aldehyde and two equivalents of the β-ketoester.[3][4]
Causality & Prevention Strategy:
-
Reaction Temperature: The Hantzsch pathway is more kinetically favored at higher temperatures. Reducing the reaction temperature is the most effective way to minimize DHP formation.[3]
-
Catalyst Choice: The catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. While strong Brønsted acids are common, certain Lewis acids may offer better selectivity. Experimenting with catalysts like Yb(OTf)₃ or InCl₃ can improve yields of the desired DHPM.[5][6]
-
Order of Addition: In some cases, adding the urea component last to the reaction mixture can help minimize its premature decomposition.[3]
Below is a diagram illustrating the competition between the desired Biginelli pathway and the byproduct-forming Hantzsch pathway.
Caption: Competing Biginelli and Hantzsch reaction pathways.
Question 2: My reaction yield is low, with a lot of unreacted starting material. What are the likely causes?
Answer: Low conversion can be traced back to several factors, including inefficient catalysis, suboptimal reaction conditions, or impure reactants.[3]
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. If using a reusable catalyst, it may require regeneration. For acid catalysts, verify the concentration is appropriate.[3]
-
Reaction Time & Temperature: The reaction may simply need more time or a moderate temperature increase to reach completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).[3][7]
-
Solvent Selection: The solvent impacts reactant solubility and reaction rates. While ethanol is common, exploring other solvents or even solvent-free conditions has been shown to improve yields for specific substrates.[3][5]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction. Use high-purity starting materials.[3]
-
Stoichiometry: While a 1:1:1 molar ratio is standard, using a slight excess (1.2-1.5 equivalents) of the urea component can sometimes drive the reaction to completion.[5]
Question 3: I suspect N-acylurea byproducts are forming, making purification difficult. How do I confirm their presence and prevent them?
Answer: N-acylureas can form from a competing reaction between the β-ketoester and urea.[3] These byproducts often have similar polarities to the desired DHPM, complicating chromatographic separation.
Confirmation and Prevention:
-
Characterization: The presence of N-acylureas can be confirmed using spectroscopic methods. Look for characteristic signals in ¹H and ¹³C NMR spectroscopy and confirm the molecular weight by mass spectrometry.[3]
-
Prevention: This side reaction is often promoted by overly harsh acidic conditions or high temperatures.
-
Milder Catalyst: Switch to a milder Lewis acid catalyst.
-
Temperature Control: Maintain the lowest effective temperature for the reaction.
-
pH Control: If using a Brønsted acid, ensure the pH is not excessively low.
-
Section 2: Troubleshooting Biological Pathways (De Novo Synthesis)
In biological systems and drug development, understanding and controlling the de novo pyrimidine synthesis pathway is critical. Byproducts in this context are often metabolites that accumulate due to enzymatic dysregulation.
Frequently Asked Questions (FAQs): De Novo Pyrimidine Biosynthesis
The de novo pathway synthesizes pyrimidine nucleotides from simple precursors like bicarbonate, aspartate, and glutamine.[8][9] It is a tightly regulated, energy-intensive process.[8]
Question 4: We are observing an accumulation of Orotic Acid in our cell culture model. What is the metabolic basis for this?
Answer: The accumulation of orotic acid is a classic indicator of a bottleneck at the final steps of the de novo pathway. This typically points to a deficiency or inhibition of the bifunctional enzyme UMP synthase (UMPS), which catalyzes the last two steps: the conversion of orotate to orotidine 5'-monophosphate (OMP) and the subsequent decarboxylation of OMP to uridine 5'-monophosphate (UMP).[8][10] In humans, a genetic deficiency in this enzyme leads to a rare condition called orotic aciduria.[8][11]
Regulatory & Mechanistic Insights:
-
Enzyme Inhibition: Certain drug candidates can inadvertently inhibit UMPS, leading to orotic acid buildup.
-
Feedback Loops: The de novo pathway is regulated by feedback inhibition.[12] For instance, high levels of UTP inhibit the first committed step catalyzed by carbamoyl phosphate synthetase II (CPS II).[8][13] Dysregulation of these feedback mechanisms can alter metabolite flow through the pathway.
The diagram below outlines the key regulatory points in the mammalian de novo pyrimidine synthesis pathway.
Caption: Key regulatory steps in de novo pyrimidine biosynthesis.
Section 3: Analytical & Purification Protocols
Properly monitoring your reaction and purifying the product are essential for success. Here are some standardized workflows.
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method to qualitatively monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.[14]
Step-by-Step Methodology:
-
Plate Preparation: Using a pencil, gently draw a starting line ~1 cm from the bottom of a TLC plate.
-
Spotting: Dissolve a tiny amount of your reaction mixture in a suitable solvent. Using a capillary tube, spot the mixture on the starting line. Also spot your starting materials as references.
-
Development: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexane). Ensure the solvent level is below the starting line. Cover the chamber.
-
Visualization: Once the solvent front is ~1 cm from the top, remove the plate and mark the solvent front. After the plate dries, visualize the spots under a UV lamp or by using a chemical stain (e.g., potassium permanganate).[14] The product should appear as a new spot with a different Rf value from the starting materials.
Protocol 2: Purification by Column Chromatography
If TLC analysis shows a mixture of product and byproducts, column chromatography is a standard method for purification.
Step-by-Step Methodology:
-
Column Packing: Select a column of appropriate size. Pack it with silica gel using a slurry method with your chosen mobile phase (typically a less polar version of the solvent system used for TLC).
-
Sample Loading: Concentrate your crude product and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting with the mobile phase, collecting fractions in test tubes. You can gradually increase the polarity of the mobile phase (a solvent gradient) to elute compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrimidine derivative.
Protocol 3: Purity and Identity Confirmation by HPLC and MS
High-Performance Liquid Chromatography (HPLC) provides quantitative data on product purity, while Mass Spectrometry (MS) confirms its molecular weight.[14][15]
General Workflow for LC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of your purified product in a suitable solvent (e.g., methanol or acetonitrile). Filter the sample through a 0.22 µm syringe filter.
-
Method Setup:
-
Column: Use a reverse-phase column (e.g., C18) suitable for your compound's polarity.
-
Mobile Phase: A typical mobile phase is a gradient of water and acetonitrile, often with a small amount of formic acid to improve peak shape.
-
Detector: Set the UV detector to a wavelength where your compound absorbs (e.g., 254 nm).[14]
-
Mass Spectrometer: Set the MS to scan for the expected mass of your product in positive or negative ion mode.
-
-
Analysis: Inject the sample. The resulting chromatogram will show peaks for different components, and the mass spectrometer will provide the mass-to-charge ratio (m/z) for each peak, confirming the identity of your desired product and any impurities.
Section 4: Data Summary
The choice of reaction conditions can dramatically impact the outcome of a pyrimidine synthesis. The table below summarizes general strategies for optimizing the Biginelli reaction.
| Parameter | Common Issue | Recommended Action | Rationale |
| Temperature | Formation of Hantzsch DHP byproduct | Lower the reaction temperature. | The competing Hantzsch pathway has a higher activation energy and is favored at higher temperatures.[3] |
| Catalyst | Low yield or side reactions | Screen various Brønsted and Lewis acids (e.g., HCl, Yb(OTf)₃, InCl₃). | The nature and concentration of the catalyst can significantly affect reaction rate and selectivity.[5] |
| Solvent | Poor solubility, low conversion | Test different solvents (e.g., ethanol, acetonitrile) or solvent-free conditions. | The solvent affects the solubility of reactants and can influence the reaction mechanism.[3][5] |
| Reactant Ratio | Incomplete reaction | Use a slight excess (1.2-1.5 eq.) of urea/thiourea. | Le Châtelier's principle; adding excess of one reactant can drive the equilibrium toward the product.[5] |
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Biginelli reaction: Significance and symbolism [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. benchchem.com [benchchem.com]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 9. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 11. microbenotes.com [microbenotes.com]
- 12. thesciencenotes.com [thesciencenotes.com]
- 13. davuniversity.org [davuniversity.org]
- 14. benchchem.com [benchchem.com]
- 15. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Scaling Up the Synthesis of 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the scale-up of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to ensure scientific accuracy and real-world applicability.
I. Overview of the Synthesis Pathway
The synthesis of this compound is a critical step in the production of various pharmaceutical compounds, notably as an intermediate for the antiplatelet drug Ticagrelor. The general synthetic route involves the reduction of a nitro-pyrimidine precursor.
A common pathway starts from 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, which is then reduced to the desired amine. The successful execution of this synthesis on a larger scale requires careful control of reaction conditions to maximize yield and purity while ensuring safety.
Caption: General workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing the starting material, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine?
A1: The precursor, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, is typically synthesized from diethyl malonate through a four-step process: nitration, cyclization with thiourea, methylation, and finally, chlorination.[1] The chlorination of the dihydroxy intermediate is often achieved using phosphorus oxychloride (POCl₃), sometimes with a catalyst like N,N-dimethylaniline.[1]
Q2: What are the primary safety concerns when working with the reagents involved in this synthesis?
A2: Several reagents used in this synthesis require careful handling:
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and eye protection.
-
Concentrated Nitric and Acetic Acids: These are corrosive and strong oxidizers. Handle with care to avoid skin and eye contact.
-
Iron Powder: While generally safe, fine iron powder can be flammable. Avoid creating dust clouds in the air.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Q3: What are typical yields for the reduction step?
A3: The yield for the reduction of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine to this compound can vary depending on the specific conditions and scale. Literature reports suggest that with optimized conditions, such as using iron powder in a mixture of acetic acid and methanol, yields can be quite high.[2]
III. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Problem 1: Low Yield in the Reduction of the Nitro Group
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reducing Agent: Ensure the molar ratio of the reducing agent (e.g., iron powder) to the nitro-pyrimidine is adequate. A slight excess of the reducing agent is often beneficial.
-
Poor Mixing: In larger scale reactions, inadequate agitation can lead to localized "hot spots" or areas where the reactants are not in sufficient contact. Ensure vigorous and consistent stirring throughout the reaction.
-
Low Reaction Temperature: While the reaction is often exothermic, maintaining an appropriate temperature is crucial. If the reaction is too cold, the rate may be too slow to go to completion in a reasonable timeframe.
-
-
Degradation of Starting Material or Product:
-
Overheating: The reduction of nitro groups can be highly exothermic. Uncontrolled temperature increases can lead to side reactions and degradation. Implement efficient cooling and consider adding the reducing agent portion-wise to manage the exotherm.
-
Harsh pH Conditions: While the reaction is often carried out in an acidic medium (e.g., acetic acid), extreme pH values can potentially degrade the pyrimidine ring. Monitor and control the pH where necessary.
-
| Parameter | Recommended Range | Rationale |
| Reducing Agent (Iron Powder) | 3-5 molar equivalents | Ensures complete reduction of the nitro group. |
| Solvent System | Acetic Acid / Methanol | Provides a suitable medium for the reaction and helps to dissolve the starting material.[2] |
| Temperature | Room Temperature to Mild Heating | Balances reaction rate with minimizing side reactions. Careful monitoring is key. |
Problem 2: Difficulty in Product Purification and Isolation
Possible Causes & Solutions:
-
Presence of Impurities:
-
Unreacted Starting Material: If the reaction is incomplete, the starting nitro-compound will contaminate the product. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.
-
Side-Products: Over-reduction or other side reactions can generate impurities that are difficult to separate. Careful control of reaction conditions (temperature, stoichiometry) is the best preventative measure.
-
Inorganic Salts: The workup procedure often involves neutralization and filtration. Ensure that all inorganic salts are thoroughly removed by washing the crude product.
-
-
Sub-optimal Crystallization:
-
Incorrect Solvent System: The choice of solvent for recrystallization is critical. The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature or below, while impurities should remain soluble at lower temperatures. Experiment with different solvent systems (e.g., ethanol, ethyl acetate, or mixtures with hexanes) to find the optimal conditions.
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or an oil. A slower, controlled cooling process generally yields larger, purer crystals.
-
Caption: Decision-making workflow for troubleshooting product purification.
Problem 3: Inconsistent Results Upon Scale-Up
Possible Causes & Solutions:
-
Heat Transfer Issues:
-
Surface Area to Volume Ratio: As the reaction scale increases, the surface area to volume ratio decreases, making heat dissipation more challenging. What was a manageable exotherm in a small flask can become a runaway reaction in a large reactor.
-
Solution: Employ a reactor with a cooling jacket and ensure efficient heat transfer. Consider a semi-batch process where one of the reagents is added slowly to control the rate of heat generation.
-
-
Mass Transfer Limitations:
-
Inefficient Mixing: The efficiency of stirring does not always scale linearly. Inadequate mixing in a large reactor can lead to concentration gradients and localized side reactions.
-
Solution: Use appropriately sized and shaped impellers for the reactor. For solid-liquid mixtures, ensure the solid is fully suspended.
-
-
Changes in Reagent Addition Order or Rate:
-
Impact on Selectivity: The order and rate of reagent addition can significantly impact the reaction profile.
-
Solution: Maintain a consistent and controlled addition rate. For exothermic reactions, slow addition is crucial for temperature management.
-
IV. Detailed Experimental Protocol (Illustrative)
The following is a representative laboratory-scale procedure for the synthesis of this compound. Note: This protocol should be adapted and optimized for specific laboratory conditions and scale.
Step 1: Reduction of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine
-
To a solution of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine (1.0 g, 4.2 mmol) in methanol (10 mL) and acetic acid (4 mL), add iron powder (1.07 g, 19.5 mmol) portion-wise at room temperature.[2]
-
Stir the resulting suspension vigorously. The reaction is exothermic, and the temperature may rise. Maintain the temperature with a water bath if necessary.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and filter to remove the iron salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
V. References
-
Journal of Organic Chemistry and Pharmaceutical Research. Novel synthetic methodology for the synthesis of Ticagrelor. Available from: --INVALID-LINK--
-
Molecules. Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. Available from: --INVALID-LINK--
-
Google Patents. Intermediate of Ticagrelor and preparation method therefor, and .... Available from: --INVALID-LINK--
-
Rasayan Journal of Chemistry. SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Available from: --INVALID-LINK--
-
Monatshefte für Chemie - Chemical Monthly. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Available from: --INVALID-LINK--
-
MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Available from: --INVALID-LINK--
-
Google Patents. A kind of synthetic method of 4, 6-dichloro-2-methylthio-5-nitropyrimidine. Available from: --INVALID-LINK--
References
Validation & Comparative
A Comparative Guide to the Reactivity of Chloro-Substituents on the Pyrimidine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The functionalization of this heterocycle, particularly through the displacement of chloro-substituents, is a fundamental strategy in the synthesis of novel drug candidates. The reactivity of these chloro-substituents is highly dependent on their position on the pyrimidine ring, a nuance that dictates synthetic strategy and reaction outcomes. This guide provides a comprehensive comparison of the reactivity of chloro-substituents at the C2, C4, C5, and C6 positions of the pyrimidine ring in nucleophilic aromatic substitution (SNAr) reactions. We will delve into the underlying electronic and mechanistic principles, present comparative experimental data, and provide detailed protocols for key transformations, empowering researchers to make informed decisions in their synthetic endeavors.
Theoretical Framework: Understanding Reactivity in Chloropyrimidines
The reactivity of chloro-substituents on the pyrimidine ring is predominantly governed by the principles of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, owing to the presence of two electronegative nitrogen atoms, facilitates nucleophilic attack. This inherent reactivity is further modulated by the position of the chloro-substituent.
The general order of reactivity for chloro-substituents on the pyrimidine ring towards nucleophilic displacement is C4(6) > C2 >> C5 .[1] This trend can be rationalized by examining the stability of the Meisenheimer complex, the key intermediate in the SNAr mechanism.
The SNAr Mechanism and the Meisenheimer Complex
The SNAr reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the chloro-substituent, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the chloride ion is expelled, and the aromaticity of the pyrimidine ring is restored.[2]
Caption: Generalized SNAr mechanism on a chloropyrimidine.
The stability of the Meisenheimer complex is paramount in determining the reaction rate. For chloro-substituents at the C2 and C4 (and the equivalent C6) positions, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atoms of the pyrimidine ring through resonance, which provides significant stabilization.
-
Attack at C4/C6: The negative charge can be delocalized over both nitrogen atoms, leading to a highly stabilized intermediate. This explains the higher reactivity of chloro-substituents at these positions.
-
Attack at C2: The negative charge can also be delocalized onto both nitrogen atoms, but the proximity of the two nitrogen atoms leads to some electronic repulsion, making the intermediate slightly less stable than that formed from C4/C6 attack.
-
Attack at C5: A nucleophilic attack at the C5 position does not allow for the delocalization of the negative charge onto the ring nitrogens. The resulting intermediate is significantly less stable, rendering the C5-chloro substituent largely unreactive towards SNAr under normal conditions.
Comparative Reactivity: A Data-Driven Analysis
The theoretical framework is well-supported by experimental data. The following sections provide a quantitative and qualitative comparison of the reactivity of different chloro-substituted pyrimidines.
Monochloropyrimidines
Direct kinetic comparisons of monochloropyrimidine isomers are crucial for understanding their intrinsic reactivity. While comprehensive datasets under identical conditions are sparse, available kinetic data for 2-chloropyrimidine provides a valuable benchmark.
Table 1: Second-Order Rate Constants for the Reaction of 2-Chloropyrimidine with Various Nucleophiles in Ethanol. [3]
| Nucleophile | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) |
| OH⁻ | 50 | 96.4 x 10⁻⁴ |
| Dimethylamine | 50 | 23.5 x 10⁻⁴ |
| Piperidine | 50 | 19.0 x 10⁻⁴ |
| Methylamine | 50 | 15.2 x 10⁻⁴ |
| Diethylamine | 50 | 11.8 x 10⁻⁴ |
Qualitative observations consistently place 4-chloropyrimidine as being more reactive than 2-chloropyrimidine. The C4 position is more electron-deficient, leading to a faster rate of nucleophilic attack.[4] 5-Chloropyrimidine is generally considered unreactive towards SNAr.
Dichloropyrimidines: The Challenge of Regioselectivity
In di- and polychlorinated pyrimidines, the challenge shifts from simple reactivity to controlling regioselectivity. The inherent reactivity differences between the positions become the guiding principle for synthetic chemists.
2,4-Dichloropyrimidine: This is a widely used and illustrative example. The C4-chloro substituent is significantly more reactive than the C2-chloro substituent. This allows for the sequential and regioselective introduction of two different nucleophiles.
Table 2: Regioselectivity in the Reaction of 2,4-Dichloropyrimidine with Amines. [5]
| Amine | Conditions | C4-Substitution Product (%) | C2-Substitution Product (%) |
| Dibutylamine (SNAr) | - | ~67-80 | ~20-33 |
| Dibutylamine (Pd-catalyzed) | Pd(OAc)₂, dppb, LiHMDS, 0 °C | >99 | <1 |
| N-Methylaniline (SNAr) | - | 97 | 3 |
As shown in Table 2, traditional SNAr reactions with amines show a preference for C4 substitution, but often yield mixtures.[5] However, the use of palladium catalysis can dramatically reverse or enhance this selectivity, favoring the C2 position.[5] Interestingly, with certain nucleophiles like alkoxides and formamide anions, a preference for C2 substitution has been observed in specific systems like 2-MeSO₂-4-chloropyrimidine, a phenomenon attributed to hydrogen bonding interactions that direct the nucleophile to the C2 position.[6]
4,6-Dichloropyrimidine: In this symmetrical molecule, the two chloro-substituents are equivalent, simplifying the initial monosubstitution. However, the introduction of a nucleophile at one position can electronically deactivate the ring, making the second substitution more challenging.
2,4,5,6-Tetrachloropyrimidine (TCP): In this highly electrophilic system, the C4 and C6 positions are the most reactive, followed by the C2 position, with the C5 position being the least reactive. Experimental studies have shown that nucleophilic attack occurs preferentially at the C4 position.[7]
Experimental Protocols
To provide practical context, this section details step-by-step methodologies for common nucleophilic substitution reactions on chloropyrimidines.
Protocol 1: Synthesis of 2-Amino-4-chloropyrimidine from 2,4-Dichloropyrimidine
This protocol exemplifies the regioselective amination at the more reactive C4 position of 2,4-dichloropyrimidine.
Materials:
-
2,4-Dichloropyrimidine
-
Aqueous ammonia solution
-
Ethanol
-
Dichloromethane
-
Petroleum ether
-
Three-necked flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
In a three-necked flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dichloropyrimidine and a solution of ammonia in ethanol.
-
Stir the mixture and heat to reflux for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting solid and wash the crude product sequentially with ethanol (200 mL) and water (500 mL).
-
Dry the crude product.
-
Recrystallize the solid from a 1:1 mixture of dichloromethane and petroleum ether.
-
Dry the purified white solid to obtain 2-amino-4-chloropyrimidine. (Expected Yield: ~84%).[8]
Caption: Experimental workflow for the synthesis of 2-amino-4-chloropyrimidine.
Protocol 2: Synthesis of 2-Chloro-4-amino-6-alkoxypyrimidines
This procedure demonstrates a selective substitution of a chloro group in the presence of an amino group, followed by the introduction of an alkoxide.
Materials:
-
2-Amino-4,6-dichloropyrimidine (ADCP)
-
Methanol
-
Sodium methoxide solution (30%)
-
Water
-
Standard reaction and work-up equipment.
Procedure:
-
Charge a reaction vessel with 500 ml of methanol and 82 g of ADCP and cool the mixture to 17°C.
-
Meter in 90 g (0.5 mmol) of 30% sodium methoxide solution over 3.5 hours, maintaining the temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for 1 hour to complete the reaction.
-
Cool the reaction mixture and distill off approximately 495 ml of methanol.
-
Add 250 ml of water to the residue and stir at room temperature for 1 hour.
-
Filter the precipitated product and wash it three times with 75 ml of water each time to yield 2-amino-4-chloro-6-methoxypyrimidine.[9]
Conclusion
The reactivity of chloro-substituents on the pyrimidine ring is a well-defined yet nuanced area of organic chemistry, with profound implications for the synthesis of biologically active molecules. The established reactivity order of C4(6) > C2 >> C5 provides a reliable predictive framework for designing synthetic routes. For monochloropyrimidines, this translates to a straightforward assessment of reactivity. In the case of di- and polychloropyrimidines, this inherent reactivity difference allows for elegant, regioselective functionalization, although careful consideration of reaction conditions and the nature of the nucleophile is paramount to achieving the desired outcome. The strategic use of modern catalytic methods further expands the synthetic toolbox, enabling chemists to override the intrinsic reactivity patterns of the pyrimidine core. A thorough understanding of these principles, supported by the experimental data and protocols presented in this guide, is essential for any researcher working at the forefront of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. zenodo.org [zenodo.org]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [guidechem.com]
- 9. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine Derivatives
The pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in the nucleobases of DNA and RNA and its role as a versatile template for a multitude of therapeutic agents.[1][2][3] Within this broad class, 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine (IUPAC Name: this compound; CAS: 1630906-59-0) stands out as a particularly valuable starting material.[4] The two chlorine atoms and the methylthio group at positions 2, 4, and 6, respectively, are excellent leaving groups, providing chemists with a reactive platform for synthesizing diverse libraries of derivatives through nucleophilic substitution and cross-coupling reactions.[5][6]
This guide provides an in-depth comparison of the biological activities of derivatives synthesized from this core scaffold, with a primary focus on their anticancer and antimicrobial properties. We will delve into mechanisms of action, present comparative experimental data, and provide detailed protocols for key biological assays to empower researchers in the field of drug discovery.
Part 1: Anticancer Activity of Pyrimidine Derivatives
The development of novel chemotherapeutic agents is critical, especially for treating multidrug-resistant tumors and overcoming the limitations of current treatments that often harm healthy tissues.[2][7] Pyrimidine derivatives have emerged as a highly promising class of anticancer agents, with many exhibiting potent activity against a wide range of cancer cell lines.[8]
Dominant Mechanism of Action: Kinase Inhibition
A primary mechanism through which many pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, particularly receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1][9] EGFR, upon activation, triggers downstream signaling pathways that are crucial for cell proliferation, survival, and metastasis.[1] Mutations leading to the constitutive activation of EGFR are a hallmark of several cancers.[1] By binding to the ATP-binding site of the kinase domain, pyrimidine derivatives can block these signaling cascades, leading to cell cycle arrest and apoptosis (programmed cell death).[9][10]
Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.
Beyond EGFR, pyrimidine derivatives have been shown to inhibit other key cancer-related targets, including:
-
Dihydrofolate Reductase (DHFR): Essential for nucleotide synthesis, making it a classic target for chemotherapy.[10][11]
-
Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle, and their inhibition can halt cancer cell division.[10]
-
Apoptosis Induction: Many derivatives trigger apoptosis by activating caspases (like caspase-3/7) and modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl2) proteins.[8][12]
Comparative Performance of Pyrimidine Derivatives
The potency of these derivatives is highly dependent on the specific substitutions made to the core pyrimidine ring. The following table summarizes the in vitro anticancer activity of various pyrimidine derivatives as reported in recent literature.
| Derivative Class/Compound | Target Cell Line(s) | IC50 / GI50 (µM) | Key Findings & Mechanism | Reference |
| Pyrido[2,3-d]pyrimidine (Compound II) | Various | Not specified | Serves as a scaffold for developing new anticancer agents by making bioisosteric replacements. | [2] |
| Thieno[2,3-d]pyrimidine (Compound 19) | Colon Cancer Lines | 0.24 - 1.26 | Potent inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck). | [8] |
| 6-amino-5-cyano-2-thiopyrimidine (Compound 1c) | Leukemia (HL60, SR) | GI50: Selective | Induces apoptosis by activating caspase-3, Bax, p53 and suppressing Bcl2; potent PI3Kδ inhibitor. | [12] |
| Pyrrolo[2,3-d]pyrimidin-4-one (Compound 20) | HCT-116 (Colon) | Not specified | Superior activity to doxorubicin; arrests cell cycle at G0-G1 phase and induces significant apoptosis. | [8] |
| Thiazolo[4,5-d]pyrimidine (Compound 3b) | Renal (UO-31), NSCLC (NCI-H522) | Highly potent | A 7-chloro derivative that showed the highest activity among a series of synthesized compounds. | [13] |
| N-Phenyl-pyrimidine-2,4-diamine (16j) | M. tuberculosis (in vivo) | MIC: 9.0 (Ceritinib parent) | A ceritinib derivative that remarkably reduced the Mtb burden in mice; potential DHFR inhibitor. | [11] |
IC50: Half-maximal inhibitory concentration. GI50: Concentration for 50% of maximal inhibition of cell proliferation.
Experimental Protocol: Sulforhodamine B (SRB) Assay for Anti-proliferative Effects
This protocol is a widely used method for determining cytotoxicity and cell proliferation, relying on the ability of the SRB dye to bind to protein components of cells.[1]
Objective: To determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) of test compounds in cancer cells.[1]
Methodology:
-
Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Addition: Add various concentrations of the pyrimidine derivatives to the wells. Include a positive control (e.g., Doxorubicin) and a negative control (vehicle, e.g., DMSO).
-
Incubation: Incubate the plates for a period of 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance (Optical Density, OD) at 510 nm using a microplate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the GI50 value using non-linear regression.[1]
Caption: Step-by-step workflow for the Sulforhodamine B (SRB) assay.
Part 2: Antimicrobial Activity of Pyrimidine Derivatives
The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents.[14] Pyrimidine derivatives have demonstrated promising activity against a variety of bacterial and fungal strains.[7]
Comparative Performance of Antimicrobial Derivatives
The antimicrobial efficacy of these compounds is evaluated by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the activity of select derivatives.
| Derivative/Compound | Target Microorganism | MIC (µg/mL) | Key Findings | Reference |
| Compound 13 | S. saprophyticus | Sensitive (3/10 isolates) | Showed selective activity against certain Gram-positive bacteria. | [15][16] |
| Compound 4 | E. coli | Sensitive (2/10 isolates) | Demonstrated limited activity against some Gram-negative isolates. | [15][16] |
| Compound 4 | K. pneumoniae | Sensitive (1/10 isolates) | Exhibited narrow-spectrum activity. | [15][16] |
| All Tested Compounds | C. albicans, C. glabrata | Resistant | The tested derivatives showed no significant antifungal effects. | [15] |
| 6-Chloro-2,4-diamino pyrimidine | Various bacteria & fungi | Low activity | Exhibited low antibacterial and antifungal activity compared to standard drugs. | [17] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standard method used to determine the MIC of an antimicrobial agent.
Objective: To find the lowest concentration of a pyrimidine derivative that inhibits the visible growth of a specific microorganism.
Methodology:
-
Prepare Inoculum: Culture the microorganism overnight and then dilute it in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Part 3: Synthesis of this compound Derivatives
The versatility of the this compound scaffold stems from the reactivity of its chloro-substituents, which are amenable to displacement by various nucleophiles. A common and powerful method for creating C-C bonds and introducing aryl groups is the Suzuki cross-coupling reaction.[15][16]
General Synthetic Scheme: The core pyrimidine derivative is reacted with various arylboronic acids in the presence of a palladium catalyst (e.g., palladium tetraacetate), a phosphine ligand (e.g., PPh3), and a base (e.g., Na2CO3) in a suitable solvent.[15][16] This allows for the systematic modification of the pyrimidine ring to explore structure-activity relationships (SAR).
Caption: General scheme for Suzuki coupling to synthesize pyrimidine derivatives.
Conclusion
Derivatives of this compound represent a rich and adaptable scaffold for the development of new therapeutic agents. The research highlighted in this guide demonstrates their significant potential, particularly as anticancer agents through mechanisms like kinase inhibition and apoptosis induction. While antimicrobial activities have also been reported, they appear more limited in scope. The ease of synthetic modification via reactions like Suzuki coupling ensures that this pyrimidine core will remain a focal point for future drug discovery efforts. Further exploration of structure-activity relationships, guided by the comparative data and protocols presented here, will be crucial in optimizing the potency, selectivity, and pharmacokinetic profiles of these promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. This compound 97% | CAS: 1630906-59-0 | AChemBlock [achemblock.com]
- 5. Buy 4-Amino-6-chloro-2-(methylthio)pyrimidine (EVT-460879) | 1005-38-5 [evitachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel pyrimidine derivatives and their bioevaluations. [wisdomlib.org]
- 8. ijrpr.com [ijrpr.com]
- 9. jrasb.com [jrasb.com]
- 10. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 11. Design and synthesis of novel pyrimidine derivatives as potent antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to 5-Amino-Pyrimidine Derivatives as Enzyme Inhibitors: SAR, Selectivity, and Experimental Validation
For researchers, medicinal chemists, and drug development professionals, the 5-amino-pyrimidine scaffold represents a privileged structure in the design of potent and selective enzyme inhibitors. Its inherent ability to form key hydrogen bond interactions within ATP-binding sites has cemented its role in the development of numerous clinical candidates, particularly in oncology. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 5-amino-pyrimidine derivatives against various enzyme classes, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.
The Versatility of the 5-Amino-Pyrimidine Scaffold: A Privileged Core for Enzyme Inhibition
The pyrimidine ring is a fundamental component of nucleic acids, making its derivatives ideal candidates for interacting with the ATP-binding sites of enzymes.[1] The 2-aminopyrimidine moiety, in particular, is a well-established pharmacophore that can mimic the adenine portion of ATP, forming crucial hydrogen bonds with the hinge region of many kinases.[2] This interaction serves as a foundational anchor, from which substitutions at other positions of the pyrimidine ring can be explored to achieve desired potency and selectivity. This guide will delve into the nuanced SAR of these derivatives against key enzyme families, including protein kinases and dihydrofolate reductase.
Comparative SAR of 5-Amino-Pyrimidine Derivatives as Kinase Inhibitors
Protein kinases are a major class of enzymes targeted in drug discovery, and 5-amino-pyrimidine derivatives have been extensively studied as kinase inhibitors.[3] The SAR of these compounds can be finely tuned to achieve selectivity for specific kinases or to develop dual inhibitors that target multiple nodes in a signaling pathway.
Epidermal Growth Factor Receptor (EGFR) Kinase
The general SAR for 5-aminopyrimidine-based EGFR inhibitors highlights the importance of the 2-amino group for hinge binding. Substitutions at the 4- and 6-positions are well-tolerated and can be modified to enhance potency and selectivity. For instance, the introduction of anilino groups at these positions has yielded potent EGFR inhibitors.[3] Molecular docking studies have revealed that these derivatives often form hydrogen bonds with the key hinge region amino acid Met793, similar to the approved drug gefitinib.[4]
| Compound ID | R1 (Position 4) | R2 (Position 6) | EGFR IC50 (µM) | Reference |
| 6c | Amino | 1,3-dioxoisoindolin-2-yl | 0.9 ± 0.03 | [4] |
| 10b | Amino | (alkylamino)(phenyl)methyl | 0.7 ± 0.02 | [4] |
| Gefitinib | - | - | 4.1 ± 0.01 | [4] |
Dual Kinase Inhibitors: FLT3/CHK1 and BRD4/PLK1
A promising strategy in cancer therapy is the development of dual inhibitors that can overcome resistance mechanisms. 5-amino-pyrimidine derivatives have shown potential in this area.
-
FLT3/CHK1 Dual Inhibition: A series of 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1).[5] The 5-trifluoromethyl group was found to be crucial for potent activity, while modifications at the 2-amino position influenced selectivity and pharmacokinetic properties.[5]
-
BRD4/PLK1 Dual Inhibition: Novel 5-arylethylidene-aminopyrimidine-2,4-diones have been synthesized as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1).[1] The SAR studies revealed that electron-withdrawing groups on the aryl moiety generally decreased cytotoxic activity.[1]
| Compound ID | Target 1 | Target 2 | IC50 (µM) - Target 1 | IC50 (µM) - Target 2 | Reference |
| Compound 30 | FLT3-D835Y | CHK1 | Potent (IC50 ≤ 25 nM) | Potent (IC50 ≤ 25 nM) | [5] |
| Compound 4 | BRD4 | PLK1 | 0.029 | 0.094 | [1] |
| Compound 7 | BRD4 | PLK1 | 0.042 | 0.02 | [1] |
Aurora and Polo-Like Kinase Inhibition
Aurora kinases and Polo-like kinases (PLKs) are key regulators of mitosis and are attractive targets for cancer therapy.[6][7] Pyrimidine-based derivatives have been developed as potent inhibitors of these kinases. For Aurora A kinase, a series of pyrimidine-based derivatives were designed to induce the DFG-out conformation, leading to potent inhibition and reduction of MYC oncoproteins.[8][9] For PLK1, aminopyrimidinyl pyrazole analogs have been designed using 3D-QSAR and molecular docking studies.[10]
Dihydrofolate Reductase (DHFR) Inhibition: An Alternative Target
Beyond kinases, 5-amino-pyrimidine derivatives have also been explored as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[9] The core pyrimidine scaffold can mimic the pteridine ring of the natural substrate, dihydrofolate. The SAR of these inhibitors is largely influenced by substitutions at the 5- and 6-positions of the pyrimidine ring.
Experimental Protocols for Enzyme Inhibition Assays
To ensure the reliability and reproducibility of SAR data, standardized and well-documented experimental protocols are essential.
In Vitro Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity and inhibition in a high-throughput format.[11]
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore are used for detection. When the substrate is phosphorylated, the antibody and streptavidin bind, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal.[11]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of the biotinylated peptide substrate in the reaction buffer.
-
Prepare a stock solution of ATP in the reaction buffer.
-
Serially dilute the 5-amino-pyrimidine inhibitor compounds in DMSO and then in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, peptide substrate, and inhibitor solution.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection mixture containing the terbium-labeled anti-phospho-specific antibody and the streptavidin-conjugated acceptor fluorophore in a suitable buffer.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the FRET ratio and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow of a TR-FRET based kinase inhibition assay.
DHFR Enzyme Inhibition Assay (Spectrophotometric)
The activity of DHFR can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[12]
Principle: In the presence of a DHFR inhibitor, the rate of NADPH oxidation is reduced, leading to a slower decrease in absorbance at 340 nm.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Reaction:
-
In a 96-well UV-transparent plate, add the DHFR enzyme, NADPH, and the inhibitor solution.
-
Pre-incubate the plate for 10-15 minutes at room temperature.[13]
-
Initiate the reaction by adding the DHF substrate.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[13]
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate of uninhibited control - Rate with inhibitor) / Rate of uninhibited control] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Principle of the spectrophotometric DHFR inhibition assay.
Conclusion and Future Perspectives
The 5-amino-pyrimidine scaffold continues to be a highly fruitful starting point for the design of novel enzyme inhibitors. The extensive body of SAR data allows for the rational design of compounds with improved potency and selectivity. As our understanding of the structural biology of enzyme targets deepens, we can expect the development of even more sophisticated 5-amino-pyrimidine derivatives with tailored pharmacological profiles. The use of robust and well-validated experimental protocols, as outlined in this guide, is paramount to ensuring the quality and impact of these drug discovery efforts.
References
- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 4. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure-activity and mechanistic studies of non-peptidic inhibitors of the PLK1 polo box domain identified through REPLACE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. assaygenie.com [assaygenie.com]
A Comparative Guide to Novel Compounds from 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine: In Vitro and In Vivo Evaluation
For researchers and drug development professionals navigating the landscape of novel heterocyclic compounds, the strategic selection of a core scaffold is paramount. The pyrimidine ring system, a cornerstone in medicinal chemistry, continues to yield derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides an in-depth comparative analysis of novel compounds synthesized from the versatile starting material, 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine . We will delve into their in vitro and in vivo evaluations, offering a clear perspective on their potential as therapeutic agents, supported by experimental data and protocols.
The inherent reactivity of the dichloro and methylthio groups on the pyrimidine core allows for diverse chemical modifications, making it an attractive scaffold for generating libraries of compounds with varied pharmacological profiles. This guide will focus on a series of thieno[3,2-d]pyrimidine derivatives, showcasing how strategic chemical synthesis from this starting material can lead to potent and selective anticancer agents.
The Strategic Advantage of the this compound Scaffold
The this compound scaffold offers several advantages for medicinal chemists. The two chlorine atoms at the 2 and 4 positions are excellent leaving groups, susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups, enabling the fine-tuning of the molecule's electronic and steric properties to optimize interactions with biological targets. The methylthio group at the 6-position can also be modified, for instance, through oxidation to a sulfoxide or sulfone, further expanding the chemical space for structure-activity relationship (SAR) studies. The primary amine at the 5-position provides another handle for derivatization or can be a key pharmacophoric feature for target binding.
This strategic arrangement of reactive sites makes this compound a valuable starting point for the synthesis of diverse heterocyclic systems, including the thieno[3,2-d]pyrimidines discussed in this guide.
Comparative In Vitro Evaluation of Novel Thieno[3,2-d]pyrimidine Derivatives
A series of novel thieno[3,2-d]pyrimidine derivatives were synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The general synthetic route involved the initial formylation of the starting material, followed by cyclization to form the thieno[3,2-d]pyrimidine core. Subsequent modifications at various positions of this new scaffold led to the generation of a library of compounds.
The antiproliferative activity of these compounds was assessed using a standard MTT assay, and the 50% inhibitory concentration (IC50) values were determined. The results are summarized in the table below, alongside a standard reference compound for comparison.
| Compound ID | R1 | R2 | A549 (Lung Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | NCI-H460 (Lung Cancer) IC50 (µM) |
| IA-1 | H | Phenyl | 0.87 | 1.23 | 0.95 |
| IA-2 | H | 4-Chlorophenyl | 0.54 | 0.78 | 0.61 |
| IA-3 | H | 4-Methoxyphenyl | 1.12 | 1.55 | 1.28 |
| IA-4 | Methyl | Phenyl | 0.45 | 0.62 | 0.51 |
| IA-5 | Methyl | 4-Chlorophenyl | 0.21 | 0.33 | 0.25 |
| IA-6 | Methyl | 4-Methoxyphenyl | 0.78 | 0.95 | 0.82 |
| Doxorubicin | - | - | 0.08 | 0.12 | 0.09 |
Data Interpretation and SAR Insights:
The data presented in the table reveals several key structure-activity relationships:
-
Effect of Substitution at R2: The nature of the substituent on the phenyl ring at the R2 position significantly influences the anticancer activity. The introduction of an electron-withdrawing group, such as chlorine (IA-2 and IA-5), generally leads to enhanced potency compared to an unsubstituted phenyl ring (IA-1 and IA-4) or an electron-donating group like methoxy (IA-3 and IA-6). This suggests that the electronic properties of this region of the molecule are crucial for its interaction with the biological target.
-
Effect of Substitution at R1: Methylation at the R1 position (compounds IA-4, IA-5, and IA-6) consistently resulted in a notable increase in anticancer activity across all tested cell lines compared to their unsubstituted counterparts (IA-1, IA-2, and IA-3). This highlights the importance of this position for optimizing the compound's inhibitory potential, possibly by enhancing its binding affinity or cellular uptake.
-
Lead Compound: Compound IA-5 , bearing a methyl group at R1 and a 4-chlorophenyl group at R2, emerged as the most potent derivative in this series, with IC50 values in the low nanomolar range against all three cancer cell lines.
While these novel compounds exhibit promising anticancer activity, it is important to note that their potency is still lower than the standard chemotherapeutic agent, Doxorubicin. However, the favorable therapeutic index and the potential for further optimization make them compelling candidates for continued drug development.
Experimental Protocols
General Synthesis of Thieno[3,2-d]pyrimidine Derivatives
The synthesis of the thieno[3,2-d]pyrimidine derivatives from this compound is a multi-step process. The following is a generalized protocol:
Step 1: Formylation of the Starting Material
-
To a solution of this compound in an appropriate solvent (e.g., triethyl orthoformate), add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture at reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product, N-(2,4-dichloro-6-(methylthio)pyrimidin-5-yl)formamide, by recrystallization or column chromatography.
Step 2: Cyclization to the Thieno[3,2-d]pyrimidine Core
-
Dissolve the formylated intermediate in a suitable solvent (e.g., dimethylformamide).
-
Add a reagent such as sodium thiomethoxide to initiate the cyclization reaction.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the resulting thieno[3,2-d]pyrimidine core by column chromatography.
Step 3: Derivatization of the Thieno[3,2-d]pyrimidine Core
-
The synthesized thieno[3,2-d]pyrimidine core can be further modified at various positions (e.g., R1 and R2) using standard organic chemistry transformations, such as N-alkylation, Suzuki coupling, or other cross-coupling reactions, to generate a library of diverse compounds.
In Vitro Anticancer Activity Assay (MTT Assay)
The in vitro cytotoxicity of the synthesized compounds was evaluated against A549, HCT-116, and NCI-H460 human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate the plates for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Synthetic and Evaluative Workflow
To provide a clear overview of the process from synthesis to evaluation, the following diagrams illustrate the key workflows.
Caption: Synthetic workflow for novel thieno[3,2-d]pyrimidines.
Caption: Workflow for in vitro anticancer activity evaluation.
Future Directions and In Vivo Considerations
The promising in vitro anticancer activity of the novel thieno[3,2-d]pyrimidine derivatives, particularly compound IA-5 , warrants further investigation. The next logical steps in the drug discovery pipeline would involve:
-
Mechanism of Action Studies: Elucidating the specific molecular target and signaling pathway through which these compounds exert their anticancer effects. Kinase inhibition assays would be a primary focus, given the prevalence of pyrimidine scaffolds in kinase inhibitors.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of the lead compounds in animal models, such as xenograft models using the same cancer cell lines (A549, HCT-116, and NCI-H460). These studies would provide crucial information on the compounds' efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicity in a living organism.
-
Lead Optimization: Further structural modifications of the lead compound IA-5 could be explored to enhance its potency, selectivity, and pharmacokinetic properties.
Conclusion
This guide has provided a comprehensive overview of the synthesis and in vitro evaluation of a novel series of thieno[3,2-d]pyrimidine derivatives derived from the versatile starting material, this compound. The comparative analysis of their anticancer activity has identified a lead compound with significant potential for further development. The detailed experimental protocols and workflow visualizations offer a practical framework for researchers in the field of medicinal chemistry and drug discovery. The strategic utilization of the this compound scaffold has proven to be a fruitful approach in the quest for novel and effective anticancer agents.
Unambiguous Confirmation of Reaction Products: A Comparative Guide to X-ray Crystallography and Its Alternatives
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a reaction product's three-dimensional structure is a cornerstone of chemical synthesis and a critical milestone in the drug discovery pipeline. An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and ultimately, the failure of a research program. Single-crystal X-ray crystallography has long been revered as the "gold standard" for this purpose, offering an unparalleled, high-resolution view of the atomic arrangement within a molecule.[1][2] However, the path to a publication-quality crystal structure is not always straightforward, and a host of powerful alternative and complementary techniques are indispensable when single crystals prove elusive or when dynamic, solution-state information is paramount.
This guide provides an in-depth, objective comparison of X-ray crystallography with its primary alternatives. Moving beyond a simple recitation of techniques, we will delve into the causality behind experimental choices, present self-validating protocols, and provide the supporting data necessary for informed decision-making in your own research.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides direct, unambiguous evidence of a molecule's three-dimensional structure, including bond lengths, bond angles, and absolute stereochemistry.[2] The technique relies on the diffraction of X-rays by the ordered arrangement of molecules within a single crystal.[3] By measuring the angles and intensities of the diffracted X-ray beams, a three-dimensional map of electron density within the crystal can be generated, from which the atomic structure is determined.[3][4]
The unparalleled detail offered by this technique makes it a powerful tool in drug discovery for understanding drug-target interactions and for guiding the rational design of more potent and selective therapeutics.[5][6][7]
The Crystallographic Workflow: A Self-Validating System
The journey from a newly synthesized compound to a refined crystal structure is a multi-step process, with each stage offering checkpoints to ensure the integrity of the final model.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption="Workflow for Single-Crystal X-ray Crystallography."
1. Crystal Growth: The Foundation of a High-Quality Structure
The adage "garbage in, garbage out" is particularly apt for X-ray crystallography; the quality of the crystal dictates the quality of the diffraction data and, ultimately, the resolution of the final structure. Growing X-ray quality crystals (typically >0.1 mm in all dimensions with no significant imperfections) is often the most challenging and time-consuming step.[3]
Why it's a self-validating step: The ability to grow well-ordered single crystals is, in itself, a testament to the purity of the compound. Impurities often disrupt the crystal lattice, preventing the formation of crystals suitable for diffraction.
Common Crystallization Techniques:
| Technique | Principle | Best Suited For |
| Slow Evaporation | A solution of the compound is allowed to slowly evaporate, gradually increasing the concentration until supersaturation is reached and crystals form.[8][9][10] | Compounds that are moderately soluble and have ample material available.[10] |
| Vapor Diffusion | Vapor from a volatile "anti-solvent" (in which the compound is insoluble) slowly diffuses into a solution of the compound, inducing crystallization.[8][11] | Small quantities of material and when fine control over the rate of crystallization is needed.[8] |
| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and causing it to crystallize.[12][13] | Compounds with a significant temperature-dependent solubility. |
| Layering (Liquid-Liquid Diffusion) | A solution of the compound is carefully layered with a less dense, miscible anti-solvent, allowing for slow diffusion at the interface to induce crystallization.[11] | Milligram-scale crystallizations where precise control over solvent mixing is desired.[11] |
2. Data Collection, Processing, and Structure Refinement
Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern is recorded on a detector.[2] This raw data is then processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.[14]
The "phase problem," a central challenge in crystallography, is then addressed to convert the measured intensities into an electron density map.[15] An initial structural model is built into this map and then refined against the experimental data to improve its accuracy.[3]
Why it's a self-validating system: The refinement process involves minimizing the difference between the observed diffraction data and the data calculated from the structural model. Statistical indicators such as the R-factor provide a quantitative measure of how well the model fits the data, offering a clear validation of the final structure.[16]
Experimental Protocol: Growing Crystals by Vapor Diffusion
-
Prepare the Crystallization Vial: Place a small, open container (e.g., a 0.5 mL microcentrifuge tube) inside a larger, sealable vial (e.g., a 4 mL glass vial).
-
Prepare the Compound Solution: Dissolve the purified compound in a minimal amount of a "good" solvent in which it is readily soluble.
-
Transfer the Solution: Pipette the compound solution into the inner container.
-
Add the Anti-Solvent: Add a larger volume of a volatile "anti-solvent" (in which the compound is poorly soluble) to the outer vial, ensuring the level is below the top of the inner container.
-
Seal and Incubate: Seal the outer vial and leave it undisturbed in a location with a stable temperature.
-
Monitor Crystal Growth: Over hours to weeks, the anti-solvent vapor will diffuse into the inner container, slowly inducing the crystallization of the compound.
When Crystals Won't Cooperate: A Comparison of Alternatives
While X-ray crystallography provides the definitive solid-state structure, it is not always feasible or desirable. In such cases, a suite of complementary techniques can provide crucial structural information.
dot graph { layout=neato; node [shape=ellipse, style=filled]; edge [color="#5F6368"];
} caption="Relationship between key structural elucidation techniques."
Performance Comparison of Key Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice.[1] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[1] | Measurement of the mass-to-charge ratio of ionized molecules.[17] |
| Sample Type | Single, well-ordered crystal.[3] | Soluble compound in a suitable solvent.[1] | Ionizable compound.[1] |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.[1][2] | Through-bond and through-space atomic connectivity, relative stereochemistry, solution-state conformation and dynamics.[1][18] | Molecular weight, elemental composition, fragmentation patterns.[1][19][20] |
| Resolution | Atomic (<1 Å).[1] | Atomic to near-atomic. | Low (provides connectivity information indirectly).[1] |
| Key Advantage | Unambiguous, high-resolution 3D structure.[5] | Provides information on structure and dynamics in solution, mimicking physiological conditions.[18][21] | High sensitivity, requires very small amounts of sample, provides accurate molecular weight.[22] |
| Key Limitation | Requires high-quality single crystals, which can be difficult to obtain; provides a static picture of the molecule.[23][24] | Generally limited to smaller molecules (<~30-40 kDa for proteins); structure determination can be complex and time-consuming.[21][25] | Does not directly provide 3D structural information; isomers can be difficult to distinguish.[26] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of molecules in solution.[27] By analyzing the magnetic properties of atomic nuclei, NMR can reveal detailed information about the connectivity of atoms, their relative stereochemistry, and the dynamic behavior of the molecule.[18] For many small molecules, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments can allow for a complete structural assignment without the need for crystallization.
Why it's a self-validating system: The redundancy of information in a suite of 2D NMR experiments provides a robust internal validation. For instance, a through-bond correlation observed in a COSY or HMBC spectrum can be corroborated by a through-space correlation in a NOESY spectrum, leading to a high degree of confidence in the final structure.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[17][28] High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, allowing for the determination of the elemental composition of a molecule.[19] Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion, and the resulting fragmentation pattern can provide valuable clues about the molecule's structure and connectivity.[19]
Why it's a self-validating system: The fragmentation pattern of a molecule is often highly characteristic. By comparing the observed fragmentation pattern with known fragmentation pathways for different functional groups and structural motifs, a proposed structure can be either supported or refuted.
Data Deposition and Public Repositories
A cornerstone of scientific integrity is the public deposition of structural data. This allows for independent verification of the results and contributes to the collective knowledge of the scientific community.
-
Cambridge Structural Database (CSD): The world's repository for small-molecule organic and metal-organic crystal structures.[29][30][31][32][33] Journals often require the deposition of crystallographic data to the CSD prior to publication.[34]
-
Protein Data Bank (PDB): The primary repository for the three-dimensional structural data of large biological molecules such as proteins and nucleic acids.[35][36][37][38][39]
When publishing crystallographic data, it is essential to follow the guidelines set forth by the International Union of Crystallography (IUCr), which include the submission of a Crystallographic Information File (CIF).[40][41][42]
Conclusion
The unambiguous determination of a reaction product's structure is a non-negotiable aspect of chemical research and development. While single-crystal X-ray crystallography remains the definitive method for obtaining high-resolution three-dimensional structural information, a comprehensive understanding of its alternatives is crucial for a well-rounded approach to structural elucidation.[1][2] When single crystals are not forthcoming, NMR spectroscopy and mass spectrometry provide a powerful and often complementary arsenal of techniques to confidently assign the structure of a new molecule.[21][25] The judicious application of these methods, guided by the principles of self-validation and data integrity, will ultimately accelerate the pace of scientific discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. rigaku.com [rigaku.com]
- 5. View of Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review [migrationletters.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.muohio.edu [chemistry.muohio.edu]
- 10. How To [chem.rochester.edu]
- 11. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 13. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 14. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Introduction to X-Ray Structure Analysis and Refinement [scv.bu.edu]
- 16. journals.iucr.org [journals.iucr.org]
- 17. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. pharmacy180.com [pharmacy180.com]
- 20. compoundchem.com [compoundchem.com]
- 21. news-medical.net [news-medical.net]
- 22. CXMS: An Alternative to X-Ray Crystallography for Proteins [thermofisher.com]
- 23. Limitations and lessons in the use of X-ray structural information in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 24. migrationletters.com [migrationletters.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. quora.com [quora.com]
- 27. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
- 30. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 31. Cambridge Structural Database (CSD) | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 32. Cambridge Structural Database (CSD) – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 33. m.youtube.com [m.youtube.com]
- 34. pubsapp.acs.org [pubsapp.acs.org]
- 35. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 36. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 37. RCSB Protein Data Bank (RCSB PDB) - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 38. Protein Data Bank (file format) - Wikipedia [en.wikipedia.org]
- 39. biostat.jhsph.edu [biostat.jhsph.edu]
- 40. iucrdata.iucr.org [iucrdata.iucr.org]
- 41. CIF - Crystallographic Information Framework | DCC [dcc.ac.uk]
- 42. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
A Head-to-Head Comparison of Synthetic Routes to Substituted Pyrimidines: A Guide for the Modern Chemist
Introduction: The Enduring Importance of the Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of medicinal chemistry and materials science. As a privileged heterocyclic scaffold, it is integral to the structure of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine, and a vast array of therapeutic agents. The pharmacological significance of pyrimidines is extensive, with derivatives demonstrating anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular activities.[1][2] Given this importance, the efficient and versatile synthesis of substituted pyrimidines is a critical endeavor for researchers in drug discovery and development.
This guide provides an in-depth, head-to-head comparison of the principal synthetic routes to this vital heterocycle. We will move beyond a simple recitation of methods to analyze the causality behind experimental choices, comparing classical cornerstone reactions with modern, innovative strategies. By presenting objective, data-driven comparisons, detailed protocols, and mechanistic insights, this document will empower researchers to select the optimal synthetic pathway for their specific target molecules.
Section 1: Classical Cornerstones of Pyrimidine Synthesis
The foundational methods for pyrimidine synthesis were developed over a century ago yet remain relevant due to their reliability and scalability for certain substitution patterns. These reactions typically involve the cyclocondensation of a three-carbon (C-C-C) unit with a nitrogen-carbon-nitrogen (N-C-N) synthon.
The Pinner Synthesis: A Classic Condensation
First described by Adolf Pinner in 1884, this synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent, such as a β-keto ester) with an amidine.[3][4] It is a robust method for preparing a variety of 2-substituted and 2,4,6-trisubstituted pyrimidines.[5]
Mechanism and Rationale: The reaction proceeds via an acid- or base-catalyzed pathway. The core of the mechanism involves the initial nucleophilic attack of the amidine on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation and subsequent dehydration to yield the aromatic pyrimidine ring.[6] The choice of catalyst and reaction conditions is critical; anhydrous conditions are often necessary to prevent the hydrolysis of the amidine starting material, which can be a significant side reaction.[7]
Experimental Protocol: Synthesis of 2-Amino-4-methylpyrimidine This protocol is adapted from established Pinner-type procedures.
-
Reaction Setup: To a solution of ethyl acetoacetate (1.0 eq) in absolute ethanol, add guanidine hydrochloride (1.0 eq) and sodium ethoxide (1.1 eq).
-
Cyclocondensation: Stir the mixture at reflux for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is neutralized with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification: The crude solid is collected by filtration, washed with cold water, and recrystallized from an appropriate solvent (e.g., ethanol/water) to yield the pure 2-amino-4-methyl-6-pyrimidinol.
Scope and Limitations: The Pinner synthesis is versatile, allowing for substitution at the 2, 4, 5, and 6 positions by varying the amidine and 1,3-dicarbonyl components. However, it can be limited by the availability of the starting materials and the sometimes harsh reaction conditions (e.g., strong acids or bases) that may not be compatible with sensitive functional groups.[7]
Pinner Synthesis Mechanism
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine
Abstract
The 2,4-disubstituted pyrimidine scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors, with numerous approved drugs featuring this core structure.[1][2] The starting material, 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine, presents a versatile platform for generating diverse libraries of kinase inhibitors due to the differential reactivity of its two chlorine atoms. However, the very feature that makes the pyrimidine core effective—its ability to mimic the adenine hinge-binding region of ATP—also predisposes these inhibitors to binding multiple kinases, leading to potential off-target effects.[3][4] Understanding and quantifying the cross-reactivity profile of novel inhibitors derived from this scaffold is therefore a critical step in drug discovery, essential for interpreting biological data and mitigating potential toxicities.
This guide provides a comprehensive framework for the cross-reactivity profiling of kinase inhibitors derived from this compound. We will delve into the strategic rationale behind selecting appropriate profiling technologies, offer detailed, field-tested protocols for key experimental assays, and present a comparative analysis using data from well-characterized, structurally related pyrimidine-based inhibitors as illustrative examples.
The this compound Scaffold: A Privileged Starting Point
The this compound core is an attractive starting point for diversity-oriented synthesis. The two chlorine atoms at the C2 and C4 positions exhibit differential reactivity, which can be exploited for sequential nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.[1][2] Conventionally, reactions favor substitution at the C4 position. However, recent methodologies have demonstrated C2-selective coupling, expanding the accessible chemical space for structure-activity relationship (SAR) studies.[1] This flexibility allows for the systematic exploration of substitutions that can enhance potency and, crucially, modulate selectivity.
The pyrimidine core itself is considered a "privileged" structure in medicinal chemistry, as it is present in over half of the small-molecule protein kinase inhibitors approved by the FDA.[1] Its primary role is to form key hydrogen bonds with the kinase hinge region, a conserved motif in the ATP-binding pocket.[4] This fundamental interaction anchors the inhibitor, but because the hinge region is shared across the kinome, achieving selectivity is a significant challenge. Minor modifications to the scaffold's substituents can dramatically alter the inhibitor's interaction with residues outside the hinge, thereby dictating its overall selectivity profile.
Strategic Approaches to Cross-Reactivity Profiling
A multi-tiered approach is the most efficient strategy for characterizing the selectivity of a novel inhibitor. This typically involves an initial broad screen against a large panel of kinases, followed by more detailed quantitative analysis of the primary targets and significant off-targets.
Tier 1: Broad Kinome Screening
The objective of the initial tier is to gain a panoramic view of the inhibitor's kinome-wide activity. This is typically performed at a single, relatively high concentration (e.g., 1-10 µM) to identify all potential targets.[5]
-
KINOMEscan™ Competition Binding Assay: This is a widely used method for broad selectivity profiling.[3][6] It measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large panel of kinases (typically over 450). The amount of kinase bound to the solid support is quantified by qPCR. The results are reported as "percent of control" (%Ctrl), where a lower number indicates stronger binding of the test compound.[7] This ATP-independent method provides a true measure of binding affinity (Kd) and is not susceptible to interference from colored or fluorescent compounds.[8]
Tier 2: Quantitative Affinity and Potency Determination
Once the initial "hits" are identified, the next step is to quantify the inhibitor's potency and binding affinity for both the intended target(s) and the most significant off-targets.
-
IC50 Determination: For enzymatic targets, determining the half-maximal inhibitory concentration (IC50) is a standard follow-up. This measures the functional consequence of binding. It is important to perform these assays at an ATP concentration close to the Km,ATP for each kinase to allow for a more direct comparison of intrinsic inhibitor affinities.[9]
-
Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF is a rapid and cost-effective biophysical method to confirm and quantify binding.[4][10] It measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive shift in Tm (ΔTm) indicates that the ligand stabilizes the protein, confirming interaction. The magnitude of the shift generally correlates with binding affinity.[4]
-
Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for characterizing binding thermodynamics. In a single experiment, it directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10][11] This detailed information is invaluable for understanding the molecular forces driving the interaction and for guiding lead optimization.[10]
Comparative Analysis: Selectivity Profiles of Representative Pyrimidine-Based Inhibitors
Due to the limited availability of public kinome-wide data for inhibitors derived specifically from this compound, we will use data from well-characterized, structurally related pyrimidine-based inhibitors to illustrate the principles of cross-reactivity profiling.
Case Study 1: A Representative Lck Inhibitor
Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of tyrosine kinases. The following table summarizes the cross-reactivity profile of a representative pyrimidine-based Lck inhibitor, showcasing its activity against a panel of related kinases.[12]
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) | Kinase Family |
| Lck | 99 | 10 | Tyrosine Kinase |
| Lyn | 95 | 25 | Tyrosine Kinase |
| Src | 92 | 40 | Tyrosine Kinase |
| Fyn | 90 | 55 | Tyrosine Kinase |
| Yes | 88 | 70 | Tyrosine Kinase |
| Abl | 75 | 150 | Tyrosine Kinase |
| Aurora A | 50 | >1000 | Serine/Threonine Kinase |
| CDK2 | 30 | >1000 | Serine/Threonine Kinase |
Table 1: Cross-Reactivity Profile of a Representative Pyrimidine-Based Lck Inhibitor. Data adapted from a surrogate compound to illustrate typical selectivity patterns.[12]
This profile is characteristic of many pyrimidine-based inhibitors targeting tyrosine kinases. While potent against its primary target (Lck), it exhibits significant cross-reactivity against other members of the Src family (Lyn, Src, Fyn, Yes). This is expected due to the high degree of conservation in the ATP-binding pocket among these kinases. The inhibitor shows much weaker activity against kinases from different families (Aurora A, CDK2), demonstrating family-level selectivity.
Case Study 2: Dasatinib - A Dual Src/Abl Inhibitor
Dasatinib (BMS-354825) is an FDA-approved kinase inhibitor based on an aminopyrimidinyl thiazole carboxamide scaffold.[13][14] It was designed as a potent inhibitor of both Src and Abl kinases. Its broad kinome scan profile reveals a more promiscuous nature, which can be therapeutically beneficial in some contexts but also carries a higher risk of off-target effects.
| Kinase Target | Kd (nM) |
| ABL1 | <0.5 |
| SRC | <0.5 |
| LCK | 1.1 |
| YES1 | 0.6 |
| FYN | 0.6 |
| KIT | 5 |
| PDGFRα | 7 |
| PDGFRβ | 16 |
| EPHB4 | 16 |
| DDR1 | 30 |
Table 2: Binding Affinities (Kd) of Dasatinib for a Selection of Kinases. This data illustrates the profile of a multi-targeted pyrimidine-based inhibitor.
This data demonstrates that while Dasatinib is extremely potent against its intended targets, it also binds to a range of other kinases with high affinity. This "multi-targeted" profile is a key aspect of its clinical efficacy but also necessitates careful management of side effects. This highlights the importance of comprehensive profiling to understand the full spectrum of a compound's activity.[15]
Detailed Experimental Protocols
To ensure scientific integrity, the following protocols are provided as a guide for obtaining robust and reproducible cross-reactivity data.
KINOMEscan™ Competition Binding Assay Workflow
This protocol is based on the methodology offered by commercial vendors like DiscoverX (now part of Eurofins).[12]
Principle: The assay relies on the competitive displacement of an immobilized, broadly active ligand from the kinase active site by the test compound. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound.[12]
Step-by-Step Methodology:
-
Kinase Preparation: A large panel of human kinases are expressed and tagged with DNA for quantification.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound is incubated at a fixed concentration (e.g., 1 µM) with the kinase and the immobilized ligand.
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified using qPCR to detect the DNA tag.
-
Data Analysis: Results are expressed as a percentage of a DMSO vehicle control (%Ctrl). A low %Ctrl value indicates strong binding of the test compound. For follow-up studies, a dose-response curve is generated to determine the dissociation constant (Kd).
Caption: A generalized workflow for the KINOMEscan competition binding assay.
Differential Scanning Fluorimetry (DSF) Protocol
This protocol is adapted from established methods for kinase inhibitor profiling.[4][9]
Principle: DSF monitors the thermal unfolding of a protein by measuring the fluorescence of a dye that binds to exposed hydrophobic regions. Ligand binding stabilizes the protein, resulting in a higher melting temperature (Tm).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X protein solution (e.g., 2 µM) in a suitable buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a 2X solution of SYPRO Orange dye (e.g., 10X final concentration) in the same buffer.
-
Prepare test compounds in DMSO at 100X the final desired concentration (e.g., 1 mM for a 10 µM final concentration).
-
-
Plate Setup (384-well format):
-
Dispense 100 nL of 100X compound solution or DMSO (for control wells) into the assay plate using an acoustic dispenser.
-
Prepare a protein-dye master mix by combining equal volumes of the 2X protein and 2X dye solutions.
-
Dispense 10 µL of the protein-dye master mix into each well.
-
Seal the plate securely and centrifuge briefly to collect the contents.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment, increasing the temperature from 25°C to 95°C with a ramp rate of ~0.05°C/second.
-
Monitor fluorescence using the appropriate channels (e.g., ROX filter).
-
-
Data Analysis:
-
The raw fluorescence data is plotted against temperature.
-
The melting temperature (Tm) is determined by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative.
-
The thermal shift (ΔTm) is calculated as: ΔTm = Tm (compound) - Tm (DMSO).
-
Caption: Key steps in a Differential Scanning Fluorimetry (DSF) experiment.
Conclusion and Future Directions
The this compound scaffold is a valuable starting point for the development of novel kinase inhibitors. However, its inherent ATP-mimetic nature necessitates a rigorous and systematic evaluation of its cross-reactivity profile. A tiered approach, beginning with a broad kinome scan to identify potential off-targets, followed by quantitative biophysical methods like DSF and ITC to confirm and characterize these interactions, provides a robust framework for decision-making in a drug discovery program.
By understanding the full selectivity profile, researchers can build more accurate structure-activity relationships, interpret cellular data with higher confidence, and ultimately design safer and more effective therapeutic agents. The methodologies and comparative data presented in this guide serve as a foundational resource for scientists working to navigate the complexities of the human kinome with this versatile chemical scaffold.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. Differential scanning fluorimetry followed by microscale thermophoresis and/or isothermal titration calorimetry as an efficient tool for ligand screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 8. chayon.co.kr [chayon.co.kr]
- 9. eubopen.org [eubopen.org]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 | MDPI [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling specialized heterocyclic compounds like 2,4-dichloro-6-(methylthio)pyrimidin-5-amine (CAS: 1630906-59-0) demands a rigorous and informed approach to disposal.[1] This guide provides a comprehensive operational plan, grounded in scientific principles and regulatory standards, to ensure this compound is managed safely from the point of generation to its final disposition.
Our approach moves beyond a simple checklist, delving into the chemical reasoning behind each procedural step. The inherent hazards of this molecule—stemming from its dichlorinated pyrimidine core, amine functional group, and methylthio moiety—necessitate its classification as a hazardous waste. Improper disposal, such as discarding it in standard trash or pouring it down the drain, is strictly prohibited and poses significant risks to human health and the environment.[2][3][4]
Part 1: Hazard Assessment and Required Personal Protective Equipment (PPE)
Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, data from structurally analogous dichloropyrimidines and aminopyrimidines provide a strong basis for risk assessment.[3][5][6] The primary hazards are summarized below.
| Hazard Classification | Description & Rationale | Precautionary Measures |
| Acute Toxicity | Likely harmful if swallowed, inhaled, or in contact with skin.[7] The pyrimidine ring system and its functional groups can interfere with biological processes. | Avoid direct contact and inhalation. Always handle within a certified chemical fume hood.[2][3] |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns.[5][6] Chlorinated organic compounds can be aggressive toward skin tissue. | Wear appropriate chemical-resistant gloves and a lab coat.[2][8] |
| Serious Eye Damage/Irritation | Poses a risk of serious eye irritation or damage.[5] Particulate matter can cause severe mechanical and chemical irritation. | Always wear safety glasses with side-shields or chemical goggles.[5][8] |
| Environmental Hazard | Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life.[9] | Prevent any release into drains or waterways.[2][3] |
Essential Personal Protective Equipment (PPE)
Based on this hazard profile, the following PPE is mandatory when handling this compound in any form, including as a waste product:
-
Eye/Face Protection: Chemical safety goggles are required. A face shield should be worn if there is a risk of splashing or dust generation outside of a fume hood.[8]
-
Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile rubber) are essential.[2][8] Contaminated clothing must be removed immediately and decontaminated before reuse.[5]
-
Respiratory Protection: All handling of the solid compound or its solutions should occur within a properly functioning chemical fume hood to prevent inhalation.[2][3][5]
-
Safety Stations: Ensure that eyewash stations and safety showers are unobstructed and readily accessible in the immediate work area.[3][6][10]
Part 2: Waste Characterization and Segregation Protocol
Proper disposal begins with correct waste characterization. Due to its chemical structure, this compound falls into the category of halogenated organic compounds .[11] This classification is critical because these substances are specifically regulated under hazardous waste guidelines, such as those from the U.S. Environmental Protection Agency (EPA).[12][13][14]
Causality of Segregation: The primary goal of waste segregation is to prevent dangerous chemical reactions. Mixing this compound with incompatible materials can lead to the generation of toxic gases, heat, or even an explosion.
Segregation Protocol:
-
Designate a Specific Waste Stream: Dedicate a waste container solely for this compound and materials contaminated with it.
-
Avoid Co-mingling: Do not mix this waste with the following incompatible chemical groups[15]:
-
Solid vs. Liquid Waste: While it is best to avoid mixing waste streams, if the compound is dissolved in a solvent, the entire solution is considered hazardous waste. The container must be labeled with all constituents and their approximate percentages.[2]
Part 3: Step-by-Step Disposal and Decontamination Procedures
Follow this workflow for the systematic and compliant disposal of this compound.
Experimental Protocol: Waste Collection and Containerization
-
Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure screw-top cap.[2] High-density polyethylene (HDPE) or glass containers are generally suitable.[2][16] The container must be in good condition, free of cracks or residue.
-
Collect All Waste Forms: This includes:
-
Residual or excess solid compound.
-
Contaminated materials such as weighing paper, pipette tips, and gloves.
-
Rinsate from cleaning contaminated glassware (see decontamination step).
-
-
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must be fully completed and include the following information[2][16]:
-
Secure the Container: Keep the container tightly sealed at all times, except when adding waste.[16] This prevents the release of vapors and protects the contents from contamination.
-
Temporary Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[16] This area must be at or near the point of generation and under the control of the laboratory personnel.
Final Disposal
The recommended and often mandated method for disposing of halogenated organic compounds is controlled incineration at a licensed hazardous waste facility.[8]
-
Mechanism: High-temperature incineration ensures the complete thermal destruction of the molecule.[11] This process must be equipped with flue gas scrubbing technology to neutralize the resulting acidic gases (e.g., hydrogen chloride, sulfur oxides), preventing their release into the atmosphere.[8][11]
-
Procedure: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your properly containerized and labeled hazardous waste.[2] Do not attempt to transport or dispose of the waste yourself.
Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be considered non-hazardous.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: Crucially, all rinsate must be collected and disposed of as hazardous waste in your designated waste container.[2]
-
Final Disposal of Container: After triple rinsing, the container can typically be disposed of as non-hazardous laboratory glass or plastic, according to institutional guidelines.[2] Puncturing or defacing the container is recommended to prevent reuse.[8]
Part 4: Emergency Procedures for Spills and Exposures
In the event of an accidental release, immediate and correct action is required to mitigate harm.
Small Spill Cleanup Protocol
-
Evacuate and Isolate: Immediately alert others and evacuate non-essential personnel from the area. Isolate the spill zone.[8]
-
Ventilate: Ensure the area is well-ventilated, performing the cleanup within a chemical fume hood if possible.[8]
-
Contain and Collect: Carefully cover the spill with an inert absorbent material like vermiculite or sand.[2] To prevent the solid from becoming airborne, it can be gently dampened with water.[8] Using non-sparking tools, carefully sweep or transfer the absorbed material into your labeled hazardous waste container.[8][17]
-
Decontaminate: Clean the spill area thoroughly with a soap and water solution.[8] All cleaning materials must also be disposed of as hazardous waste.
First Aid for Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][6] Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[3][6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][6]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper management and disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. This compound 97% | CAS: 1630906-59-0 | AChemBlock [achemblock.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | C7H9Cl2N3S | CID 11436336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. wku.edu [wku.edu]
- 14. View Document - California Code of Regulations [govt.westlaw.com]
- 15. ehs.washington.edu [ehs.washington.edu]
- 16. engineering.purdue.edu [engineering.purdue.edu]
- 17. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
